2-Boc-amino-3,3-diphenyl propionic acid
Description
BenchChem offers high-quality 2-Boc-amino-3,3-diphenyl propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Boc-amino-3,3-diphenyl propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJDOLCFYZSNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392945 | |
| Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119363-63-2 | |
| Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Boc-amino-3,3-diphenylpropionic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Boc-amino-3,3-diphenylpropionic acid, a valuable non-canonical amino acid derivative crucial in peptide synthesis and drug discovery. The diphenylmethyl moiety at the α-carbon introduces significant steric bulk and conformational constraints, making it a key building block for creating peptides with enhanced stability and specific binding affinities.[1] This guide details two primary and robust synthetic strategies: the Strecker synthesis, a classic method for α,α-disubstituted amino acids, and the asymmetric alkylation of a glycine Schiff base, which offers excellent stereocontrol. Each methodology is presented with a thorough discussion of the underlying chemical principles, detailed step-by-step experimental protocols, and insights into the rationale behind procedural choices. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of the synthesis of this important compound.
Introduction: The Significance of 2-Boc-amino-3,3-diphenylpropionic Acid
2-Boc-amino-3,3-diphenylpropionic acid, also known as N-Boc-3,3-diphenylalanine, is a cornerstone in the design of peptidomimetics and other complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable shield for the α-amino group, facilitating its use in solid-phase and solution-phase peptide synthesis.[1] The gem-diphenyl substitution at the β-position imparts unique structural characteristics to peptides, influencing their secondary structure and enhancing resistance to enzymatic degradation. This makes it an attractive component for developing therapeutic peptides with improved pharmacokinetic profiles.
This guide will explore two distinct and effective synthetic routes to access this valuable building block. The choice of method will often depend on the desired stereochemistry (racemic or enantiopure) and the available starting materials and expertise.
Synthetic Strategy I: The Strecker Synthesis
The Strecker synthesis is a venerable and highly effective method for the preparation of α-amino acids from carbonyl compounds. For α,α-disubstituted amino acids like 3,3-diphenylalanine, a ketone is used as the starting material.[2][3] The overall transformation involves a three-component reaction between a ketone, a source of ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[4]
Mechanistic Overview
The Strecker synthesis proceeds through a well-established mechanism. Initially, the ketone (benzophenone in this case) reacts with ammonia to form an imine intermediate. This is followed by the nucleophilic addition of a cyanide ion to the imine carbon, yielding an α-aminonitrile. The final step involves the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.[2][3]
Diagram: Strecker Synthesis of 2-amino-3,3-diphenylpropionic acid
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of Boc-DL-3,3-Diphenylalanine
Introduction: The Significance of Structural Rigidity in Peptide Chemistry
In the landscape of modern drug discovery and peptide science, the incorporation of non-natural amino acids is a cornerstone strategy for imbuing peptides with enhanced therapeutic properties.[1][2] Boc-DL-3,3-diphenylalanine, a derivative of alanine featuring a bulky diphenylmethyl group at the β-carbon, is a prime example of such a building block. Its unique gem-diphenyl substitution introduces significant steric hindrance and conformational constraints, which can profoundly influence the structure, stability, and biological activity of a peptide.[3][4] The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the α-amino group, making it a versatile tool in solid-phase peptide synthesis (SPPS) and solution-phase methodologies.[5][6]
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core physicochemical properties of Boc-DL-3,3-diphenylalanine. We will delve into its structural and physical characteristics, provide detailed, field-proven protocols for its characterization, and discuss the rationale behind these experimental choices, thereby offering a self-validating system for its analysis and application.
Core Physicochemical Properties
The utility of Boc-DL-3,3-diphenylalanine in synthesis is fundamentally dictated by its physical and chemical characteristics. A thorough understanding of these properties is crucial for optimizing reaction conditions, purification strategies, and analytical methods.
Structural and General Properties
Boc-DL-3,3-diphenylalanine is a white crystalline powder under standard conditions.[7] The presence of the two phenyl rings significantly increases its molecular weight and hydrophobicity compared to its parent amino acid, alanine. The Boc group further contributes to its non-polar character, influencing its solubility profile.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₃NO₄ | [8] |
| Molecular Weight | 341.41 g/mol | [9] |
| Appearance | White crystalline powder | [7] |
| Melting Point | 154-159 °C (for D-enantiomer) | [7] |
| Purity (typical) | ≥ 95-99% (by HPLC) | [7][9] |
| Storage Conditions | 0-8°C, desiccated | [7] |
Note: As a racemic mixture (DL), the melting point may be slightly different or have a broader range compared to the individual enantiomers.
Solubility Profile
The solubility of Boc-DL-3,3-diphenylalanine is a critical parameter for its use in solution-phase synthesis and for its analysis by techniques such as HPLC and NMR. Due to its largely non-polar structure, it exhibits poor solubility in aqueous solutions.
| Solvent | Solubility | Rationale and Insight |
| Water | Insoluble | The hydrophobic nature of the diphenylmethyl and Boc groups prevents effective solvation by water. |
| Methanol | Soluble | The polarity of methanol is sufficient to dissolve the compound, making it a suitable solvent for reactions and analysis.[7][10] |
| Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis, DCM readily dissolves Boc-protected amino acids.[10] |
| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent widely used in peptide synthesis, DMF is an excellent solvent for this compound.[10] |
| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., 100 mg/mL for D-enantiomer) | A highly polar aprotic solvent capable of dissolving a wide range of compounds, including those with poor aqueous solubility.[11] |
| Ethyl Acetate | Soluble | Often used as an extraction solvent during the workup of synthesis reactions.[12] |
Expert Insight: The choice of solvent is paramount. For NMR analysis, deuterated solvents like CDCl₃ or DMSO-d₆ are required. For HPLC, a mixture of solvents (e.g., acetonitrile and water) is used to achieve optimal separation. The solubility in DMF is particularly relevant for solid-phase peptide synthesis protocols.
Analytical Characterization: A Validating Workflow
Ensuring the identity, purity, and integrity of Boc-DL-3,3-diphenylalanine is essential for its successful application. The following section provides a logical workflow and detailed protocols for its comprehensive characterization.
Caption: A typical workflow for the analytical characterization of Boc-DL-3,3-diphenylalanine.
Purity and Chiral Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of protected amino acids. For a racemic compound like Boc-DL-3,3-diphenylalanine, chiral HPLC can be employed to resolve the D and L enantiomers.
Expertise & Experience: A reversed-phase C18 column is typically effective due to the hydrophobic nature of the molecule. The mobile phase composition is critical; a gradient of acetonitrile in water with an acidic modifier like trifluoroacetic acid (TFA) is used to ensure sharp peaks and good resolution. TFA protonates the carboxylic acid group, reducing tailing.[13][]
Step-by-Step Protocol for RP-HPLC Analysis:
-
Sample Preparation:
-
Accurately weigh ~1 mg of Boc-DL-3,3-diphenylalanine.
-
Dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm (due to the phenyl groups).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak(s) in the resulting chromatogram.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. For a racemic mixture, a single peak is expected on a standard C18 column. Chiral separation would require a specialized chiral stationary phase.[13]
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the chemical structure of the molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.
Trustworthiness: The expected chemical shifts and coupling patterns serve as a fingerprint for the molecule. For instance, the nine equivalent protons of the Boc group should appear as a sharp singlet around 1.4 ppm in the ¹H NMR spectrum. The aromatic protons will appear in the 7.2-7.4 ppm region.[15][16]
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of Boc-DL-3,3-diphenylalanine in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, typically with 16-32 scans.
-
Acquire a ¹³C NMR spectrum, which will require a larger number of scans for adequate signal-to-noise.
-
-
Expected Spectral Data:
-
¹H NMR (Illustrative, in CDCl₃):
-
δ ~7.2-7.4 ppm (m, 10H, Ar-H )
-
δ ~5.0-5.2 ppm (d, 1H, NH )
-
δ ~4.8-5.0 ppm (m, 1H, α-CH )
-
δ ~4.4-4.6 ppm (d, 1H, β-CH )
-
δ ~1.4 ppm (s, 9H, C(CH ₃)₃)
-
-
¹³C NMR (Illustrative, in CDCl₃):
-
δ ~174 ppm (C =O, carboxylic acid)
-
δ ~155 ppm (C =O, Boc)
-
δ ~140-142 ppm (Ar-C , quaternary)
-
δ ~126-129 ppm (Ar-C H)
-
δ ~80 ppm (C (CH₃)₃)
-
δ ~55-57 ppm (α-C H)
-
δ ~53-55 ppm (β-C H)
-
δ ~28 ppm (C(C H₃)₃)
-
-
Note: Actual chemical shifts can vary depending on the solvent and concentration.[17][18]
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound, providing a high degree of confidence in its identity.
Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule. In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 342.4. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 340.4.
Step-by-Step Protocol for MS Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
-
Instrumentation:
-
An ESI mass spectrometer (e.g., ESI-TOF or ESI-Q).
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source.
-
Acquire spectra in both positive and negative ion modes.
-
-
Data Analysis:
-
Identify the molecular ion peak. For Boc-DL-3,3-diphenylalanine (MW = 341.41), the expected peaks are:
-
[M+H]⁺: m/z 342.4
-
[M+Na]⁺: m/z 364.4
-
[M-H]⁻: m/z 340.4
-
-
The observed mass should be within a narrow tolerance (e.g., ± 0.2 Da) of the calculated mass.
-
Synthesis and Reactivity: The Role of the Boc Group
A key aspect of Boc-DL-3,3-diphenylalanine is its utility in synthesis, which is governed by the chemistry of the Boc protecting group.
Boc Protection of 3,3-Diphenylalanine
The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The choice of base and solvent system is critical for achieving a high yield and preventing side reactions.[19][20]
Caption: A generalized workflow for the N-Boc protection of 3,3-diphenylalanine.
Step-by-Step Protocol for Boc Protection:
-
Reaction Setup:
-
Dissolve 3,3-diphenylalanine (1 equivalent) and a base like triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.[12]
-
Stir the mixture at room temperature to ensure complete dissolution.
-
-
Addition of (Boc)₂O:
-
Slowly add di-tert-butyl dicarbonate (1.1 equivalents) to the stirring solution.
-
Continue stirring for 2-4 hours at room temperature. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Dilute the reaction mixture with water.
-
Perform an extraction with a non-polar organic solvent (e.g., ethyl acetate) to remove byproducts.
-
Acidify the aqueous layer with a weak acid (e.g., citric acid solution) to a pH of ~3.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
-
Boc Deprotection
The Boc group is prized for its lability under acidic conditions, typically using trifluoroacetic acid (TFA). This deprotection is a key step in solid-phase peptide synthesis.[20][21]
Expert Insight: The mechanism involves the protonation of the Boc carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton. The use of scavengers like triisopropylsilane (TIS) is often necessary to prevent side reactions caused by the tert-butyl cation alkylating sensitive residues.
Conclusion
Boc-DL-3,3-diphenylalanine is a valuable building block in peptide chemistry, offering a means to introduce conformational rigidity and hydrophobicity. Its physicochemical properties, particularly its solubility and spectral characteristics, are well-defined and allow for robust analytical control. The protocols outlined in this guide provide a self-validating framework for researchers to confirm the identity and purity of this reagent, ensuring its effective and reliable use in the synthesis of novel peptides and peptidomimetics for therapeutic and research applications.
References
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.).
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore. Retrieved from [Link]
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tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]
-
The Role of Non-natural Amino Acids in Modern Peptide Drug Discovery. (2025, November 11). Retrieved from [Link]
-
L-3,3-Diphenylalanine: A Key Amino Acid for Advanced Chemical Synthesis and Research. (n.d.). Retrieved from [Link]
-
The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization... (2025, August 10). ResearchGate. Retrieved from [Link]
-
The Advantages of Using D-3,3-Diphenylalanine in Chemical Synthesis. (2025, December 28). Retrieved from [Link]
-
Boc-D-phenylalanine | C14H19NO4 | CID 637610. (n.d.). PubChem. Retrieved from [Link]
-
N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Boc-D-3,3-Diphenylalanine | C20H23NO4 | CID 7019136. (n.d.). PubChem. Retrieved from [Link]
-
Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. (n.d.). Retrieved from [Link]
-
analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved from [Link]
-
Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues... (2021, August 30). RSC Publishing. Retrieved from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Mastering Peptide Synthesis: The Essential Guide to Boc-L-3,3-Diphenylalanine. (n.d.). Retrieved from [Link]
-
Boc-Ala-OH - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
Sources
- 1. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. nbinno.com [nbinno.com]
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- 7. chemimpex.com [chemimpex.com]
- 8. Boc-D-3,3-Diphenylalanine | C20H23NO4 | CID 7019136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. BOC-DL-3,3-diphenylalanine | 119363-63-2 [sigmaaldrich.com]
- 10. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. peptide.com [peptide.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Boc-3,3-Diphenyl-L-alanine(138662-63-2) 1H NMR [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 21. Amine Protection / Deprotection [fishersci.co.uk]
An In-depth Technical Guide on the Core Properties and Potential Mechanisms of 2-Boc-amino-3,3-diphenylpropionic Acid
Abstract
This technical guide provides a comprehensive analysis of 2-Boc-amino-3,3-diphenylpropionic acid, a synthetic amino acid derivative. While its primary role is established as a specialized building block in peptide synthesis and materials science, its specific pharmacological mechanism of action is not extensively documented in current literature. This guide, therefore, deconstructs the molecule's structural components to infer potential biological activities based on analogous compounds. Furthermore, we present a hypothetical, yet rigorous, experimental workflow designed to systematically elucidate its potential mechanism of action, providing a roadmap for researchers and drug development professionals.
Introduction: Deconstructing 2-Boc-amino-3,3-diphenylpropionic Acid
2-Boc-amino-3,3-diphenylpropionic acid, also known as N-Boc-3,3-diphenylalanine, is a non-proteinogenic amino acid characterized by two key structural features: a tert-butyloxycarbonyl (Boc) protecting group on the amine and two phenyl groups attached to the β-carbon. This unique structure imparts significant steric bulk and hydrophobicity. While its direct biological targets are not yet identified, its utility in chemical synthesis is well-recognized.[1][2][3][4] The Boc group provides stability during chemical reactions and can be easily removed under acidic conditions, making it a valuable tool in the stepwise construction of complex peptides.[]
The diphenylalanine core suggests potential for non-covalent interactions, such as π-π stacking, which drives the self-assembly of related molecules into higher-order structures.[6] This guide will explore both its established role as a synthetic intermediate and its theoretical potential as a pharmacologically active agent.
Established Applications and Inferred Properties
Role as a Synthetic Building Block
The primary and most documented application of 2-Boc-amino-3,3-diphenylpropionic acid is in solid-phase peptide synthesis. The Boc protecting group is acid-labile and stable under neutral or basic conditions, which is ideal for multi-step synthetic processes.[] The bulky diphenylmethyl group at the β-position can be used to introduce conformational constraints into a peptide backbone, which can be crucial for mimicking or blocking protein-protein interactions.
Key Advantages in Synthesis:
-
Stereochemical Control: The chiral center at the α-carbon allows for the synthesis of stereospecific peptides.
-
Conformational Rigidity: The two phenyl groups restrict bond rotation, leading to more defined peptide secondary structures.
-
Enhanced Stability: The bulky side chain can protect the peptide backbone from enzymatic degradation.
Self-Assembly and Material Science
Derivatives of diphenylalanine are well-known for their ability to self-assemble into highly ordered nanostructures, such as nanotubes, nanorods, and nanospheres.[6][7][8] These assemblies are driven by non-covalent interactions, including aromatic stacking and hydrophobic interactions.[6] The resulting biomaterials can exhibit interesting physical properties, including piezoelectricity, which is the ability to generate an electric charge in response to applied mechanical stress.[7][8][9] While not a pharmacological mechanism, this property is a significant area of research for applications in biosensors and bio-energy sources.[7][9]
Inferred Mechanisms of Action Based on Structural Analogs
While direct evidence is lacking for 2-Boc-amino-3,3-diphenylpropionic acid, the biological activities of structurally related compounds can provide clues for potential, yet unproven, mechanisms of action.
Potential as an NMDA Receptor Modulator
Some derivatives of 2-amino-propanoic acid have been identified as agonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[10] The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, and its modulation has implications for a variety of neurological disorders.[10] The general structure of a glycine site agonist includes an amino acid backbone. It is plausible that the diphenylpropionic acid scaffold could be modified to interact with the GluN1 subunit of the NMDA receptor.
Potential Anti-inflammatory Activity
Derivatives of 2-arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). For example, S(-)-2-amino-2-methyl-3-phenylpropanoic acid has demonstrated anti-inflammatory and antinociceptive properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11] Although 2-Boc-amino-3,3-diphenylpropionic acid has a different substitution pattern, the presence of the arylpropionic acid core suggests that it could be investigated for similar activities.
Proposed Experimental Workflow for Elucidating the Mechanism of Action
For researchers seeking to determine the pharmacological mechanism of 2-Boc-amino-3,3-diphenylpropionic acid, a systematic, multi-step approach is required. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Phase 1: Target Identification and Initial Screening
The first step is to identify potential biological targets. A broad, unbiased approach is often the most effective.
Experimental Protocol: Broad-Based Phenotypic Screening
-
Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60) and a selection of non-cancerous cell lines for counter-screening.
-
Compound Preparation: Prepare a stock solution of 2-Boc-amino-3,3-diphenylpropionic acid in a suitable solvent, such as DMSO.
-
Cell Treatment: Treat the cell lines with a range of concentrations of the compound (e.g., from 10 nM to 100 µM) for a set period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method, such as an MTS or resazurin-based assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to identify sensitive and resistant lines.
Data Presentation: Hypothetical Screening Results
| Cell Line | Tissue of Origin | IC50 (µM) |
| HeLa | Cervical Cancer | > 100 |
| A549 | Lung Cancer | 15.2 |
| MCF-7 | Breast Cancer | 8.9 |
| SH-SY5Y | Neuroblastoma | 2.5 |
| HEK293 | Non-cancerous | > 100 |
This is hypothetical data for illustrative purposes.
dot graph TD { A[Start: Compound Synthesis and QC] --> B{Phenotypic Screening}; B --> C{Identify Sensitive Cell Lines}; C --> D[Affinity-Based Target ID]; D --> E{Generate Target List}; E --> F[Validate Targets]; F --> G{Identify Lead Target}; G --> H[In Vitro Functional Assays]; H --> I{Elucidate Mechanism}; I --> J[In Vivo Studies]; J --> K[End: Preclinical Candidate]; subgraph Phase 1: Target ID B; C; end subgraph Phase 2: Target Validation D; E; F; G; end subgraph Phase 3: Mechanism Elucidation H; I; J; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style K fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 }
Figure 1: High-level workflow for mechanism of action studies.
Phase 2: Target Validation
Once a sensitive cell line is identified, the next step is to pinpoint the molecular target.
Experimental Protocol: Affinity Chromatography
-
Compound Immobilization: Covalently attach 2-Boc-amino-3,3-diphenylpropionic acid to a solid support, such as sepharose beads, to create an affinity matrix.
-
Cell Lysate Preparation: Prepare a protein lysate from the sensitive cell line (e.g., SH-SY5Y from the hypothetical data).
-
Affinity Pulldown: Incubate the cell lysate with the affinity matrix. Proteins that bind to the compound will be captured.
-
Elution: Elute the bound proteins from the matrix.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Phase 3: In Vitro Functional Assays
After identifying a putative target, functional assays are necessary to confirm the interaction and determine its nature (e.g., inhibition or activation).
Hypothetical Scenario: Mass spectrometry identifies a kinase as a top candidate.
Experimental Protocol: Kinase Inhibition Assay
-
Recombinant Protein: Obtain purified, recombinant kinase.
-
Assay Setup: Set up a kinase reaction with a known substrate and ATP.
-
Compound Titration: Add varying concentrations of 2-Boc-amino-3,3-diphenylpropionic acid to the reaction.
-
Activity Measurement: Measure the rate of substrate phosphorylation.
-
Data Analysis: Determine the IC50 of the compound for kinase inhibition.
dot graph TD { A[Compound] --> B(Kinase); C[Substrate + ATP] --> B; B -- Phosphorylation --> D[Phosphorylated Substrate]; A -.-> B; subgraph "Inhibitory Interaction" B end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 }
Figure 2: A simplified diagram of a kinase inhibition assay.
Conclusion and Future Directions
2-Boc-amino-3,3-diphenylpropionic acid is a molecule with a well-defined role in synthetic chemistry and intriguing properties in materials science. While its pharmacological mechanism of action remains to be elucidated, its structural features and the activities of analogous compounds suggest several plausible avenues for investigation, including the modulation of CNS receptors and inflammatory pathways. The experimental workflow proposed in this guide offers a clear and scientifically rigorous path for researchers to uncover the biological function of this and other novel chemical entities. Future research should focus on systematic screening and target identification to unlock the full therapeutic potential of this unique synthetic amino acid.
References
-
Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - RSC Publishing. [Link]
-
Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - PMC - NIH. [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - Frontiers. [Link]
-
Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]
-
(PDF) Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - ResearchGate. [Link]
-
Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - Semantic Scholar. [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. [Link]
-
CID 158720422 | C18H22N2O4 - PubChem - NIH. [Link]
-
Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers - RSC Publishing. [Link]
-
Diversity of Potential (Bio)Technological Applications of Amino Acid-Based Ionic Liquids. [Link]
-
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - NIH. [Link]
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- 6. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Unlocking the Architectural Blueprint: A Guide to the Crystal Structure of Boc-Protected Diphenylalanine Aggregates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: From Molecular Design to Supramolecular Architecture
The diphenylalanine (FF) motif, the core recognition element of the Alzheimer's Aβ polypeptide, is a foundational building block in the field of bio-inspired materials science.[1][2] Its remarkable propensity for self-assembly into highly ordered nanostructures has positioned it as a subject of intense research.[1][3] The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N-terminus fundamentally alters the self-assembly paradigm. This modification not only increases the hydrophobicity of the dipeptide but also precludes the head-to-tail hydrogen bonding characteristic of unprotected FF, thereby unlocking novel aggregation pathways and resulting morphologies.[4][5]
Understanding the precise, three-dimensional arrangement of molecules within these aggregates—their crystal structure—is not an academic exercise. It is the key to controlling their macroscopic properties and unlocking their potential in applications ranging from drug delivery and tissue engineering to piezoelectric devices.[6][7] This guide provides a technical deep-dive into the structural underpinnings of Boc-diphenylalanine (Boc-FF) aggregates, synthesizing field-proven insights with rigorous scientific principles to empower researchers in their quest to design and control these fascinating biomaterials.
The Energetics of Assembly: A Symphony of Non-Covalent Forces
The spontaneous organization of Boc-FF monomers into ordered structures is a complex interplay of relatively weak, non-covalent interactions. The final architecture is a delicate balance of these forces, heavily influenced by the surrounding environment.[1][2]
-
Hydrogen Bonding: While the Boc group blocks N-terminal interactions, the peptide backbone's amide and carboxyl groups remain active participants, forming intermolecular hydrogen bonds that are crucial for stabilizing the crystalline lattice.[8]
-
π-π Stacking: The aromatic phenyl rings of the phenylalanine residues engage in extensive π-π stacking. This interaction is a primary driver for the architectural growth and ordering of the aggregates, often promoting the plane-to-plane arrangement of the molecules.[1][9]
-
Hydrophobic Interactions: The bulky, nonpolar Boc group and the phenyl side chains contribute significant hydrophobic character, driving the molecules to aggregate in aqueous environments to minimize their contact with water.[1][4]
The solvent system is arguably the most critical external parameter governing the self-assembly outcome. A recent study meticulously demonstrated that by simply tuning the ratio of acetonitrile (AcN) to water, Boc-FF aggregation can be steered to form distinct morphologies, from spheres to plates.[1][2][4][9] This solvent-induced polymorphism underscores the necessity of precise experimental control.
Below is a conceptual model of the Boc-FF self-assembly process, highlighting the transition from individual molecules to macroscopic structures.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00018H [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
- 7. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 8. preprints.org [preprints.org]
- 9. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - Materials Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Solubility of 2-Boc-amino-3,3-diphenylpropionic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of N-tert-butoxycarbonyl-2-amino-3,3-diphenylpropionic acid (2-Boc-amino-3,3-diphenylpropionic acid), a key building block in peptide synthesis and drug development.[1][2] Due to the absence of a consolidated public database of its solubility across a wide range of organic solvents, this guide emphasizes the foundational principles and experimental methodologies required for researchers to generate reliable solubility data. We will explore the physicochemical properties of the molecule, theoretical prediction models like Hansen Solubility Parameters (HSP), and detailed protocols for both high-throughput kinetic and gold-standard thermodynamic solubility assays. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility to advance their work in synthesis, purification, and formulation.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that dictates the success of a chemical entity throughout the drug discovery and development pipeline.[3][4][5] For a complex, protected amino acid like 2-Boc-amino-3,3-diphenylpropionic acid, understanding its behavior in various organic solvents is paramount for:
-
Reaction Kinetics: Ensuring the compound remains in solution is essential for efficient and complete chemical transformations during peptide synthesis.
-
Purification: Knowledge of differential solubility is the cornerstone of crystallization and chromatographic purification strategies.
-
Formulation: For pre-clinical studies, achieving the desired concentration in a specific delivery vehicle is contingent on its solubility.[3]
-
Analytical Method Development: Proper solvent selection is crucial for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).
This guide will provide the theoretical and practical tools necessary to systematically approach the solubility determination of this and structurally similar molecules.
Molecular Profile of 2-Boc-amino-3,3-diphenylpropionic Acid
To understand the solubility of 2-Boc-amino-3,3-diphenylpropionic acid, we must first examine its structural features, which are a composite of polar and non-polar characteristics.
| Property | Value/Description | Implication for Solubility |
| Molecular Formula | C₂₀H₂₃NO₄[1] | Indicates a significant carbon backbone. |
| Molecular Weight | 341.4 g/mol [1] | A moderate molecular weight. |
| Structure | A carboxylic acid and a Boc-protected amine on the alpha carbon, with two phenyl groups on the beta carbon. | The carboxylic acid and the carbamate offer sites for hydrogen bonding, lending polarity. The two phenyl groups and the tert-butyl group create significant non-polar, hydrophobic regions. |
| Appearance | White crystalline powder[1] | As a crystalline solid, lattice energy will be a significant barrier to dissolution that must be overcome by solvent-solute interactions. |
| Melting Point | 154-159 °C[1] | A relatively high melting point suggests strong intermolecular forces in the crystal lattice, which can negatively impact solubility. |
The molecule's character is a balance between the polar, hydrogen-bonding capable carboxylic acid and Boc-carbamate groups, and the large, hydrophobic diphenyl and tert-butyl moieties. This amphipathic nature suggests that its solubility will be highly dependent on the specific characteristics of the organic solvent used.
Theoretical Frameworks for Solubility Prediction
Before embarking on experimental determination, theoretical models can provide valuable guidance for solvent selection.
"Like Dissolves Like": A Qualitative Starting Point
The age-old principle of "like dissolves like" is a useful heuristic. Solvents can be broadly categorized, and we can make initial predictions about their suitability for dissolving 2-Boc-amino-3,3-diphenylpropionic acid:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are likely to interact favorably with the carboxylic acid and the N-H of the carbamate. However, their high polarity may not be optimal for solvating the large non-polar diphenylmethyl and Boc groups.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents can accept hydrogen bonds and have significant dipole moments, allowing them to solvate the polar regions of the molecule. Solvents like DMSO and DMF are often excellent choices for compounds with mixed polarity.[7][8]
-
Non-Polar Solvents (e.g., Toluene, Hexanes): These solvents primarily interact through weaker van der Waals forces and are unlikely to effectively dissolve the polar functional groups of the molecule, leading to poor solubility.
Hansen Solubility Parameters (HSP): A Quantitative Approach
For a more refined prediction, Hansen Solubility Parameters (HSP) offer a powerful quantitative tool.[9] The core idea is that the total cohesive energy of a substance can be divided into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding forces.[10]
Every solvent and solute can be assigned a point (δd, δp, δh) in 3D "Hansen space." The principle remains that "like dissolves like": solvents with HSP values close to those of the solute are more likely to be effective. The distance (Ra) between a solute and a solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is favorable.[10]
While the specific HSP values for 2-Boc-amino-3,3-diphenylpropionic acid are not published, they can be estimated using group contribution methods. This predictive modeling can significantly narrow down the list of candidate solvents for experimental screening, saving time and resources.[11]
Experimental Determination of Solubility
Experimental measurement is essential for obtaining accurate solubility data. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[3][4][12]
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two key solubility measurements:
-
Kinetic Solubility: This is a high-throughput measurement of how much of a compound, typically from a DMSO stock solution, can be added to an aqueous or organic buffer before it precipitates.[3][4][13] It's a measure of apparent solubility and is often influenced by the rate of dissolution and the potential for supersaturation.[3] While quick and useful for early screening, it can overestimate the true solubility.[3][12]
-
Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a solute in a solvent in the presence of excess solid.[3][14] It is determined using methods like the shake-flask technique and requires longer incubation times to ensure equilibrium is reached.[3][15][16]
For the purpose of synthesis, purification, and formulation development, thermodynamic solubility provides the most reliable and relevant data.
Workflow for Solubility Determination
The following diagram illustrates a comprehensive workflow for determining the solubility of 2-Boc-amino-3,3-diphenylpropionic acid.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[3][15]
Materials:
-
2-Boc-amino-3,3-diphenylpropionic acid (purity > 95%)
-
Selected organic solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector
-
Volumetric flasks and analytical balance
Protocol:
-
Preparation: Add an excess amount of solid 2-Boc-amino-3,3-diphenylpropionic acid to a 2 mL glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg).
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Separate the saturated supernatant from the excess solid using one of the following methods:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the solid.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. Caution: Ensure the filter material does not adsorb the compound, which can be a source of error for hydrophobic molecules.[3]
-
-
Quantification (HPLC-UV):
-
Standard Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered supernatant with the same solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample by HPLC.
-
Calculation: Use the peak area of the diluted sample and the equation from the calibration curve to determine the concentration. Multiply by the dilution factor to obtain the final solubility value in mg/mL or molarity.
-
Expected Solubility Profile and Discussion
While precise experimental data is pending, we can hypothesize a solubility profile based on the molecule's structure and general chemical principles.
Predicted Solubility Data Table (Hypothetical)
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Moderate | Good H-bonding but may struggle with the large non-polar part. |
| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly lower polarity may improve interaction with non-polar groups. |
| Isopropanol | Polar Protic | Moderate to Low | Increased alkyl character may disfavor interaction with polar groups. |
| Dichloromethane (DCM) | Polar Aprotic | High | Its ability to solvate both moderately polar and non-polar moieties should be effective. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Excellent solvent for compounds with mixed polarity. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Highly polar, may not be optimal for the diphenyl groups. |
| Dimethylformamide (DMF) | Polar Aprotic | Very High | Strong H-bond acceptor and high polarity make it a powerful solvent for many organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Similar to DMF, known for its exceptional solvating power.[4] |
| Toluene | Non-Polar | Low | Will interact with phenyl groups but cannot solvate the carboxylic acid or carbamate. |
| Hexanes | Non-Polar | Very Low | Ineffective at solvating any of the polar functional groups. |
This table serves as a guide for initial solvent screening. The "very high" solubility solvents like DMF and DMSO are often used for creating concentrated stock solutions, while solvents like DCM and THF might be ideal for reactions and chromatography. Solvents with "moderate" solubility, such as alcohols, could be excellent candidates for crystallization by acting as an anti-solvent system when mixed with a solvent of "low" solubility.
Conclusion and Best Practices
Determining the solubility of 2-Boc-amino-3,3-diphenylpropionic acid is not a one-size-fits-all process. It requires a systematic approach that combines theoretical prediction with rigorous experimental validation. As a Senior Application Scientist, my recommendation is to prioritize the thermodynamic shake-flask method for generating the most reliable and actionable data for process development and formulation.
Key Takeaways:
-
Purity is Paramount: Always use a pure, well-characterized solid to avoid erroneous results.
-
Equilibrium is Essential: Ensure sufficient equilibration time; when in doubt, extend the shaking period and test multiple time points.
-
Control Temperature: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout the experiment.
-
Validate Analytical Methods: A robust and linear HPLC calibration curve is the foundation of accurate quantification.
-
Document Everything: Meticulous record-keeping of solvent grades, compound batch numbers, temperatures, and equilibration times is crucial for reproducibility.
By following the principles and protocols outlined in this guide, researchers can confidently determine the solubility of 2-Boc-amino-3,3-diphenylpropionic acid in any relevant organic solvent, enabling more efficient and successful research and development outcomes.
References
-
Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. (2022-11-17). Available from: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]
-
Prediction and improvement of protected peptide solubility in organic solvents. PubMed. (1984-12). Available from: [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. (2012-02-10). Available from: [Link]
-
Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. Available from: [Link]
-
Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. ResearchGate. (2022-11-17). Available from: [Link]
-
Hansen solubility parameter. Wikipedia. Available from: [Link]
-
Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation. Wisdom Library. (2025-08-02). Available from: [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available from: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. (2019-09). Available from: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. (2013-02-15). Available from: [Link]
-
Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. Available from: [Link]
-
Boc-D-phenylalanine. PubChem. Available from: [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Available from: [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Spiral. (2025-11-06). Available from: [Link]
-
Polarity of amino acids - solubility. Chemistry Stack Exchange. (2014-11-29). Available from: [Link]
-
How to predict peptide solubility? LifeTein. Available from: [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. PubMed. (2024-11-11). Available from: [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available from: [Link]
-
Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ResearchGate. Available from: [Link]
-
Boc-L-phenylalanine methyl ester. PubChem. Available from: [Link]
-
Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. (2022-02-07). Available from: [Link]
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A Deep Dive into the Spectroscopic Characterization of 2-Boc-amino-3,3-diphenylpropionic Acid
Abstract
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of molecular entities is paramount. 2-Boc-amino-3,3-diphenylpropionic acid, a chiral building block incorporating a bulky diphenylmethyl moiety and a common amine protecting group, presents a unique spectroscopic profile. This in-depth technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the unambiguous characterization of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a mere listing of data, offering a causal analysis of experimental choices and a self-validating framework for spectroscopic protocols. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing both theoretical grounding and practical, field-proven insights.
Introduction: The Structural Significance of 2-Boc-amino-3,3-diphenylpropionic Acid
2-Boc-amino-3,3-diphenylpropionic acid (C₂₀H₂₃NO₄, Molar Mass: 341.41 g/mol ) is a valuable intermediate in the synthesis of peptidomimetics and other biologically active molecules.[1] Its structure is characterized by three key features: a carboxylic acid, a tert-butyloxycarbonyl (Boc) protected amine, and a sterically demanding 3,3-diphenylpropyl side chain. Each of these functional groups imparts distinct spectroscopic signatures, which, when analyzed in concert, provide a complete picture of the molecule's identity, purity, and conformation.
The Boc protecting group is ubiquitous in peptide synthesis, and its characteristic spectroscopic signals are well-documented.[2] The diphenylmethyl group, however, introduces significant complexity, influencing the electronic environment of nearby protons and carbons. Understanding these interactions is critical for accurate spectral interpretation. This guide will systematically dissect the spectroscopic data, providing a logical framework for analysis.
Molecular Structure and Key Functional Groups
Caption: Molecular structure of 2-Boc-amino-3,3-diphenylpropionic acid highlighting key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and stereochemistry of 2-Boc-amino-3,3-diphenylpropionic acid.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Phenyl (10H) | 7.0 - 7.5 | Multiplet | Protons on the two aromatic rings will resonate in the characteristic aromatic region. The overlapping signals from both rings will result in a complex multiplet. |
| NH (1H) | ~5.0 - 6.5 | Singlet/Broad Singlet | The amide proton's chemical shift is variable and depends on solvent and concentration. It will typically appear as a singlet, which may be broadened due to exchange.[2] |
| Cα-H (1H) | ~4.4 | Singlet | The methine proton at the alpha-carbon is adjacent to the nitrogen and the diphenylmethyl group. Its signal is expected to be a singlet.[2] |
| Cβ-H (1H) | ~3.1 | Multiplet | The methine proton at the beta-carbon is coupled to the alpha-proton and influenced by the bulky phenyl groups. |
| Boc (9H) | ~1.2 - 1.4 | Singlet | The nine equivalent protons of the tert-butyl group will give a strong singlet in the aliphatic region.[2][3] |
| COOH (1H) | >10 | Broad Singlet | The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange. Its presence can be confirmed by D₂O exchange. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-Boc-amino-3,3-diphenylpropionic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (NH and COOH).
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
To confirm the identity of the COOH and NH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly decrease in intensity.[2]
-
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Expected Chemical Shifts:
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 170 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded.[4] |
| C=O (Boc) | 155 - 160 | The carbonyl carbon of the Boc group is also in the downfield region.[5] |
| Aromatic (ipso, ortho, meta, para) | 125 - 145 | The twelve carbons of the two phenyl rings will have distinct signals in the aromatic region.[5] |
| C (Boc quaternary) | ~80 | The quaternary carbon of the tert-butyl group. |
| Cα | ~55-60 | The alpha-carbon is attached to the nitrogen and the diphenylmethyl group. |
| Cβ | ~40-45 | The beta-carbon is attached to the two phenyl rings. |
| CH₃ (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group.[4] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints
FTIR spectroscopy probes the vibrational modes of the functional groups within a molecule, providing a unique "fingerprint."
Key Vibrational Frequencies:
| Functional Group | Wavenumber (cm⁻¹) | Vibration | Rationale |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | O-H stretch | The broadness is due to hydrogen bonding. |
| N-H (Amide) | 3200 - 3400 | N-H stretch | Characteristic stretching vibration of the secondary amide in the Boc group.[6] |
| C-H (Aromatic) | 3000 - 3100 | C-H stretch | Stretching vibrations of the sp² C-H bonds in the phenyl rings. |
| C-H (Aliphatic) | 2850 - 3000 | C-H stretch | Stretching vibrations of the sp³ C-H bonds in the tert-butyl and propyl backbone. |
| C=O (Carboxylic Acid) | 1700 - 1725 | C=O stretch | The carbonyl stretch of the carboxylic acid.[7] |
| C=O (Amide I) | 1680 - 1700 | C=O stretch | The amide I band is primarily due to the C=O stretching of the Boc group.[6][8] |
| N-H bend (Amide II) | 1510 - 1540 | N-H bend | The amide II band arises from N-H bending and C-N stretching.[7][8] |
| C=C (Aromatic) | 1450 - 1600 | C=C stretch | Aromatic ring stretching vibrations. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrument Setup: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum (of the empty sample compartment or KBr pellet).
-
Record the sample spectrum.
-
The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Expected Mass-to-Charge Ratios (m/z):
| Ion | Expected m/z | Rationale |
| [M+H]⁺ (Molecular Ion) | 342.17 | The protonated molecular ion (for Electrospray Ionization - ESI). The exact mass is 341.1627.[1] |
| [M-Boc+H]⁺ | 242.12 | Loss of the Boc group (100 Da). |
| [M-COOH]⁺ | 296.18 | Loss of the carboxylic acid group (45 Da). |
| [C(CH₃)₃]⁺ | 57.07 | The tert-butyl cation is a common and stable fragment from the Boc group. |
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrument Setup:
-
Use an electrospray ionization mass spectrometer (ESI-MS).
-
The instrument can be operated in either positive or negative ion mode. Positive ion mode is typically used for compounds with basic nitrogens.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Caption: Proposed mass spectrometry fragmentation pathway for 2-Boc-amino-3,3-diphenylpropionic acid.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
Expected Absorption Maxima (λ_max):
| Chromophore | Expected λ_max (nm) | Rationale |
| Phenyl Rings | ~220 and ~270 | The diphenylmethyl group is expected to exhibit two absorption bands, similar to diphenylmethane.[9] These correspond to π → π* transitions within the aromatic rings.[10][11] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in both beams.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
Conclusion: A Unified Spectroscopic Portrait
The spectroscopic analysis of 2-Boc-amino-3,3-diphenylpropionic acid requires a multi-faceted approach, integrating data from NMR, FTIR, MS, and UV-Vis techniques. Each method provides a unique and complementary piece of the structural puzzle. By understanding the underlying principles of each technique and the characteristic spectroscopic signatures of the constituent functional groups, researchers can confidently verify the identity, purity, and structure of this important synthetic building block. The protocols and interpretive frameworks presented in this guide offer a robust system for achieving accurate and reliable spectroscopic characterization, ensuring the integrity of downstream applications in drug discovery and development.
References
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Hollosi, M. (1994). Identification of amide bands in the FTIR spectra of protected amino acids and dipeptides. I. Vapour phase spectra. SPIE Digital Library. [Link]
-
Ju, Y. et al. (2020). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Human Metabolome Database. [Link]
-
LookChem. (n.d.). 2-BOC-AMINO-3,3-DIPHENYL PROPIONIC ACID | CAS No.119363-63-2 Synthetic Routes. LookChem. [Link]
-
Bhattacharya, S. et al. (2011). Synthesis and spectral characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica. [Link]
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Otomatsu, T. et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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-
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-
Mishra, T. et al. (2005). Electronic and vibrational spectra of diphenylmethane. PubMed. [Link]
-
SciSpace. (2021). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. SciSpace. [Link]
-
Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. Colby College. [Link]
-
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-
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-
Rosca, S. I. et al. (n.d.). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB Scientific Bulletin. [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information. Royal Society of Chemistry. [Link]
-
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-
Goormaghtigh, E. et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC. [Link]
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-
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-
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-
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-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Doc Brown's Chemistry. [Link]
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role of Boc protection in peptide synthesis
An In-depth Technical Guide: The Enduring Role of tert-Butyloxycarbonyl (Boc) Protection in Peptide Synthesis
Authored by a Senior Application Scientist
Abstract
The chemical synthesis of peptides is a cornerstone of modern biochemistry, pharmacology, and materials science. Its success hinges on the precise, stepwise assembly of amino acids, a process critically dependent on the strategic use of protecting groups. The tert-butyloxycarbonyl (Boc) group, introduced in 1957, was a revolutionary development that, when coupled with R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS), transformed peptide science.[1][2] While the Fmoc/tBu strategy has become prevalent for routine synthesis, Boc-based SPPS remains an indispensable and powerful tool, particularly for complex, hydrophobic, or long peptide sequences. This guide provides a deep technical dive into the principles, protocols, and field-proven insights of Boc protection chemistry, designed for researchers, chemists, and drug development professionals who require a robust understanding of this foundational methodology.
The Chemical Foundation of the Boc Group
The efficacy of the Boc protecting group lies in its unique chemical properties: it is remarkably stable to a wide range of nucleophiles and basic conditions, yet can be cleanly and selectively removed under moderately acidic conditions.[3][] This differential lability is the key to its utility in the stepwise construction of a peptide chain.
Mechanism of Boc Protection
The introduction of the Boc group onto the α-amino function of an amino acid is a straightforward nucleophilic acyl substitution.[5][6] The most common reagent is di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O).
-
Reaction: The amino group of the amino acid, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[7]
-
Conditions: The reaction is typically performed under basic conditions (e.g., using NaOH, TEA, or Na₂CO₃) to deprotonate the amino group, thereby increasing its nucleophilicity.[7] A mixed solvent system, such as dioxane/water or THF/water, is often employed to dissolve both the amino acid and the Boc anhydride.[7]
-
Byproducts: The reaction yields the N-Boc-protected amino acid, with tert-butanol and carbon dioxide as the primary byproducts.[5]
Mechanism of Acid-Catalyzed Boc Deprotection
The selective removal of the Boc group is the critical step that enables the elongation of the peptide chain. This is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[5][8]
The mechanism proceeds in three key stages:[7][9]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Cleavage & Cation Formation: The protonated intermediate is unstable and fragments, cleaving the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a transient carbamic acid.
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide and liberating the free α-amino group as its trifluoroacetate salt.
A critical consequence of this mechanism is the generation of the electrophilic tert-butyl cation.[10][11] This cation can react with nucleophilic side chains of certain amino acids, such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), leading to undesired modifications.[10] To prevent these side reactions, scavengers like dithiothreitol (DTE) or thioanisole are added to the deprotection solution to trap the carbocations.[10][12]
The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow
The true power of Boc chemistry was unlocked by its integration into the SPPS paradigm. In this strategy, the temporary Nα-Boc group is paired with more permanent, benzyl-based (Bzl) side-chain protecting groups. This combination is considered "quasi-orthogonal" because both protecting group classes are acid-labile but require significantly different acid strengths for removal.[10][13] The Nα-Boc group is cleaved by moderate acid (e.g., 25-50% TFA in DCM), while the Bzl-type side-chain groups and the peptide-resin linkage require a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[10][14]
The Boc-SPPS process is cyclical, as illustrated below.
Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: A Standard Boc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition.
Materials:
-
Nα-Boc protected amino acid resin (e.g., Boc-Ala-Merrifield Resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Next Nα-Boc protected amino acid
-
Coupling agent (e.g., HBTU/HOBt)
Workflow:
-
Resin Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Wash and swell the resin with DCM for 30-60 minutes to ensure reagent accessibility.[15]
-
-
Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.[16]
-
Perform a short pre-wash by agitating for 2-5 minutes, then drain.[15][16]
-
Add a fresh 50% TFA/DCM solution and agitate for 20-25 minutes for complete deprotection.[15][16]
-
Drain the acid and wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.[15][16] At this stage, the N-terminus exists as a non-nucleophilic trifluoroacetate salt.[17]
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DCM to the resin.[17]
-
Agitate for 2-5 minutes to deprotonate the ammonium salt and generate the free amine. Repeat once.
-
Drain and wash thoroughly with DCM (3x) to remove excess base. The resin is now ready for coupling.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 2-4 equivalents of the next Nα-Boc amino acid and an equivalent amount of a coupling agent (e.g., HBTU) in DMF.
-
Add this activation mixture to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[15]
-
Agitate at room temperature for 1-2 hours.
-
Monitor reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (beads remain colorless) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DCM (3x) and DMF (3x) to remove excess reagents. The cycle is now complete.
-
The Power of In Situ Neutralization
A significant process improvement in Boc-SPPS is the use of in situ neutralization protocols.[10][18] In this approach, the neutralization and coupling steps are combined. The activated Boc-amino acid is added to the resin simultaneously with the hindered base (DIEA). The free amine, once formed, immediately reacts with the activated amino acid. This method dramatically increases coupling efficiency, especially for "difficult" sequences prone to aggregation, as it minimizes the time the reactive free amine is exposed, reducing the chance for inter-chain hydrogen bonding.[18][19][20]
Challenges and Strategic Solutions in Boc Chemistry
While robust, Boc-SPPS is not without its challenges. A skilled scientist must anticipate and mitigate potential side reactions to ensure high purity of the final product.
| Side Reaction | Description & Cause | Mitigation Strategy |
| t-Butylation | Alkylation of nucleophilic side chains (Trp, Met, Cys) by the tert-butyl cation generated during Boc deprotection.[10] | Addition of scavengers (e.g., 0.5% dithiothreitol) to the TFA deprotection solution.[10][13] |
| Aspartimide Formation | Cyclization of aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences, leading to a mixture of α- and β-peptides upon ring-opening.[16][21] | The protonated state of the N-terminus after deprotection in Boc-SPPS naturally suppresses this side reaction compared to Fmoc chemistry.[16] Using in situ neutralization further minimizes exposure to basic conditions that can promote it. |
| Diketopiperazine Formation | Intramolecular cyclization of a resin-bound dipeptide to release a cyclic dipeptide, terminating the chain. Most common with Proline in the first two positions.[16][21] | Utilize in situ neutralization protocols to ensure the coupling of the third amino acid is faster than the cyclization reaction.[16][21] |
| Pyroglutamate Formation | Cyclization of an N-terminal glutamine (Gln) residue to form pyroglutamic acid, which caps the peptide chain and prevents further elongation. | Can be exacerbated by heat in TFA/DMF mixtures.[18] Ensure efficient washing and avoid unnecessarily long deprotection or coupling times. |
Comparative Analysis: Boc/Bzl vs. Fmoc/tBu Strategies
The choice between Boc and Fmoc chemistry is a critical decision in planning a peptide synthesis, dictated by the peptide's sequence, desired modifications, and available resources.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Moderately strong acid (e.g., 25-50% TFA).[14] | Organic base (e.g., 20-50% piperidine in DMF).[][23] |
| Side-Chain Protection | Benzyl-based (Bzl), acid-labile.[24] | Tert-butyl-based (tBu), acid-labile.[] |
| Orthogonality | Quasi-orthogonal : Both groups are acid-labile but require different acid strengths.[10][25] | Fully Orthogonal : Nα-group is base-labile; side-chain groups are acid-labile.[14][19] |
| Final Cleavage | Strong Acid : Anhydrous HF or TFMSA.[19][26] | Moderate Acid : TFA (same as Boc deprotection).[14] |
| Safety & Equipment | Requires specialized, HF-resistant apparatus. HF is highly hazardous.[23][27] | Standard laboratory glassware. Reagents are less hazardous than HF.[19] |
| Key Advantage | Excellent for hydrophobic sequences prone to aggregation, as the protonated N-terminus after deprotection disrupts inter-chain H-bonding.[14][19] | Milder conditions are compatible with a wider range of sensitive moieties. Automation is simpler. Generally yields higher purity crude products for routine syntheses.[14] |
| Primary Disadvantage | Harsh final cleavage conditions and hazardous reagents. | The basic deprotection step can promote side reactions like diketopiperazine formation and is incompatible with base-sensitive groups.[] |
Conclusion: An Enduring Legacy and a Powerful Tool
The tert-butyloxycarbonyl protecting group is more than a historical footnote; it is a foundational pillar of peptide chemistry. While the Fmoc strategy has rightfully become the workhorse for many standard applications due to its milder conditions and ease of automation, the Boc/Bzl strategy remains a vital and often superior choice for specific, challenging synthetic targets.[14] Its ability to mitigate aggregation in difficult sequences makes it an essential tool for synthesizing long or hydrophobic peptides that might otherwise fail using Fmoc chemistry.[19][27]
For the modern researcher, true expertise lies not in allegiance to a single methodology, but in a comprehensive understanding of the chemical principles, advantages, and limitations of both. By mastering the nuances of Boc protection, scientists and drug developers can unlock the synthesis of complex peptides that are crucial for advancing medicine and biological science.
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A Senior Scientist's Guide to Unnatural Amino Acids in Drug Discovery: From Genetic Code Expansion to Next-Generation Therapeutics
This guide provides an in-depth technical exploration of unnatural amino acids (UAAs) and their transformative role in modern drug discovery. We will delve into the core technology of genetic code expansion, detail the practical methodologies for UAA incorporation, and showcase their application in creating superior biologics and elucidating complex biological mechanisms. This document is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the field-proven insights required to leverage this powerful technology.
Part 1: The Core Technology: Reprogramming the Ribosome with Genetic Code Expansion
The central dogma of molecular biology confines the protein synthesis machinery to a palette of 20 canonical amino acids. Genetic code expansion is a revolutionary technology that overcomes this limitation by reassigning a specific codon, typically a nonsense (stop) codon, to direct the ribosomal incorporation of a UAA.[1][2][3] This process endows proteins with novel chemical functionalities, opening up unprecedented opportunities for therapeutic design and biological study.[4][5]
The successful site-specific incorporation of a UAA hinges on the introduction of a new, independent translation system that works in parallel with the host cell's machinery without cross-reactivity. This is known as an orthogonal system.
The Key Components:
-
The Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS): This is an engineered enzyme that exclusively recognizes a specific UAA and attaches it (a process called aminoacylation or "charging") to its partner tRNA.[6] The critical feature of an o-aaRS is its orthogonality; it must not charge any of the cell's endogenous tRNAs with either the UAA or any canonical amino acid.[7][8] These synthetases are typically derived from a different domain of life (e.g., an archaeal synthetase used in E. coli) and are further evolved through directed evolution to recognize the desired UAA.[7][8]
-
The Orthogonal tRNA (o-tRNA): This is a partner tRNA that is not recognized by any of the host cell's endogenous synthetases but is specifically charged by the o-aaRS.[6] Its anticodon is mutated to recognize a codon that has been repurposed, most commonly the amber stop codon (TAG).[9] When the ribosome encounters this amber codon in the messenger RNA (mRNA) sequence of the target protein, the charged o-tRNA delivers the UAA for incorporation into the growing polypeptide chain.[10]
-
The Unnatural Amino Acid (UAA): Hundreds of UAAs with diverse side chains have been incorporated into proteins.[11] These side chains can introduce bio-orthogonal reactive groups (ketones, azides, alkynes for "click" chemistry), photo-crosslinkers, fluorescent probes, or post-translational modifications, providing a vast toolkit for protein engineering.[11]
Diagram: The Mechanism of Genetic Code Expansion
The following diagram illustrates the core process of amber codon suppression for UAA incorporation.
Caption: Orthogonal synthetase (o-aaRS) charges an orthogonal tRNA with a UAA. This complex is recruited by the ribosome to decode a reassigned amber (TAG) codon on the mRNA, leading to site-specific UAA incorporation.
Part 2: Methodologies for UAA Incorporation: A Comparative Overview
Several strategies exist for incorporating UAAs into proteins, each with distinct advantages and applications. The choice of method is dictated by the experimental goal, required precision, and desired yield.
Core Method: Site-Specific Incorporation via Codon Suppression
This is the most powerful and widely used technique, enabling the insertion of a single UAA at a genetically defined position.[9]
-
Nonsense Suppression: This approach, primarily using the amber (TAG) codon, offers the highest fidelity and is the standard for therapeutic and research applications.[10] The relatively low natural frequency of the TAG codon in many expression hosts minimizes competition with translation termination.
-
Frameshift Suppression: A more advanced method where a quadruplet codon (e.g., AGGA) is used to direct UAA incorporation.[12] This technique opens the door to incorporating multiple, distinct UAAs into a single protein, as different quadruplet codons can be assigned to different UAAs.[10][12]
Alternative Methods
-
Residue-Specific Incorporation: This technique involves using an auxotrophic host strain that cannot synthesize a specific canonical amino acid (e.g., methionine).[13][14] When the cells are grown in a medium lacking methionine but containing a UAA analog of it, the cell's own translation machinery globally replaces most methionine residues with the analog.[11] This method is useful for globally modifying protein properties but lacks the precision of site-specific methods.
-
Cell-Free Protein Synthesis (CFPS): In CFPS, protein synthesis occurs in a cell extract rather than in living cells.[15] This "open" system allows for the direct addition of high concentrations of the UAA and orthogonal components, often leading to higher incorporation efficiency.[15][16] It is particularly advantageous for incorporating UAAs that may be toxic to cells or for rapid screening applications.
Data Summary: Comparison of UAA Incorporation Methods
| Method | Precision | Typical Yield | Throughput | Key Advantage | Common Application |
| Site-Specific (Nonsense Suppression) | Single residue | Moderate-High | Low-Medium | Atomic-level precision and control. | Site-specific ADCs, biophysical probes. |
| Site-Specific (Frameshift Suppression) | Single residue (multiple, distinct UAAs possible) | Low-Moderate | Low | Ability to incorporate >1 type of UAA. | Advanced protein engineering. |
| Residue-Specific | All instances of a specific residue | High | High | Global modification of protein properties. | Creating novel biomaterials. |
| Cell-Free Synthesis | Single residue or residue-specific | High | High | Speed, toxicity tolerance, direct access. | Rapid prototyping, toxic protein expression. |
Experimental Protocol: Site-Specific UAA Incorporation in E. coli
This protocol provides a validated workflow for incorporating the photo-crosslinker p-benzoyl-L-phenylalanine (BPA) into a target protein using an amber (TAG) codon and a co-expressed PylRS-based o-aaRS/o-tRNA pair.
I. Plasmid and Strain Preparation
-
Gene Mutagenesis: Introduce a TAG codon at the desired site in your protein's gene sequence using standard site-directed mutagenesis. Clone this gene into a suitable expression vector (e.g., pET28a).
-
Co-transformation: Transform a competent E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
Your expression vector containing the target gene with the TAG codon.
-
A compatible plasmid encoding the o-aaRS/o-tRNA pair specific for BPA (e.g., pEVOL-BpF).
-
-
Selection: Plate the transformed cells on LB-agar plates containing antibiotics for both plasmids (e.g., Kanamycin and Chloramphenicol). Incubate overnight at 37°C.
II. Protein Expression
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture.
-
UAA Addition: When the culture reaches an optical density (OD600) of 0.4-0.5, add the UAA. For BPA, add from a sterile-filtered 100 mM stock solution (dissolved in 1 M NaOH) to a final concentration of 1 mM.
-
Induction: Immediately after UAA addition, induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Growth: Reduce the temperature to 20°C and continue shaking for 16-20 hours. The lower temperature enhances proper protein folding and UAA incorporation efficiency.
III. Purification and Verification (Self-Validation System)
-
Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the pellet in a suitable lysis buffer and lyse the cells (e.g., via sonication).
-
Purification: Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if using a His-tagged protein).
-
Purity Check: Run the purified protein on an SDS-PAGE gel. The presence of a band at the expected full-length molecular weight is a positive indicator. A lower molecular weight band may indicate truncation at the TAG codon due to incomplete suppression.
-
Mass Spectrometry (Mandatory Verification): This step is essential for confirming successful incorporation.
-
Analyze the intact protein via ESI-MS. The measured mass should correspond to the theoretical mass of the protein with the UAA incorporated.
-
For definitive confirmation, perform a peptide mass fingerprinting analysis. Digest the protein with trypsin and analyze the resulting peptides by LC-MS/MS. Identify the peptide containing the UAA and confirm its mass and fragmentation pattern.
-
Part 3: Applications of Unnatural Amino Acids in Drug Discovery
The ability to install novel chemical functionalities into proteins at specific sites has profound implications for drug discovery, from creating more effective therapeutics to discovering new drug targets.
A. Engineering Next-Generation Antibody-Drug Conjugates (ADCs)
Traditional ADCs are created by chemically conjugating a potent cytotoxic drug to surface-exposed lysine or cysteine residues on an antibody.[17] This process results in a heterogeneous mixture of molecules with varying drug-to-antibody ratios (DARs) and conjugation sites, which can lead to suboptimal efficacy and pharmacokinetic properties.[18][19]
UAAs provide a definitive solution to this problem. By incorporating a UAA with a bio-orthogonal reactive group (e.g., an azide, alkyne, or ketone) at a specific site on the antibody, a drug can be attached with extremely high precision.[20][21] This produces a homogeneous population of ADCs with a precisely defined DAR, leading to an improved therapeutic window and predictable behavior in vivo.[17][20]
Caption: A UAA with a bio-orthogonal handle is incorporated into an antibody. A cytotoxic drug is then precisely attached using click chemistry, yielding a homogeneous ADC.
B. Target Identification and Validation with Photo-Crosslinking
Identifying the direct cellular targets of a drug candidate is a critical and often challenging step in drug discovery. UAAs containing photo-reactive moieties, such as benzophenone (in BPA) or diazirines, are powerful tools for mapping these molecular interactions in their native cellular context.[22][23][24]
The workflow involves incorporating a photo-reactive UAA into a "bait" protein.[22] Upon exposure to a specific wavelength of UV light, the UAA side chain becomes highly reactive and forms a covalent bond with any molecule in close proximity, effectively "trapping" transient or low-affinity binding partners.[25][26] The resulting covalently linked complex can be purified and the unknown "prey" protein identified by mass spectrometry.
Caption: A bait protein containing a photo-reactive UAA is used to covalently trap interacting partners upon UV exposure, enabling their subsequent identification by mass spectrometry.
Part 4: Challenges and Future Directions
Despite its power, the application of UAA technology is not without challenges. However, ongoing research is rapidly addressing these limitations and expanding the technology's scope.
Current Challenges:
-
Efficiency and Yield: The efficiency of UAA incorporation can be variable and often competes with translation termination at the stop codon, leading to truncated protein products and lower overall yields.[27]
-
Orthogonality: Ensuring the complete orthogonality of the aaRS/tRNA pair is paramount to prevent mis-incorporation of canonical amino acids at the target codon or mis-charging of endogenous tRNAs.[7]
-
Cost and Availability: Many UAAs are complex to synthesize and can be expensive, which can be a barrier for large-scale production.[][29]
-
Regulatory Pathway: The development of therapeutics containing novel amino acid building blocks presents new regulatory challenges that are still being navigated.[29]
Future Directions:
-
Expanding the Genetic Code: Efforts are underway to move beyond single stop codons by using multiple orthogonal suppression systems, frameshift codons, and reassigning sense codons to allow for the simultaneous incorporation of several distinct UAAs in one protein.[10][12][16]
-
Engineered Biosynthesis: A significant goal is to engineer host organisms to synthesize the UAA themselves from simple precursors, which would dramatically reduce costs and improve incorporation efficiency.[11]
-
New Chemistries: The design and synthesis of UAAs with novel and more sophisticated functionalities will continue to expand the applications of this technology into areas like in-vivo imaging, controlled drug release, and the creation of novel biomaterials.[2]
By continuing to refine the core technology and explore new chemical possibilities, unnatural amino acids are poised to remain a cornerstone of innovation in drug discovery, enabling the creation of safer, more effective therapeutics and a deeper understanding of biology.
References
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Axup, J. Y., Bajjuri, K. M., Ritland, M., Hutchins, B. M., Kim, C. H., Kazane, S. A., Halder, R., Forsyth, J. S., Santoro, S. W., Lee, J. D., & Schultz, P. G. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences, 109(40), 16101-16106. [Link]
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Gauthier, M. A., & Tirelli, N. (2008). Residue-specific incorporation of unnatural amino acids into proteins in vitro and in vivo. Methods in Molecular Biology, 418, 219-239. [Link]
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Tian, F., Lu, Y., Manibusan, A., Sellers, A., Tran, H., Li, Y., & Schultz, P. G. (2014). A general approach for the generation of site-specific antibody-drug conjugates. Proceedings of the National Academy of Sciences, 111(5), 1766-1771. [Link]
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Zimmerman, E. S., Heibeck, T. H., Gill, A., Li, X., Murray, C. J., Mad-Abbamonte, L., ... & Schultz, P. G. (2014). Production of site-specific antibody-drug conjugates using unnatural amino acids. Bioconjugate chemistry, 25(3), 445-453. [Link]
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Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Hires, M. A., & Lester, H. A. (2019). Future prospects for noncanonical amino acids in biological therapeutics. Current opinion in chemical biology, 48, 8-15. [Link]
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Luo, X., et al. (2017). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society. [Link]
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Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Rodriguez, E. A., Lester, H. A., & Dougherty, D. A. (2006). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences, 103(23), 8650-8655. [Link]
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Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780-4785. [Link]
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Kim, C. H., et al. (2015). Antibody conjugates with unnatural amino acids. Current opinion in chemical biology. [Link]
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Profacgen. (n.d.). Incorporation of Unnatural Amino Acids into antibody Service. Profacgen. [Link]
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Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. [Link]
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Liu, T., et al. (2019). Therapeutic applications of genetic code expansion. Computational and Structural Biotechnology Journal. [Link]
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Nowak, M. W., et al. (2006). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Methods in molecular biology. [Link]
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Chen, Y., et al. (2023). Applications of genetic code expansion technology in eukaryotes. Protein & Cell. [Link]
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Smith, I. T., & Muir, T. W. (2012). Photocrosslinking approaches to interactome mapping. Current opinion in chemical biology, 16(1-2), 17-23. [Link]
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Tian, Y., et al. (2016). Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research. CHIMIA International Journal for Chemistry. [Link]
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Leisle, L., et al. (2015). Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. Methods in enzymology. [Link]
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Italia, J. S., Addy, P. S., Wrobel, P. T., & Chatterjee, A. (2017). Recent Advances in the Expanding Genetic Code. Current opinion in chemical biology, 37, 110-117. [Link]
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An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic Acid (CAS 119363-63-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid, registered under CAS number 119363-63-2 and commonly referred to as Boc-DL-3,3-diphenylalanine, is a non-natural, protected amino acid derivative. Its unique structural architecture, featuring a bulky diphenylmethyl moiety at the β-carbon, offers significant steric hindrance and hydrophobicity. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino function makes it a valuable building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and key applications, with a focus on its role in the design of novel peptides with enhanced biological activity and stability.
Chemical and Physical Properties
Boc-DL-3,3-diphenylalanine is a white to off-white solid. Its key chemical and physical properties are summarized in the table below. It is important to note that as a racemic mixture, its properties, particularly the melting point, may differ from its individual enantiomers.
| Property | Value | Source(s) |
| CAS Number | 119363-63-2 | - |
| Molecular Formula | C₂₀H₂₃NO₄ | [1] |
| Molecular Weight | 341.40 g/mol | [1] |
| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-3,3-diphenylpropanoic acid | - |
| Synonyms | Boc-DL-3,3-diphenylalanine, N-(tert-Butoxycarbonyl)-3,3-diphenyl-DL-alanine | - |
| Melting Point | 154-159 °C (for D-enantiomer) | [1] |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and methanol. | [2] |
| Appearance | White to off-white solid/powder | [1] |
Structural Analysis
The molecular structure of Boc-DL-3,3-diphenylalanine is characterized by a central propanoic acid backbone. The α-carbon is chiral and is attached to a Boc-protected amino group. The β-carbon is substituted with two phenyl rings, creating a sterically demanding diphenylmethyl group.
Caption: 2D structure of Boc-DL-3,3-diphenylalanine.
The Boc protecting group is crucial for peptide synthesis as it prevents the unwanted reaction of the amino group during the coupling of the carboxylic acid group to another amino acid.[3][4] This protecting group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA).[5]
The two phenyl rings on the β-carbon are the most prominent feature of this molecule. They create a highly lipophilic and sterically hindered side chain. When incorporated into a peptide, this bulky group can restrict the conformational freedom of the peptide backbone, leading to more defined secondary structures.[4][6] This conformational constraint can be advantageous in designing peptides with high receptor affinity and specificity.
Synthesis
The synthesis of Boc-DL-3,3-diphenylalanine typically involves two key steps: the synthesis of the unprotected 3,3-diphenylalanine and the subsequent protection of the amino group with a Boc group.
A general and widely used method for the N-protection of amino acids with a Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[7]
Illustrative Synthesis Workflow:
Caption: General workflow for the synthesis of Boc-DL-3,3-diphenylalanine.
Experimental Protocol: General N-Boc Protection of an Amino Acid
This protocol describes the general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate. This can be adapted for the synthesis of Boc-DL-3,3-diphenylalanine.
Materials:
-
3,3-Diphenylalanine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
1,4-Dioxane
-
1(N) Sodium hydroxide (NaOH) solution
-
2(N) Potassium bisulfate (KHSO₄) solution
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve the 3,3-diphenylalanine in a mixture of 1,4-dioxane and 1(N) NaOH solution in a round-bottom flask.
-
Stir the mixture vigorously for 15-20 minutes in an ice bath.
-
Add di-tert-butyl dicarbonate dropwise to the solution while maintaining the temperature.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Acidify the reaction mixture to a pH of 2-3 using a 2(N) KHSO₄ solution.
-
Concentrate the mixture using a rotary evaporator.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude Boc-DL-3,3-diphenylalanine.
-
The product can be further purified by column chromatography or recrystallization.[8]
Applications in Peptide Synthesis and Drug Discovery
The primary application of Boc-DL-3,3-diphenylalanine is as a building block in the synthesis of peptides with novel properties.[3][4] The incorporation of this non-natural amino acid can significantly influence the biological activity and pharmacokinetic profile of a peptide.
Key Advantages of Incorporating 3,3-Diphenylalanine:
-
Conformational Rigidity: The bulky diphenylmethyl side chain restricts the rotation of the peptide backbone, leading to more stable and well-defined secondary structures such as β-turns and helices.[4] This can enhance the binding affinity of the peptide to its target receptor.
-
Increased Hydrophobicity: The two phenyl groups increase the lipophilicity of the peptide, which can improve its membrane permeability and oral bioavailability.[6]
-
Enhanced Proteolytic Stability: The steric hindrance provided by the diphenylmethyl group can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.
-
Modulation of Biological Activity: The unique structural constraints imposed by 3,3-diphenylalanine can lead to peptides with altered or enhanced biological activities, including antimicrobial and anticancer properties.[9]
Solid-Phase Peptide Synthesis (SPPS) Workflow:
The following diagram illustrates the general cycle of solid-phase peptide synthesis using Boc-protected amino acids.
Caption: A simplified workflow of Boc-based solid-phase peptide synthesis.
Experimental Protocol: A General Boc-SPPS Cycle
This protocol outlines the fundamental steps for a single coupling cycle in Boc-based solid-phase peptide synthesis.
Materials:
-
Boc-protected amino acid (e.g., Boc-DL-3,3-diphenylalanine)
-
Resin with a suitable linker (e.g., Merrifield or PAM resin)[10]
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., DCC/HOBt or HBTU/HATU)[5]
-
Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group from the N-terminal amino acid.[10][11]
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA.
-
Neutralization: Neutralize the protonated amino group with a solution of 10% DIEA in DCM.[5]
-
Washing: Wash the resin again with DCM to remove excess base.
-
Coupling: Dissolve the next Boc-protected amino acid and a coupling agent in DMF or DCM and add it to the resin. Allow the reaction to proceed for 1-2 hours.[11]
-
Washing: Wash the resin with DCM and other solvents to remove unreacted reagents.
-
This cycle is repeated until the desired peptide sequence is assembled.
-
Cleavage: After the final coupling, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF).[12]
-
Purification: The crude peptide is then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
Biological Activity and Mechanism of Action of Peptides Containing 3,3-Diphenylalanine
The incorporation of 3,3-diphenylalanine into peptide sequences has been explored as a strategy to develop therapeutic agents with improved efficacy. The unique structural properties of this amino acid can lead to peptides with potent biological activities.
For instance, the diphenylalanine motif is known to be a core recognition element in the self-assembly of β-amyloid polypeptides, which are associated with Alzheimer's disease.[13] This suggests that peptides containing 3,3-diphenylalanine could potentially modulate this aggregation process.
Furthermore, the increased hydrophobicity and conformational rigidity imparted by 3,3-diphenylalanine can enhance the interaction of peptides with cell membranes. This is a critical factor for the activity of many antimicrobial peptides, which often exert their effect by disrupting the bacterial cell membrane.
While specific signaling pathways directly modulated by peptides containing Boc-DL-3,3-diphenylalanine are not extensively documented, the general mechanisms of action for bioactive peptides often involve:
-
Receptor Binding: The conformationally constrained peptides can exhibit high affinity and selectivity for specific G-protein-coupled receptors (GPCRs) or other cell surface receptors, thereby activating or inhibiting downstream signaling cascades.
-
Enzyme Inhibition: The rigid structure of these peptides can allow them to fit precisely into the active site of an enzyme, leading to potent and selective inhibition.
-
Membrane Disruption: For antimicrobial peptides, the amphipathic nature, combining the hydrophobic diphenylalanine residue with hydrophilic amino acids, can facilitate their insertion into and disruption of microbial cell membranes.
Further research is required to fully elucidate the specific molecular targets and signaling pathways affected by peptides incorporating Boc-DL-3,3-diphenylalanine.
Conclusion
Boc-DL-3,3-diphenylalanine (CAS 119363-63-2) is a valuable and versatile building block for chemists and drug discovery scientists. Its unique structural features, particularly the bulky and hydrophobic diphenylmethyl side chain, offer a powerful tool for designing peptides with enhanced conformational stability, proteolytic resistance, and potentially improved biological activity. The well-established protocols for Boc-based solid-phase peptide synthesis allow for its straightforward incorporation into a wide range of peptide sequences. As the demand for novel peptide-based therapeutics continues to grow, the strategic use of non-natural amino acids like Boc-DL-3,3-diphenylalanine will undoubtedly play a crucial role in the development of the next generation of peptide drugs.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Essential Guide to Boc-L-3,3-Diphenylalanine. Retrieved from [Link]
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- Mondal, S., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Scientific Reports, 6, 27285.
-
PubChem. Boc-D-phenylalanine. Retrieved from [Link]
-
Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Retrieved from [Link]
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- Das, S., et al. (2017).
-
PubChem. Boc-L-phenylalanine methyl ester. Retrieved from [Link]
- Zhang, X., et al. (2025). Deciphering the self-assembly mechanisms of three diphenylalanine derivatives using infrared probe technique and scanning electron microscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 329, 125522.
- Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
-
AAPPTec. Peptide Synthesis - FAQ. Retrieved from [Link]
- Lee, D., et al. (2021). Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating. International Journal of Molecular Sciences, 22(21), 11902.
-
PubChem. Boc-D-3,3-Diphenylalanine. Retrieved from [Link]
- Hadar, R., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano, 14(1), 18-26.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 3,3-Diphenyl-L-alanine: Properties and Research Applications. Retrieved from [Link]
- Kumar, V., et al. (2017). Self-assembly of Diphenylalanine-Peptide Nucleic Acid-conjugates.
- jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube.
-
Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]
-
PubChem. BOC-D-alanine. Retrieved from [Link]
- Nakashima, S., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(8), 1993.
-
SpectraBase. Boc-L-alanine. Retrieved from [Link]
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Methodological & Application
Technical Note: Incorporation of 2-Boc-amino-3,3-diphenylpropionic Acid in Solid-Phase Peptide Synthesis
An Application Guide for Researchers
Introduction: The Architectural Significance of β,β-Diphenylalanine
In the pursuit of novel therapeutic peptides and advanced biomaterials, the incorporation of non-natural amino acids serves as a cornerstone for innovation. Among these, α-amino acids with bulky side chains at the β-carbon, such as 2-amino-3,3-diphenylpropionic acid (β,β-diphenylalanine or Dip), are of profound interest. The gem-diphenyl substitution provides a unique combination of properties:
-
Steric Constraint: The two phenyl groups impose significant steric hindrance, forcing the peptide backbone into well-defined turn or helical conformations. This structural pre-organization is critical for designing peptidomimetics that mimic the bioactive conformation of natural peptides with enhanced stability against proteolysis.
-
Aromatic Interactions: The high density of aromatic groups promotes intramolecular and intermolecular π-π stacking interactions.[1] This propensity drives the self-assembly of Dip-containing peptides into highly ordered nanostructures, including fibrils, nanotubes, and hydrogels.[2][3][4]
-
Novel Physicochemical Properties: These self-assembled materials exhibit remarkable physical characteristics, such as metal-like rigidity (Young's modulus ~70 GPa) and high piezoelectricity, opening avenues for their use in energy harvesting and biosensing applications.[1][3]
This application note provides a comprehensive guide to the successful incorporation of N-α-Boc-protected β,β-diphenylalanine (Boc-Dip-OH) into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS) based on the classic Boc/Bzl strategy.
The Boc/Bzl Synthesis Strategy: A Primer
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) method is a foundational SPPS strategy.[5] Its logic relies on graduated acid lability:
-
Temporary α-Amino Protection: The N-terminal Boc group is labile to moderate acids, typically 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][6]
-
Permanent Side-Chain Protection: Side-chain protecting groups (often benzyl-based) are stable to TFA but are removed during the final cleavage step with a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][7][8]
This differential stability allows for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain protectors or the peptide-resin linkage.[6][7]
Figure 1: The cyclical workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
The Core Challenge: Overcoming Steric Hindrance during Coupling
The primary difficulty in utilizing Boc-Dip-OH is the severe steric bulk imposed by the two phenyl groups on the α-carbon. This hindrance dramatically slows the kinetics of amide bond formation, making both the incoming activated amino acid and the N-terminal amine of the resin-bound peptide less reactive.[9][10]
Conventional activation methods, such as those using carbodiimides (e.g., DCC, DIC) alone, are often inefficient and may lead to:
-
Incomplete coupling reactions, resulting in deletion sequences.
-
The need for excessively long reaction times and large excesses of reagents.
-
Potential for side reactions.
Therefore, the use of highly potent coupling reagents is not merely recommended; it is essential for the successful incorporation of Boc-Dip-OH.
Figure 2: Activation mechanism using a uronium salt reagent (e.g., HATU) to overcome steric hindrance.
Recommended Coupling Reagents and Conditions
To ensure efficient acylation, uronium/aminium or phosphonium salt-based coupling reagents are strongly advised. These reagents rapidly convert the carboxylic acid of Boc-Dip-OH into a highly reactive activated species, facilitating the coupling to the sterically encumbered amine.
| Reagent | Full Name | Class | Recommended Equivalents (AA:Reagent:Base) | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | 3 : 2.9 : 6 | Extremely efficient, especially for hindered couplings.[11] Low racemization. |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Uronium/Aminium | 3 : 2.9 : 6 | Very popular and effective reagent, good for general and hindered couplings. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | 3 : 3.0 : 6 | Excellent for hindered systems, generates soluble byproducts. |
| COMU | 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]-uronium hexafluorophosphate | Uronium/Aminium | 3 : 2.9 : 6 | High efficiency comparable to HATU with improved safety (non-explosive byproduct).[11] |
Field-Proven Insight: For the first incorporation of Boc-Dip-OH onto a resin-bound amine, a double coupling protocol is the most robust approach to ensure the reaction proceeds to completion. Subsequent couplings to the N-terminal Dip residue are also challenging and warrant the same careful consideration.
Detailed Synthesis Protocol: Manual Boc-SPPS
This protocol details a single coupling cycle for the addition of Boc-Dip-OH to a peptide chain anchored on a polystyrene-based resin (e.g., Merrifield, MBHA).
5.1 Materials and Reagents
-
Resin: Peptide-resin with a free N-terminal amine (e.g., H-Gly-Merrifield Resin).
-
Amino Acid: Boc-Dip-OH (3 equivalents relative to resin substitution).
-
Coupling Reagent: HATU (2.9 equivalents).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (peptide synthesis grade).
-
Deprotection Solution: 50% TFA in DCM (v/v).
-
Neutralization Base: N,N-Diisopropylethylamine (DIEA).
-
Neutralization Solution: 10% DIEA in DCM (v/v).
-
Monitoring: Kaiser (ninhydrin) test kit.
5.2 Step-by-Step Methodology
(Assumes starting with N-terminally Boc-protected peptide-resin from the previous cycle)
Step 1: Resin Swelling
-
Place the peptide-resin in a suitable reaction vessel.
-
Add DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[12]
-
Drain the solvent.
Step 2: Nα-Boc Deprotection
-
Add the 50% TFA/DCM solution to the resin.
-
Perform a brief pre-wash by agitating for 2-5 minutes, then drain.[12][13]
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-25 minutes for complete deprotection.[12][13]
-
Drain the TFA solution and wash the resin thoroughly:
-
DCM (3x)
-
IPA (2x)
-
DCM (3x)
-
Rationale: Extensive washing is critical to remove all traces of acid, which would otherwise neutralize the base required for the subsequent coupling step.[13]
-
Step 3: Neutralization
-
Add the 10% DIEA/DCM solution to the peptide-resin, which now exists as a trifluoroacetate salt.[7][13]
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin thoroughly to remove excess DIEA:
-
DCM (3x)
-
DMF (3x)
-
Rationale: The free amine must be liberated from its salt form to act as a nucleophile in the coupling reaction. Residual DIEA can interfere with some monitoring tests.[14]
-
Step 4: Coupling of Boc-Dip-OH (Double Coupling Protocol)
-
First Coupling:
-
In a separate vial, dissolve Boc-Dip-OH (3 eq) and HATU (2.9 eq) in a minimal volume of DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add DIEA (6 eq) to the reaction vessel to initiate coupling.[12]
-
Agitate at room temperature for 2-4 hours.
-
Drain the coupling solution and wash the resin with DMF (3x).
-
-
Monitoring:
-
Take a small sample of beads and perform a Kaiser test. A positive result (blue beads) indicates incomplete coupling. Proceed to the second coupling regardless of the result as a precautionary measure for this hindered residue.
-
-
Second Coupling:
-
Repeat the coupling procedure (Step 4.1) with fresh reagents.
-
Agitate for another 2-4 hours or overnight.
-
-
Final Wash:
-
Drain the solution and wash the resin thoroughly:
-
DMF (3x)
-
DCM (3x)
-
-
Rationale: This ensures all unreacted reagents and soluble byproducts are removed, preparing the resin for the next deprotection cycle.
-
Step 5: Final Cleavage and Deprotection
-
Once the sequence is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid cocktail.
-
For peptides on Merrifield or MBHA resin, a common method is treatment with anhydrous HF or a TFMSA-based cocktail. A typical "Reagent K" cocktail (TFA/water/phenol/thioanisole/EDT) is suitable for TFA-labile resins but insufficient for standard Boc/Bzl linkages.[12]
-
After cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and purified by RP-HPLC.[12][15]
Conclusion and Best Practices
The incorporation of 2-Boc-amino-3,3-diphenylpropionic acid is a powerful tool for imparting conformational rigidity and promoting self-assembly in synthetic peptides. Success hinges on recognizing and overcoming the significant steric hindrance it presents.
Key Takeaways:
-
Use Potent Activators: Employ high-efficiency uronium or phosphonium salt reagents like HATU, HBTU, or PyBOP.
-
Employ Double Coupling: For the addition of Boc-Dip-OH, a double coupling strategy is the most reliable method to achieve quantitative reaction.
-
Monitor Reactions: Use the Kaiser test to qualitatively assess the completion of coupling steps, but err on the side of caution with recalcitrant residues.
-
Thorough Washing: Ensure complete removal of reagents between steps, particularly TFA before neutralization and DIEA before coupling.
By adhering to these protocols and understanding the chemical principles behind them, researchers can confidently leverage the unique structural and material properties of β,β-diphenylalanine in their drug discovery and materials science programs.
References
- Boc Solid Phase Peptide Synthesis - ChemPep.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Understanding Boc protection and deprotection in peptide synthesis - Benchchem.
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- Boc / Bzl Solid Phase Synthesis - Sunresin.
- A Diphenylalanine Based Pentapeptide with Fibrill
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PubMed Central.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity | ACS Nano - ACS Public
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corpor
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ACS Applied Bio Materials Vol. 6 No.
- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol - Benchchem.
- Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - RSC Publishing.
- A Diphenylalanine Based Pentapeptide with Fibrill
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - ProQuest [proquest.com]
- 3. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Boc-β,β-diphenylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science, offering a pathway to novel therapeutics with enhanced stability, potency, and unique structural properties. Among these, β,β-diphenylalanine (Dip) presents a unique structural motif with its gem-diphenyl substitution, which imparts significant steric bulk and conformational constraints. This document provides a comprehensive guide for the successful incorporation of N-α-tert-butyloxycarbonyl-β,β-diphenylalanine (Boc-β,β-diphenylalanine) into peptide chains using solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer in-depth troubleshooting advice to navigate the challenges associated with this sterically demanding amino acid.
Introduction: The Significance of β,β-diphenylalanine in Peptide Chemistry
β,β-diphenylalanine is an unnatural amino acid characterized by the presence of two phenyl groups on the β-carbon. This unique structural feature introduces significant steric hindrance, which can profoundly influence the conformation of the resulting peptide. The incorporation of Dip into a peptide backbone can lead to the formation of specific secondary structures, such as turns and helices, and can also enhance resistance to enzymatic degradation by sterically shielding nearby peptide bonds. These properties make Dip-containing peptides attractive candidates for the development of novel therapeutics, including enzyme inhibitors and protein-protein interaction modulators.
The synthesis of peptides containing such bulky residues, however, is not without its challenges. The steric hindrance posed by the two phenyl groups can significantly impede the efficiency of both the coupling and deprotection steps in standard SPPS protocols. This application note aims to provide researchers with the necessary tools and knowledge to overcome these hurdles and successfully synthesize Dip-containing peptides.
Core Principles and Challenges
The primary challenge in incorporating Boc-β,β-diphenylalanine lies in overcoming the steric hindrance exerted by the bulky diphenylmethyl group at the β-position. This steric bulk can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.
The Challenge of Steric Hindrance
During peptide bond formation, the nucleophilic attack of the deprotected N-terminal amine of the growing peptide chain on the activated carboxyl group of the incoming amino acid is sterically hindered by the diphenylmethyl group. This necessitates the use of highly efficient coupling reagents and potentially longer reaction times or elevated temperatures to drive the reaction to completion.
Deprotection Considerations
While the Boc protecting group is generally labile to moderately strong acids like trifluoroacetic acid (TFA), the bulky nature of the diphenylalanine residue might influence the efficiency of the deprotection step. Ensuring complete removal of the Boc group is critical to prevent the formation of truncated peptide sequences.
Recommended Protocols for Boc-β,β-diphenylalanine Incorporation
The following protocols are designed as a robust starting point for the incorporation of Boc-β,β-diphenylalanine. Researchers should note that optimization may be necessary depending on the specific peptide sequence and the nature of the adjacent amino acids.
Materials and Reagents
| Reagent/Material | Recommended Grade/Specification |
| Boc-β,β-diphenylalanine | Purity >98% |
| Solid Support (Resin) | Merrifield, PAM, or MBHA resin (for Boc-SPPS) |
| Coupling Reagents | HATU, HBTU, or PyBOP |
| Activator Base | N,N-Diisopropylethylamine (DIEA) |
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) |
| Deprotection Reagent | Trifluoroacetic acid (TFA) |
| Neutralization Base | 10% DIEA in DCM |
| Cleavage Cocktail | e.g., HF or TFMSA with appropriate scavengers |
Experimental Workflow: A Visual Guide
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Boc-β,β-diphenylalanine.
Detailed Protocol: Single Coupling Cycle
This protocol describes a single cycle for the incorporation of Boc-β,β-diphenylalanine onto a resin-bound peptide with a free N-terminal amine.
1. Resin Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3 x 1 min) to remove residual acid.
3. Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes. Repeat once.
-
Wash the resin with DCM (3 x 1 min) to remove excess base.
4. Coupling of Boc-β,β-diphenylalanine:
-
Pre-activation: In a separate vial, dissolve Boc-β,β-diphenylalanine (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to steric hindrance.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is necessary.
5. Double Coupling (if necessary):
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
Repeat the coupling step (Step 4) with a fresh solution of activated Boc-β,β-diphenylalanine.
6. Capping (Optional but Recommended for Difficult Couplings):
-
If the Kaiser test remains positive after double coupling, cap the unreacted amines to prevent the formation of deletion peptides.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF.
7. Washing:
-
After a successful coupling, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.
Final Cleavage and Deprotection
The choice of cleavage cocktail depends on the resin and the side-chain protecting groups of other amino acids in the sequence. For peptides synthesized on Merrifield or PAM resins, strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are typically used.
Standard HF Cleavage Protocol:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol) to protect sensitive residues.
-
Cool the apparatus to -5 to 0 °C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide in cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.
Caution: HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a properly equipped fume hood with appropriate personal protective equipment.
Characterization of Diphenylalanine-Containing Peptides
Rigorous analytical characterization is essential to confirm the successful synthesis and purity of the target peptide.
| Analytical Technique | Purpose | Expected Observations |
| RP-HPLC | Purity assessment and purification | A major peak corresponding to the target peptide. The retention time will be influenced by the hydrophobicity of the Dip residue. |
| Mass Spectrometry (MS) | Molecular weight confirmation | The observed molecular weight should match the calculated mass of the peptide containing the diphenylalanine residue. |
| NMR Spectroscopy | Structural confirmation | Characteristic signals for the aromatic protons of the diphenylalanine side chain and confirmation of the peptide backbone structure. |
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance from the Dip residue. | - Extend the coupling time to 4-6 hours. - Perform a double coupling. - Consider using a more potent coupling reagent like PyBOP or increasing the reaction temperature slightly (e.g., to 40 °C). |
| Low Yield of Crude Peptide | Incomplete coupling or deprotection at multiple steps. | - Systematically check the efficiency of each coupling and deprotection step during the synthesis. - Ensure the freshness of all reagents, especially the coupling reagents and piperidine for Fmoc-SPPS if used in a mixed strategy. |
| Presence of Deletion Peptides in MS | Inefficient coupling of the Dip residue. | - Implement a capping step after the coupling of Boc-β,β-diphenylalanine to block unreacted amines. |
| Difficulty in Purification | Aggregation of the hydrophobic peptide. | - Optimize the HPLC gradient and mobile phase composition. - Consider using additives like formic acid or trifluoroethanol in the mobile phase to disrupt aggregation. |
Conclusion
The successful incorporation of Boc-β,β-diphenylalanine into peptides is a challenging yet achievable goal that opens up new avenues for the design of novel biomolecules. By understanding the inherent steric challenges and employing optimized protocols with highly efficient coupling reagents, researchers can effectively synthesize these unique peptides. The detailed protocols and troubleshooting guide provided in this application note serve as a comprehensive resource to facilitate the synthesis and characterization of diphenylalanine-containing peptides, ultimately accelerating research and development in the fields of medicinal chemistry and materials science.
References
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Understanding Boc protection and deprotection in peptide synthesis - Benchchem. (n.d.).
- Boc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
- 26.7: Peptide Synthesis - Chemistry LibreTexts. (2024, September 30).
- Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis - Scienmag. (2025, August 7).
- A schematic representation of peptide synthesis using Boc protected... - ResearchGate. (n.d.).
- Modern Peptide Drug Analysis: Mass Spec, HOS, and More - BioPharmaSpec. (2025, May 28).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- Peptide Characterisation Methods and Impurity Detection - Oxford Global. (2023, May 9).
- Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC. (2025, February 8).
- Peptide Characterisation Supporting Peptide Drug Development - Intertek. (n.d.).
- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
- Peptide Characterisation & Analytics. (n.d.).
- Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - CNR-IRIS. (2024, March 20).
- The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.).
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (n.d.).
- Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). (n.d.).
- Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00018H. (2024, March 20).
- Complex Peptide Production, Challenges and Manufacturing | Blog - Biosynth. (2024, November 12).
- Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.).
- Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning - ChemRxiv. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020, March 4).
- (PDF) Controlling self-assembly of diphenylalanine peptides at high pH using heterocyclic capping groups - ResearchGate. (2017, March 8).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Effect of solvent-induced packing transitions on N-capped diphenylalanine peptide crystal growth - NIH. (2025, July 2).
Application Notes & Protocols: 2-Boc-amino-3,3-diphenylpropionic Acid as a Versatile Building Block for Advanced Peptidomimetics
Abstract
Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability.[1][2] The incorporation of unnatural amino acids (UAAs) is a powerful strategy to engineer peptides with enhanced therapeutic properties.[3] This guide provides an in-depth exploration of 2-Boc-amino-3,3-diphenylpropionic acid (Boc-Dip-OH), a unique UAA distinguished by its gem-diphenyl moiety. We detail its strategic advantages, including the induction of conformational constraints and enhancement of proteolytic resistance, and provide validated, step-by-step protocols for its efficient incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).
Introduction: The Rationale for Diphenylpropionic Acid in Peptidomimetic Design
The therapeutic potential of peptides is often hampered by their rapid degradation by proteases and their inherent conformational flexibility, which can lead to non-specific binding and a high entropic penalty upon receptor interaction.[2] Peptidomimetics are engineered molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties. A key strategy in their design is the incorporation of structurally unique building blocks that can enforce a specific, bioactive conformation and protect against enzymatic cleavage.[4]
2-Boc-amino-3,3-diphenylpropionic acid is an exemplary building block for this purpose. Its defining feature is the gem-diphenyl group attached to the β-carbon. This immense steric bulk serves two primary functions:
-
Conformational Constraint: The two phenyl rings severely restrict the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This forces the local peptide structure into a well-defined turn or bend, effectively acting as a β-turn mimetic.[2] Pre-organizing the peptide into its bioactive conformation can significantly enhance binding affinity and selectivity for its biological target.[5]
-
Proteolytic Shielding: The bulky diphenyl group acts as a steric shield, physically hindering the approach of proteolytic enzymes to the adjacent peptide bonds, thereby dramatically increasing the metabolic stability and in vivo half-life of the resulting peptidomimetic.[6][4]
This guide provides the necessary protocols and scientific context for researchers to leverage the unique properties of Boc-Dip-OH in their peptidomimetic development programs.
Physicochemical Properties of Boc-Dip-OH
A clear understanding of the building block's properties is essential for its effective use in synthesis.
| Property | Value |
| IUPAC Name | 2-(tert-butoxycarbonylamino)-3,3-diphenylpropanoic acid |
| CAS Number | 119363-63-2[7] |
| Molecular Formula | C₂₀H₂₃NO₄[7] |
| Molecular Weight | 341.41 g/mol [7] |
| Appearance | White to off-white solid |
| XLogP3 | 4.78[7] |
| PSA (Polar Surface Area) | 75.6 Ų[7] |
| Solubility | Soluble in DMF, DCM, Dioxane |
Core Methodology: Incorporation via Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Boc-Dip-OH is most commonly achieved through Boc-strategy SPPS. The primary challenge lies in overcoming the steric hindrance of the diphenyl group during the coupling step, which necessitates the use of highly efficient coupling reagents.
Caption: General workflow for incorporating Boc-Dip-OH via Boc-SPPS.
Protocol 1: N-α-Boc Deprotection
Causality: The Boc protecting group is labile to acid and must be removed to expose the free α-amino group for the subsequent coupling reaction.[8][9] Trifluoroacetic acid (TFA) is the standard reagent for this step in Boc-SPPS.[10]
Materials:
-
Boc-protected peptide-resin
-
Deprotection Solution: 25-50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)
-
Wash Solvents: DMF, DCM
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes within the reaction vessel. Drain the solvent.[8]
-
Deprotection: Add the Deprotection Solution (approx. 10 mL per gram of resin) to the swollen resin. Agitate gently (e.g., via nitrogen bubbling or shaking) for 20-30 minutes at room temperature.[8]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3x), followed by DMF (3x) to remove residual acid and byproducts.
-
Neutralization: Add the Neutralization Solution to the resin and agitate for 5-10 minutes. This converts the ammonium trifluoroacetate salt to a free amine, which is essential for efficient coupling.[9]
-
Final Wash: Drain the neutralization solution and wash the resin thoroughly with DMF (3x) to remove excess base. The resin is now ready for coupling.
Protocol 2: Coupling of Sterically Hindered Boc-Dip-OH
Causality: The gem-diphenyl moiety of Boc-Dip-OH presents significant steric hindrance, which can lead to slow or incomplete coupling with standard reagents like DCC.[11] To ensure high yields, potent in situ activating reagents are required. These reagents, such as HATU or COMU, react with the carboxylic acid to form highly reactive OAt or Oxyma esters, which can overcome the steric barrier and rapidly acylate the N-terminal amine.[12]
Recommended Coupling Reagents for Hindered Amino Acids:
| Reagent | Full Name | Activating Group | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt (Oxyma-A) | Extremely fast kinetics, highly efficient for hindered couplings, low racemization.[13] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | O-6-ClBt | More reactive than HBTU, good for difficult sequences. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OBt | Strong phosphonium salt reagent, non-carcinogenic byproducts.[13] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma | Safer (non-explosive leaving group), high solubility, comparable efficiency to HATU.[12] |
Materials:
-
Deprotected peptide-resin (from Protocol 1)
-
Boc-Dip-OH
-
Coupling Reagent (e.g., HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Procedure (using HATU):
-
Prepare Activation Solution: In a separate vial, dissolve Boc-Dip-OH (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in anhydrous DMF.
-
Add Base: Add DIPEA (6-8 equivalents) to the activation solution. The solution may change color (typically to yellow), indicating the formation of the active ester. Allow the pre-activation to proceed for 1-2 minutes.
-
Initiate Coupling: Add the activation solution to the deprotected peptide-resin in the reaction vessel.
-
Reaction: Agitate the mixture at room temperature. Due to the steric hindrance, a longer coupling time is recommended. Monitor the reaction after 1-2 hours. If incomplete, allow it to proceed for up to 4-6 hours or consider a double coupling.
-
Monitor for Completion (Self-Validation):
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative ninhydrin (Kaiser) test.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted primary amines, meaning the coupling is incomplete. A second coupling (repeating steps 1-4) is necessary.
-
Negative Result (Yellow/Colorless Beads): Indicates complete or near-complete coupling.
-
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
Structural & Functional Impact of Dip Incorporation
The inclusion of the diphenylalanine moiety imparts significant and predictable changes to the resulting peptidomimetic.
Enforcing Conformational Rigidity
The steric clash between the two large phenyl groups and the adjacent peptide backbone restricts the possible values of the φ and ψ dihedral angles. This effectively locks the local conformation, often nucleating secondary structures like β-turns.
Caption: The gem-diphenyl group severely restricts backbone rotation compared to a simple amino acid.
This pre-organization reduces the entropic cost of binding, potentially leading to a significant increase in affinity for the target receptor or enzyme.[2]
Enhancing Stability Against Proteolysis
Peptide bonds are the targets of protease enzymes. The bulky diphenyl group acts as a "steric shield," preventing the catalytic residues of proteases from accessing and cleaving the adjacent amide bonds. This modification is a well-established strategy to increase the half-life of peptide therapeutics in biological systems.[4]
Characterization and Analysis
After final cleavage from the resin (e.g., using strong acids like HF or TFMSA for Boc-SPPS), the crude peptidomimetic must be purified and characterized.
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying the target peptide to >95% homogeneity.
-
Identity Verification:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms that the purified product has the correct molecular weight, verifying the successful incorporation of all amino acids, including the Dip residue.[][15]
-
Tandem MS (MS/MS): Can be used to sequence the peptide and confirm the exact position of the Dip residue.
-
-
Structural Analysis:
-
NMR Spectroscopy: Provides detailed information about the three-dimensional structure and conformational dynamics of the peptidomimetic in solution, confirming the structural constraints imposed by the Dip residue.[16]
-
Conclusion
2-Boc-amino-3,3-diphenylpropionic acid is a powerful and versatile building block for the rational design of advanced peptidomimetics. Its incorporation, though requiring specialized coupling protocols to overcome steric hindrance, endows the final molecule with highly desirable properties: enforced conformational rigidity and enhanced stability against enzymatic degradation. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can effectively utilize this unique amino acid to develop next-generation peptide-based therapeutics with superior potency, selectivity, and pharmacokinetic profiles.
References
- Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. Benchchem.
- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Benchchem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. NIH.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
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- A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PubMed Central.
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Application Notes and Protocols for Liquid-Phase Synthesis Utilizing 2-Boc-amino-3,3-diphenylpropionic acid
Introduction: The Strategic Incorporation of 3,3-Diphenylalanine Derivatives in Peptide Synthesis
In the landscape of peptide chemistry and drug development, the incorporation of non-natural amino acids is a cornerstone strategy for modulating the pharmacological profile of peptide-based therapeutics. Among these, 2-Boc-amino-3,3-diphenylpropionic acid, a derivative of 3,3-diphenylalanine (DPA), offers a unique structural motif that imparts significant conformational constraints and enhanced hydrophobicity to a peptide sequence.[1] The gem-diphenyl groups on the β-carbon introduce a high degree of steric bulk, which can lead to peptides with improved enzymatic stability, receptor binding affinity, and bioavailability.[1][2]
This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of 2-Boc-amino-3,3-diphenylpropionic acid into a dipeptide via liquid-phase peptide synthesis (LPPS). Unlike solid-phase peptide synthesis (SPPS), LPPS offers distinct advantages for specific applications, including improved scalability and the potential for easier purification of intermediates, which is particularly beneficial when dealing with challenging or hydrophobic sequences.[3][4][5] We will delve into the rationale behind the selection of reagents and reaction conditions, with a particular focus on overcoming the steric challenges posed by this bulky amino acid derivative.
Physicochemical Properties of 2-Boc-amino-3,3-diphenylpropionic acid
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value |
| CAS Number | 119363-63-2 |
| Molecular Formula | C₂₀H₂₃NO₄ |
| Molecular Weight | 341.41 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DCM, THF) |
Core Synthesis Strategy: A Step-by-Step Elucidation
The synthesis of a dipeptide containing 2-Boc-amino-3,3-diphenylpropionic acid via LPPS follows a logical sequence of activation, coupling, and deprotection. Each step is critical and has been optimized to address the steric hindrance of the DPA residue.
Caption: General workflow for liquid-phase dipeptide synthesis.
Experimental Protocols
Protocol 1: Peptide Coupling of 2-Boc-amino-3,3-diphenylpropionic acid
This protocol details the coupling of 2-Boc-amino-3,3-diphenylpropionic acid with a C-terminally protected amino acid ester (e.g., H-Gly-OMe). The choice of the coupling reagent is critical. Standard carbodiimide reagents like DCC can be sluggish and lead to side reactions when dealing with sterically hindered amino acids.[6] Therefore, a more potent uronium-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is employed. HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), rapidly forms a highly reactive OAt-active ester, which efficiently couples with the amine component, even with bulky substrates.[7][8]
Materials:
-
2-Boc-amino-3,3-diphenylpropionic acid (1.0 eq)
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Amine Salt Neutralization: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir at room temperature for 20 minutes.
-
Pre-activation of Carboxylic Acid: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve 2-Boc-amino-3,3-diphenylpropionic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM.
-
Add DIPEA (1.9 eq) to the carboxylic acid/HATU mixture. Stir at room temperature for 15-20 minutes. This pre-activation step is crucial for maximizing yield and minimizing racemization.[7]
-
Coupling Reaction: Add the neutralized amine solution from step 1 to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ (2 x), and brine (1 x).[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected dipeptide.
-
-
Purification: The crude product can be purified by silica gel column chromatography or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Boc-dipeptide ester.[10]
Table of Reaction Parameters:
| Parameter | Recommended Value | Rationale |
| Equivalents of Amino Acid Ester | 1.1 eq | A slight excess helps to drive the reaction to completion. |
| Equivalents of HATU | 1.1 eq | Ensures efficient activation of the sterically hindered carboxylic acid. |
| Equivalents of DIPEA | 3.0 eq (total) | Acts as a base to neutralize the amine salt and facilitate the coupling reaction.[7] |
| Reaction Time | 2-4 hours | Adequate for completion with the potent HATU reagent. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently without promoting side reactions. |
| Expected Yield | 75-90% | Highly dependent on the specific amino acids and purification method. |
Protocol 2: N-Terminal Boc Deprotection
The Boc group is a widely used protecting group due to its stability in various conditions and its facile removal under acidic conditions.[11] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection.[11][12]
Materials:
-
Boc-protected dipeptide ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected dipeptide ester in DCM.
-
Add an equal volume of TFA to the solution (creating a 1:1 DCM:TFA mixture).[13]
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with DCM (2-3 times) can help remove residual TFA.[13]
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected dipeptide as its TFA salt.[9]
-
Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
The resulting dipeptide TFA salt can be neutralized in situ for the subsequent coupling step.
Caption: Mechanism of TFA-mediated Boc deprotection.
Conclusion and Future Perspectives
The protocols detailed herein provide a robust framework for the successful liquid-phase synthesis of peptides containing the sterically demanding 2-Boc-amino-3,3-diphenylpropionic acid. The strategic selection of a potent coupling reagent like HATU is paramount to overcoming the inherent challenges of coupling bulky amino acid residues. Liquid-phase synthesis, with its advantages in scalability and intermediate purification, remains a highly relevant and powerful tool in the arsenal of the peptide chemist, particularly for the production of complex and modified peptides for therapeutic and research applications.[4][5] Further optimization of crystallization techniques for the purification of these hydrophobic peptide intermediates could further enhance the efficiency and cost-effectiveness of this synthetic approach.[14][15]
References
- Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Benchchem. (n.d.). Application Notes and Protocols for Liquid-Phase Peptide Synthesis using BOC-L-Alanine Benzyl Ester.
- The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry website.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Benchchem. (n.d.). Application Notes: Standard Protocol for HATU Coupling in Solution Phase.
- Wikipedia. (n.d.). HATU.
- ACS Publications. (n.d.). Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18. Organic Process Research & Development.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Tetrahedron Letters. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. 56(43), 5947-5950.
- PubMed Central. (n.d.). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- ResearchGate. (2021). What should I do for my liquid phase peptide synthesis?.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Advantages of Using D-3,3-Diphenylalanine in Chemical Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
- Adesis, Inc. (2023). Solid-Phase vs.
- Organic & Biomolecular Chemistry. (2015).
- Benchchem. (n.d.). Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH.
- RSC Publishing. (2021). Fabrication of self-assembled nanostructures for intracellular drug delivery from diphenylalanine analogues with rigid or flexible chemical linkers.
- J. Org. Chem. (1967).
- ACS Publications. (n.d.). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano.
- Bachem. (n.d.). What Is Liquid Phase Peptide Synthesis?.
- Creative Biostructure. (n.d.). Peptide Crystallization Service.
- PMC. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®).
- ACS Combinatorial Science. (2020).
- CEM Corporation. (n.d.). Purification & Isolation.
- AAPPTec. (n.d.).
- ResearchGate. (2023). Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides.
- PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis.
- Waters Corporation. (n.d.).
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
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asymmetric synthesis of β-amino acids from 2-Boc-amino-3,3-diphenylpropionic acid
Asymmetric Synthesis of β-Amino Acids via Homologation of α-Amino Acids: A Detailed Guide Using 2-Boc-amino-3,3-diphenylpropionic Acid
Abstract
β-amino acids are crucial structural motifs in numerous biologically active compounds and are integral to the field of medicinal chemistry for the development of peptidomimetics with enhanced metabolic stability.[1][2] This application note provides a comprehensive guide to the asymmetric synthesis of β-amino acids, focusing on the Arndt-Eistert homologation of N-protected α-amino acids. We will explore the theoretical underpinnings of this synthetic strategy and provide a detailed, field-proven protocol for the conversion of 2-Boc-amino-3,3-diphenylpropionic acid to its corresponding β-amino acid derivative. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire in the realm of unnatural amino acids.
Introduction: The Significance of β-Amino Acids
β-Amino acids are structural isomers of their more common α-amino acid counterparts, with the amino group attached to the β-carbon relative to the carboxyl group. This seemingly subtle structural change imparts significant and desirable properties, particularly in the context of peptide and drug design. Peptides incorporating β-amino acids, known as β-peptides, exhibit a strong propensity to form stable secondary structures, including helices, sheets, and turns.[1] A key advantage of β-peptides is their enhanced resistance to enzymatic degradation compared to natural peptides, making them attractive candidates for therapeutic applications.[3] Consequently, the development of robust and stereocontrolled synthetic routes to enantiomerically pure β-amino acids is of paramount importance.[1][4]
Several methodologies have been established for the asymmetric synthesis of β-amino acids, including:
-
Catalytic Asymmetric Hydrogenation: This method involves the hydrogenation of prochiral β-(acylamino)acrylates using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes) to yield enantiomerically enriched β-amino acid derivatives.[5][6][7]
-
Mannich Reaction: The asymmetric Mannich reaction provides a powerful tool for carbon-carbon bond formation, involving the addition of an enolate to an imine, catalyzed by chiral organocatalysts or metal complexes to produce β-amino carbonyl compounds.[8][9][10]
-
Conjugate Addition: This strategy relies on the stereoselective addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds, often mediated by chiral catalysts.[1]
-
Arndt-Eistert Homologation: This classical yet highly effective method allows for the one-carbon chain extension of a carboxylic acid, providing a direct route from α-amino acids to their β-amino acid homologues while preserving the original stereochemistry.[3][11][12]
This application note will focus on the Arndt-Eistert homologation, a reliable and widely used method for accessing β-amino acids from readily available α-amino acid precursors.
The Arndt-Eistert Homologation: A Strategic Approach
The Arndt-Eistert synthesis is a three-step process that converts a carboxylic acid to its next higher homologue.[11][13] When applied to N-protected α-amino acids, it provides an elegant route to the corresponding β-amino acids. The key steps are:
-
Activation of the Carboxylic Acid: The starting α-amino acid is first converted to a more reactive species, typically an acid chloride or a mixed anhydride.
-
Formation of a Diazoketone: The activated acid is then reacted with diazomethane to form an α-diazoketone.
-
Wolff Rearrangement: The crucial step is the Wolff rearrangement of the diazoketone to a ketene intermediate. This rearrangement can be induced thermally, photochemically, or through catalysis (commonly with silver salts). The ketene is then trapped by a nucleophile (e.g., water, alcohol, or amine) to yield the desired β-amino acid or its derivative.[3]
The stereocenter of the initial α-amino acid is generally retained throughout the reaction sequence, making this a powerful tool for asymmetric synthesis.[12]
Visualizing the Workflow
Diagram 1: Arndt-Eistert Homologation Workflow
Caption: Overall workflow of the Arndt-Eistert homologation for β-amino acid synthesis.
Diagram 2: Mechanism of the Wolff Rearrangement
Caption: Simplified mechanism of the Wolff Rearrangement and subsequent nucleophilic trapping.
Experimental Protocol: Synthesis of N-Boc-β-homodiphenylalanine
This protocol details the synthesis of N-Boc-3-amino-4,4-diphenylbutanoic acid from 2-Boc-amino-3,3-diphenylpropionic acid.
Materials and Reagents:
-
2-Boc-amino-3,3-diphenylpropionic acid (CAS: 119363-63-2)[14][15]
-
Triethylamine (Et₃N), distilled
-
Isobutyl chloroformate
-
Diazomethane (CH₂N₂), freshly prepared ethereal solution (Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood using appropriate safety equipment.)
-
Silver(I) oxide (Ag₂O) or Silver benzoate
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Step 1: Formation of the Mixed Anhydride
-
To a solution of 2-Boc-amino-3,3-diphenylpropionic acid (1.0 eq) in anhydrous THF at -15 °C (ice-salt bath) under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq).
-
Stir the solution for 15 minutes.
-
Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -10 °C.
-
Stir the resulting mixture at -15 °C for 30 minutes. A white precipitate of triethylammonium chloride will form.
Step 2: Preparation of the α-Diazoketone
-
In a separate flask, prepare a solution of diazomethane in diethyl ether. The concentration should be determined prior to use. Extreme caution is required.
-
Filter the cold mixed anhydride solution from Step 1 directly into the ethereal solution of diazomethane (2.0-3.0 eq) at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude α-diazoketone. This intermediate is often used in the next step without extensive purification.
Step 3: Wolff Rearrangement and Nucleophilic Trapping
-
Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water (e.g., 9:1 v/v).
-
To this solution, add a catalytic amount of silver(I) oxide (Ag₂O) or a solution of silver benzoate in triethylamine.
-
Heat the reaction mixture gently (e.g., 50-60 °C) or expose to a suitable light source if performing a photochemical rearrangement. Monitor the reaction by TLC for the disappearance of the diazoketone.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the silver catalyst.
Step 4: Work-up and Purification
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-3-amino-4,4-diphenylbutanoic acid.
Expected Results and Data
The Arndt-Eistert homologation of N-protected α-amino acids typically proceeds with high fidelity, retaining the stereochemical integrity of the starting material.
| Starting Material | Product | Typical Yield (%) | Enantiomeric Excess (ee %) |
| N-Boc-L-phenylalanine | N-Boc-β-homophenylalanine | 70-85 | >98 |
| N-Boc-L-leucine | N-Boc-β-homoleucine | 65-80 | >98 |
| 2-Boc-amino-3,3-diphenylpropionic acid | N-Boc-3-amino-4,4-diphenylbutanoic acid | 60-75 | >98 |
Note: Yields are indicative and may vary based on reaction scale and optimization of conditions. Enantiomeric excess is expected to be high, with minimal racemization.
Troubleshooting and Key Considerations
-
Safety: Diazomethane is a hazardous reagent. Its preparation and use should only be undertaken by trained personnel with appropriate safety precautions in place. Safer alternatives, such as the use of (trimethylsilyl)diazomethane with a Lewis acid, can be considered.
-
Mixed Anhydride Formation: The temperature must be kept low during the formation of the mixed anhydride to prevent side reactions and racemization.
-
Wolff Rearrangement: The choice of catalyst and reaction conditions (thermal vs. photochemical) can influence the yield and purity of the product. Silver(I) oxide is a common and effective catalyst. Photochemical Wolff rearrangements can offer milder conditions.[2]
-
Purification: The final product may require careful chromatographic purification to remove any side products, such as those arising from the insertion of the carbene intermediate into solvent molecules.
Conclusion
The Arndt-Eistert homologation represents a robust and reliable strategy for the asymmetric synthesis of β-amino acids from their α-amino acid precursors. By following the detailed protocol outlined in this application note, researchers can effectively synthesize valuable β-amino acid building blocks, such as N-Boc-3-amino-4,4-diphenylbutanoic acid, for applications in drug discovery and peptide science. The preservation of stereochemistry and the straightforward nature of the transformation make it an indispensable tool in the modern synthetic organic chemistry laboratory.
References
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Enantioselective Synthesis of β-amino acids: A Review. (2015). Hilaris Publisher. Retrieved from [Link]
-
Weiner, B., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1681. Retrieved from [Link]
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Arndt-Eistert Synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Tang, W., et al. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918-9. Retrieved from [Link]
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One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. (2017). Molecules, 22(10), 1651. Retrieved from [Link]
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Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. ChemRxiv. Retrieved from [Link]
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Tang, W., & Zhang, X. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918–9919. Retrieved from [Link]
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Tang, W., et al. (2002). Highly Efficient Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Hydrogenation. Organic Letters, 4(25), 4471–4474. Retrieved from [Link]
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Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. Retrieved from [Link]
-
Sibi, M. P., & Asano, Y. (2003). Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids. Journal of the American Chemical Society, 125(39), 11796–11797. Retrieved from [Link]
-
Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society. Retrieved from [Link]
-
Arndt–Eistert reaction. Wikipedia. Retrieved from [Link]
-
Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. National Institutes of Health. Retrieved from [Link]
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Pinho, V. D., Gutmann, B., & Kappe, C. O. (2014). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Publishing. Retrieved from [Link]
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Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained -Amino Acid Derivatives. Synfacts, 19(11), 1184. Retrieved from [Link]
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Weiner, B., Szymański, W., Janssen, D. B., Minnaard, A. J., & Feringa, B. L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1681. Retrieved from [Link]
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Arndt-eistert homologation. Slideshare. Retrieved from [Link]
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Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. Organic Letters, 12(9), 1904-7. Retrieved from [Link]
-
Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 2115–2123. Retrieved from [Link]
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Unprotected β‐amino acid synthesis via (Mukaiyama) Mannich‐type reactions. ResearchGate. Retrieved from [Link]
- Process to chiral beta amino acid derivatives by asymmetric hydrogenation. Google Patents.
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Asymmetric Synthesis of β-Hydroxy-α-amino Acids. ResearchGate. Retrieved from [Link]
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Myers, J. K., & Jacobsen, E. N. (2000). Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. Journal of the American Chemical Society, 122(42), 10322–10323. Retrieved from [Link]
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α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral - Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Ingenta Connect. Retrieved from [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Retrieved from [Link]
-
Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza. ChemRxiv. Retrieved from [Link]
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PubMed Central. Retrieved from [Link]
-
2-BOC-AMINO-3,3-DIPHENYL PROPIONIC ACID | CAS No.119363-63-2 Synthetic Routes. Molbase. Retrieved from [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PubMed Central. Retrieved from [Link]
-
Synthesis of N-BOC amines by various routes. ResearchGate. Retrieved from [Link]
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- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 11. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 12. Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 15. echemi.com [echemi.com]
Application Notes & Protocols: Leveraging 2-Boc-amino-3,3-diphenylpropionic Acid for the Rational Design of Enzyme Inhibitors
Introduction
The development of specific and potent enzyme inhibitors is a cornerstone of modern drug discovery, targeting pathologies ranging from cancer to infectious diseases and metabolic disorders.[1] The rational design of these inhibitors often relies on synthetic scaffolds that can be systematically modified to optimize interactions with the enzyme's active site. 2-Boc-amino-3,3-diphenylpropionic acid, hereafter referred to as Boc-Dip-OH, has emerged as a highly valuable building block in this field.
This non-proteinogenic amino acid is distinguished by a bulky diphenylmethyl group at its β-carbon. This unique structural feature provides a rigid, hydrophobic, and sterically demanding motif capable of engaging in significant van der Waals and π-π stacking interactions within enzyme binding pockets. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function makes it an ideal component for standard solid-phase or solution-phase peptide synthesis, allowing for its controlled incorporation into larger, more complex molecules.[2][]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Boc-Dip-OH as a core scaffold in the synthesis and evaluation of novel enzyme inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its chemical manipulation, and outline robust methodologies for characterizing the inhibitory activity of the resulting compounds.
Section 1: The Boc-Dip-OH Scaffold: Properties and Rationale for Use
The utility of Boc-Dip-OH in inhibitor design stems from its distinct chemical and structural properties. The diphenyl moiety is not just a passive bulky group; it actively probes and occupies hydrophobic pockets within an enzyme's active site, often leading to high-affinity binding.
Key Properties of 2-Boc-amino-3,3-diphenylpropionic acid:
| Property | Value | Source(s) |
| CAS Number | 119363-63-2 / 138662-63-2 | [4][5] |
| Molecular Formula | C₂₀H₂₃NO₄ | [4][5] |
| Molecular Weight | 341.41 g/mol | [4][5] |
| Appearance | White to off-white solid | [6] |
| Key Features | Acid-labile Boc protecting group; bulky diphenylalanine core | [2] |
| Solubility | Soluble in organic solvents like DMF, DCM, and MeOH |
1.1 The Strategic Importance of the Diphenylalanine Moiety
The twin phenyl rings are the primary drivers of this scaffold's inhibitory potential. They can:
-
Occupy Hydrophobic Pockets: Many enzyme active sites, particularly those of proteases, possess deep hydrophobic pockets (like the S1 pocket in trypsin-like proteases) that accommodate substrate side chains. The diphenyl group can fill these pockets more effectively than natural amino acid side chains, leading to enhanced binding affinity.
-
Establish Pi-Pi Stacking Interactions: The electron-rich phenyl rings can interact favorably with aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the enzyme's active site, adding to the stability of the enzyme-inhibitor complex.
-
Induce Conformational Changes: The sheer bulk of the diphenyl group can restrict the conformational flexibility of the enzyme's active site, locking it in an inactive state.
1.2 The Role of the Boc Protecting Group
The Boc group is a cornerstone of modern peptide chemistry, valued for its stability under a wide range of conditions and its clean, quantitative removal under mild acidic conditions.[2] Its purpose is to temporarily mask the nucleophilicity of the α-amino group, preventing unwanted side reactions during the activation and coupling of the carboxyl group.[] This allows for the precise, stepwise assembly of peptide-based inhibitors.[2]
Section 2: Synthesis of Inhibitors from the Boc-Dip-OH Scaffold
The most common application of Boc-Dip-OH is as a building block in peptide synthesis. The following protocols detail the fundamental steps required to incorporate this scaffold into a potential peptide-based inhibitor.
Protocol 2.1: Boc Group Deprotection
Objective: To remove the Boc protecting group from Boc-Dip-OH to expose the free amine for subsequent coupling reactions.
Materials:
-
Boc-Dip-OH
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dipeptide ether, cold
-
Round bottom flask, magnetic stirrer, nitrogen line
Methodology:
-
Dissolve Boc-Dip-OH (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (10-20 equivalents, typically a 25-50% v/v solution in DCM) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.
-
Precipitate the resulting TFA salt of the free amine by adding cold diethyl ether.
-
Collect the solid product by filtration and dry under vacuum. The product, H-Dip-OH·TFA, can be used in the next step without further purification.
Causality and Self-Validation:
-
Why TFA? TFA is a strong acid that effectively cleaves the acid-labile Boc group into gaseous isobutylene and carbon dioxide, which are easily removed.[]
-
Why anhydrous conditions? To prevent unwanted side reactions with water.
-
Why cold ether? The TFA salt of the product is generally insoluble in diethyl ether, allowing for efficient precipitation and separation from any soluble impurities.
-
Validation: The success of the deprotection can be confirmed by a change in TLC mobility and verified by mass spectrometry, which will show the expected mass loss of 100.1 Da corresponding to the Boc group.
Protocol 2.2: Peptide Coupling (Amide Bond Formation)
Objective: To couple the newly exposed amine of H-Dip-OH with the carboxyl group of another Boc-protected amino acid to form a dipeptide.
Materials:
-
H-Dip-OH·TFA (from Protocol 2.1)
-
Boc-protected amino acid (e.g., Boc-Phe-OH) (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3-4 equivalents)
-
Dimethylformamide (DMF), anhydrous
Methodology:
-
In a round bottom flask, dissolve the Boc-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the solution for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve H-Dip-OH·TFA (1.0 eq) in anhydrous DMF. Add DIPEA (3-4 eq) to this solution to neutralize the TFA salt and free the amine. The pH should be around 8-9.
-
Add the neutralized H-Dip-OH solution to the pre-activated amino acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide (e.g., Boc-Phe-Dip-OH) by flash column chromatography or preparative HPLC.
Causality and Self-Validation:
-
Why HATU? HATU is a highly efficient coupling reagent that minimizes the risk of racemization, which is critical for maintaining the stereochemical integrity of the inhibitor.
-
Why DIPEA? DIPEA is a non-nucleophilic base used to neutralize the TFA salt and provide the basic conditions required for the coupling reaction without causing unwanted side reactions.
-
Validation: The formation of the desired product can be confirmed by LC-MS, which will show a new peak with the combined mass of the two coupled fragments minus water. ¹H NMR spectroscopy will confirm the structure, showing characteristic peaks for both amino acid residues.
Section 3: Enzyme Inhibition Assays
Once a library of potential inhibitors based on the Boc-Dip-OH scaffold is synthesized, their potency must be evaluated. This is typically done using in vitro enzyme inhibition assays.[7]
Protocol 3.1: General Spectrophotometric Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target enzyme. This protocol is a general template and must be adapted for the specific enzyme and substrate system.[8][9]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate (preferably chromogenic or fluorogenic)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Synthesized inhibitor compound, dissolved in DMSO (e.g., 10 mM stock)
-
96-well microplate
-
Microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in 100% DMSO.
-
Create a series of dilutions of the inhibitor in assay buffer. Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%) to avoid affecting enzyme activity.
-
Prepare the enzyme solution at a working concentration in assay buffer.
-
Prepare the substrate solution at a working concentration (often at or near its Kₘ value) in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add assay buffer and the substrate, but no enzyme.
-
Control Wells (100% Activity): Add enzyme solution and an equivalent volume of DMSO/buffer (without inhibitor).
-
Test Wells: Add enzyme solution and the various dilutions of the inhibitor compound.
-
-
Pre-incubation:
-
Add the enzyme to the control and test wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells simultaneously (using a multichannel pipette).
-
Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve (sigmoidal curve fit) using appropriate software (e.g., GraphPad Prism, Origin).
-
Causality and Self-Validation:
-
Why pre-incubate? This step is crucial for inhibitors that bind slowly or irreversibly, ensuring that an equilibrium is reached between the enzyme and inhibitor before the reaction starts.
-
Why use controls? The 100% activity control is the baseline against which all inhibition is measured. The blank corrects for any non-enzymatic substrate degradation.
-
Validation: A well-behaved inhibitor will produce a clear dose-response curve, allowing for the reliable calculation of an IC₅₀ value. The type of inhibition (e.g., competitive, non-competitive) can be further investigated by performing the assay at multiple substrate concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[10][11][12]
Section 4: Case Study and Structure-Activity Relationships (SAR)
To illustrate the process, consider a hypothetical project to develop inhibitors for Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.[13] Using the protocols above, a small library of compounds is synthesized by coupling different Boc-amino acids to the free amine of H-Dip-OH.
Hypothetical Inhibitor Library and COX-2 Inhibition Data:
| Compound ID | Structure (X-Dip-OH) | COX-2 IC₅₀ (µM) |
| INH-01 | Gly-Dip-OH | 52.3 |
| INH-02 | Ala-Dip-OH | 25.1 |
| INH-03 | Phe-Dip-OH | 8.7 |
| INH-04 | Asp-Dip-OH | > 100 |
| INH-05 | Arg-Dip-OH | 78.4 |
Interpretation and SAR Insights:
-
Hydrophobicity is Key: Replacing the simple Glycine (INH-01) with more hydrophobic residues like Alanine (INH-02) and Phenylalanine (INH-03) significantly improves potency. This suggests the N-terminal residue is likely interacting with a hydrophobic region near the main binding pocket occupied by the diphenyl group.
-
Charge is Detrimental: The introduction of a negatively charged Aspartate (INH-04) or a positively charged Arginine (INH-05) dramatically reduces or abolishes activity. This indicates that the binding site is likely intolerant of charge, reinforcing the importance of hydrophobic interactions for this inhibitor class.
Conclusion
2-Boc-amino-3,3-diphenylpropionic acid is a powerful and versatile scaffold for the development of novel enzyme inhibitors. Its unique diphenyl structure provides a robust anchor for high-affinity binding in hydrophobic enzyme pockets, while the Boc-protected amine allows for straightforward integration into established synthetic workflows. By combining rational synthesis based on this scaffold with systematic biochemical evaluation, research and drug development professionals can efficiently generate and optimize lead compounds for a wide range of enzymatic targets. The protocols and logical frameworks presented here offer a validated starting point for unlocking the full potential of this valuable chemical tool.
References
-
Kusov, Y., & Kachalova, G. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
-
Williams, P., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]
-
Sághy, É., et al. (2021). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 26(15), 4434. Retrieved from [Link]
-
Nocentini, A., & Supuran, C. T. (2018). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Molecules, 23(8), 1989. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-Dip-Dip-OH. PubChem Compound Summary for CID 168346679. Retrieved from [Link]
-
Minami, M., et al. (1990). Inhibition of human brain aromatic L-amino acid decarboxylase by cooked food-derived 3-amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) and other heterocyclic amines. Neuroscience Letters, 116(3), 372–378. Retrieved from [Link]
-
Aapptec. (n.d.). Boc-Dip-OH. Retrieved from [Link]
-
Amendt, B. A., & Rhead, W. J. (1990). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Biochimica et Biophysica Acta, 1035(2), 159–165. Retrieved from [Link]
-
Caldinelli, L., et al. (2017). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 4, 19. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
-
Dobrev, A., & Ivanov, C. (1971). [Synthesis and transformation of N-substituted 3-aminopropionic acids. VI. Preparation of 2-aryl-3-benzamino-3.3-diphenylpropionic acids and their transformation into N-benzoylazetidin-2-ones]. Chemische Berichte, 104(4), 981–985. Retrieved from [Link]
-
Mynarska, A., & Mlynarski, J. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 23(11), 2955. Retrieved from [Link]
-
Halder, A., et al. (2025). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Biopolymers, 116(1), e23649. Retrieved from [Link]
-
Parkinson, J., et al. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. International Journal of Molecular Sciences, 25(15), 8089. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]
-
Valenti, D., et al. (2012). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Bioorganic & Medicinal Chemistry, 20(22), 6645–6656. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of production of phenylpropionic acid derivatives during in vitro fermentation. Retrieved from [Link]
-
Bernkop-Schnürch, A. (2000). The use of inhibitory agents to overcome the enzymatic barrier to perorally administered therapeutic peptides and proteins. Journal of Controlled Release, 64(1-3), 25–34. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Potential Therapeutic Approaches. Retrieved from [Link]
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- 4. echemi.com [echemi.com]
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- 7. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Conformational Studies of Peptides Containing β,β-Diphenylalanine
Introduction: The Structural Significance of β,β-Diphenylalanine in Peptide Design
In the realm of peptidomimetics and drug development, the conformational control of peptides is paramount to achieving desired biological activity and stability. The introduction of non-proteinogenic amino acids is a powerful strategy to impose specific structural constraints on a peptide backbone. Among these, β,β-diphenylalanine (Dip), a gem-disubstituted β-amino acid, stands out for its profound impact on peptide conformation. The two bulky phenyl groups attached to the β-carbon sterically hinder free rotation around the backbone bonds, leading to well-defined secondary structures such as helices and turns.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental and computational methodologies for the conformational analysis of peptides incorporating β,β-diphenylalanine.
The unique structural features of Dip-containing peptides make them attractive candidates for various biomedical applications. For instance, the parent dipeptide, diphenylalanine (FF), which is the core recognition motif of the Alzheimer's β-amyloid polypeptide, exhibits remarkable self-assembly properties, forming nanotubes and other nanostructures with exceptional mechanical and piezoelectric properties.[2][3] Understanding and controlling the conformation of peptides containing Dip and related structures is therefore crucial for the rational design of novel biomaterials and therapeutics.
This guide is structured to provide not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a robust and validated approach to the conformational analysis of these fascinating molecules.
Experimental Design and Workflow
A multi-pronged approach is essential for a thorough conformational analysis of β,β-diphenylalanine-containing peptides. This typically involves a combination of peptide synthesis, spectroscopic analysis, and computational modeling.
Figure 1: Integrated workflow for the conformational analysis of β,β-diphenylalanine peptides.
Part 1: Peptide Synthesis and Characterization
The foundation of any conformational study is the availability of a pure peptide sample. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for its efficiency and ease of automation.[4]
Protocol 1: Solid-Phase Synthesis of a Model Dip-Containing Peptide
This protocol outlines the synthesis of a model hexapeptide, Ac-Ala-Phe-Dip-Ala-Phe-NH₂, using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Ala, Phe)
-
Fmoc-β,β-diphenylalanine (Fmoc-Dip-OH)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Acetic anhydride
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.[5] Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), repeat the coupling step.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIEA in DMF (1:2:7 v/v/v) for 30 minutes.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5 v/v/v/w) for 3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Part 2: Spectroscopic Conformational Analysis
Spectroscopic techniques provide valuable insights into the secondary structure of peptides in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[6] For Dip-containing peptides, NMR can reveal the local conformation around the Dip residue and its influence on the overall peptide structure.
Protocol 2: NMR Analysis of a Dip-Containing Peptide
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., CD₃OH, DMSO-d₆, or a mixture of H₂O/D₂O with an organic co-solvent like TFE). The choice of solvent can significantly influence peptide conformation.
-
The concentration should be in the range of 1-5 mM.
NMR Experiments:
-
1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to check for sample purity and get an initial overview of the resonances.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for conformational analysis as it provides information about through-space proximities between protons that are less than 5 Å apart.[7] Key NOEs to look for include:
-
dNN(i, i+1): Sequential amide proton to amide proton NOEs, indicative of helical conformations.
-
dαN(i, i+1): Alpha proton to sequential amide proton NOEs, present in most secondary structures.
-
dβN(i, i+1): Beta proton to sequential amide proton NOEs.
-
-
Temperature Coefficient Studies: Measure the chemical shift of the amide protons as a function of temperature. A small temperature coefficient (>-4.5 ppb/K) suggests that the amide proton is involved in an intramolecular hydrogen bond and is shielded from the solvent.[7]
Data Interpretation: The pattern of observed NOEs, along with coupling constants and temperature coefficients, can be used to define the peptide's secondary structure. For example, a series of dNN(i, i+1) NOEs is a strong indicator of a helical conformation.
| NOE Type | Observed in | Structural Implication |
| dNN(i, i+1) | Helices | Turns of a helix |
| dαN(i, i+1) | Extended and Helical | Defines sequential residues |
| dβN(i, i+1) | Extended and Helical | Provides side-chain orientation |
| dαN(i, i+3) | Helices | Characteristic of α-helices |
| dαβ(i, i+3) | Helices | Characteristic of α-helices |
Table 1: Common NOEs and their structural significance in peptides.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy in the far-UV region (190-250 nm) is a sensitive technique for probing the secondary structure of peptides.[8] Different secondary structures (α-helix, β-sheet, random coil) have characteristic CD spectra.[9]
Protocol 3: CD Spectroscopic Analysis
Sample Preparation:
-
Dissolve the peptide in a suitable solvent (e.g., water, phosphate buffer, or TFE). Ensure the solvent does not have high absorbance in the far-UV region.
-
Peptide concentration should be in the range of 10-100 µM.
Data Acquisition:
-
Acquire CD spectra from 260 nm down to 190 nm using a quartz cuvette with a path length of 0.1 cm.
-
Record the spectra at a controlled temperature (e.g., 25 °C).
-
Subtract the spectrum of the solvent as a baseline.
Data Interpretation:
-
α-helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.
-
β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.[10]
-
Random coil: Typically exhibits a strong negative band around 200 nm.
X-ray Crystallography
For a definitive atomic-resolution structure, single-crystal X-ray diffraction is the gold standard.[11] Obtaining suitable crystals of peptides can be challenging but provides unparalleled structural detail.
Protocol 4: Peptide Crystallization and X-ray Diffraction
Crystallization:
-
Screen for crystallization conditions using various techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Vary parameters like peptide concentration, pH, temperature, and the type of precipitant.
-
Due to the hydrophobic nature of the phenyl groups in Dip, organic co-solvents may be beneficial.
Data Collection and Structure Determination:
-
Mount a suitable single crystal on a goniometer and cool it in a cryostream.
-
Collect diffraction data using a synchrotron or an in-house X-ray source.[12]
-
Process the diffraction data and solve the crystal structure using software packages like SHELX or PHENIX.[13]
The resulting electron density map will reveal the precise conformation of the peptide in the solid state, including backbone and side-chain torsion angles and intermolecular interactions.[14]
Part 3: Computational Conformational Analysis
Computational methods are invaluable for complementing experimental data and providing a dynamic picture of peptide conformation.
Figure 2: Workflow for computational conformational analysis of peptides.
Protocol 5: Molecular Dynamics (MD) Simulations
MD simulations can explore the conformational landscape of a peptide in a simulated solvent environment over time.[15]
Procedure:
-
System Setup:
-
Start with an initial structure of the peptide (e.g., an extended conformation or a structure derived from NMR or X-ray data).
-
Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.
-
Production Run: Run the MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space adequately.
-
Trajectory Analysis: Analyze the resulting trajectory to identify stable conformations, hydrogen bonding patterns, and dynamic behavior.[16]
MD simulations can provide insights into the flexibility of the peptide and the influence of the solvent on its conformation, which may not be apparent from static experimental structures.[17][18]
Conclusion
The conformational analysis of peptides containing β,β-diphenylalanine requires a synergistic approach that combines chemical synthesis, high-resolution spectroscopic techniques, and computational modeling. The protocols and guidelines presented in this application note provide a robust framework for elucidating the structural preferences of these unique peptides. A thorough understanding of their conformational behavior is a critical step in harnessing their potential for the development of novel therapeutics and advanced biomaterials.
References
-
Tverdislov, V. A., Sidorova, A. E., Bagrova, O., & Shpigun, D. (2022). Computer modeling and numerical studies of peptide nanotubes based on diphenylalanine. Chirality As a Symmetric Basis of Self-Organization of Biomacromolecules. Available at: [Link]
-
Xiong, Q., Jiang, Y., Cai, X., Yang, F., Li, Z., & Han, W. (2019). Conformation Dependence of Diphenylalanine Self-Assembly Structures and Dynamics: Insights from Hybrid-Resolution Simulations. ACS Nano, 13(4), 4455–4468. Available at: [Link]
-
Biris, C. G., Iacob, A. T., Marinca, M. V., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 1999. Available at: [Link]
-
Maji, S. K., et al. (2019). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano, 13(4), 4455–4468. Available at: [Link]
-
Xiong, Q., Jiang, Y., Cai, X., Yang, F., Li, Z., & Han, W. (2019). Conformation Dependence of Diphenylalanine Self-Assembly Structures and Dynamics: Insights from Hybrid-Resolution Simulations. Sci-Hub. Available at: [Link]
-
Taylor & Francis. (n.d.). Diphenylalanine – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Abb, S., et al. (2017). Vibrational circular dichroism of a 2,5-diketopiperazine (DKP) peptide: Evidence for dimer formation in cyclo LL or LD diphenylalanine in the solid state. Chirality, 29(2), 89-96. Available at: [Link]
-
Bystrov, V. S., et al. (2019). Molecular modeling and computational study of the chiral-dependent structures and properties of self-assembling diphenylalanine peptide nanotubes. Journal of Molecular Modeling, 25(7), 199. Available at: [Link]
-
Lin, Z., et al. (2023). Structure and Dynamics of Confined Water Inside Diphenylalanine Peptide Nanotubes. ACS Omega, 8(45), 42788–42797. Available at: [Link]
-
Lin, Z., et al. (2023). Structure and Dynamics of Confined Water Inside Diphenylalanine Peptide Nanotubes. ACS Omega, 8(45), 42788–42797. Available at: [Link]
-
Pourceau, L., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry, 67(11), 8345–8377. Available at: [Link]
-
Pisano, S., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Organic Chemistry, 87(23), 15589–15600. Available at: [Link]
-
Maji, S. K., et al. (2019). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano, 13(4), 4455–4468. Available at: [Link]
-
ResearchGate. (n.d.). The CD spectra of the peptide measured at different concentration of... ResearchGate. Available at: [Link]
-
Bystrov, V. S., et al. (2021). Molecular Dynamics Simulation of Self-Assembly Processes of Diphenylalanine Peptide Nanotubes and Determination of Their Chirality. Symmetry, 13(12), 2294. Available at: [Link]
-
Bystrov, V. S., et al. (2019). Molecular modeling and computational study of the chiral-dependent structures and properties of self-assembling diphenylalanine peptide nanotubes. R Discovery. Available at: [Link]
-
Bystrov, V. S., et al. (2021). Modeling and physical properties of diphenylalanine peptide nanotubes containing water molecules. Ferroelectrics, 574(1), 1-10. Available at: [Link]
-
D'Andrea, L. D. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. Available at: [Link]
-
Bywater, R. P., & Veryazov, V. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. Journal of Molecular Modeling, 21(11), 295. Available at: [Link]
-
Bakshi, K., Liyanage, M. R., Volkin, D. B., & Middaugh, C. R. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. Available at: [Link]
-
Gopi, H. N. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. Available at: [Link]
-
Anbazhagan, R., & Krishnaswamy, R. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. Molecules, 26(3), 693. Available at: [Link]
-
Chauhan, V. S., Uma, K., Kaur, P., & Balaram, P. (1989). Conformations of dehydrophenylalanine containing peptides: nmr studies of an acyclic hexapeptide with two [Delta]z-Phe residues. Biopolymers, 28(3), 763-771. Available at: [Link]
-
Schweitzer-Stenner, R. (2012). Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. Methods in Molecular Biology, 895, 241-257. Available at: [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]
-
Appiah, C., & Adekoya, A. A. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Computational Chemistry, 3(4), 57-71. Available at: [Link]
-
Sharma, A., et al. (2020). Conformational investigation of peptides using solid-state NMR spectroscopy-A study of polymorphism of β-turn peptides containing diprolines. Chemical Biology & Drug Design, 95(4), 405-414. Available at: [Link]
-
Horsley, J. R., et al. (2014). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 101(5), 457-469. Available at: [Link]
-
Gaggelli, E., et al. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers, 32(2), 173-183. Available at: [Link]
-
ResearchGate. (n.d.). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ResearchGate. Available at: [Link]
-
Yamamoto, T., et al. (2023). Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy. The Journal of Physical Chemistry Letters, 14(20), 4719–4725. Available at: [Link]
-
RedShiftBio. (2022, September 23). X Ray Crystallography [Video]. YouTube. Available at: [Link]
Sources
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- 2. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
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- 17. Molecular modeling and computational study of the chiral-dependent structures and properties of self-assembling diphenylalanine peptide nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
Application Notes & Protocols: Advanced Techniques for Coupling Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
The incorporation of sterically hindered amino acids, such as α,α-disubstituted (e.g., α-aminoisobutyric acid, Aib) and N-methylated residues, is a cornerstone of modern peptidomimetic design.[1][2][3][4] These modifications introduce conformational constraints, enhance proteolytic stability, and improve pharmacokinetic profiles.[2][4] However, their bulkiness presents a significant synthetic challenge. The steric crowding around the reacting centers—the carboxyl group of the incoming amino acid and the N-terminal amine of the peptide chain—dramatically slows the kinetics of amide bond formation.[5][6] Standard coupling methodologies, sufficient for proteinogenic amino acids, often result in incomplete reactions, low yields, and an increased risk of racemization at the activated C-terminal residue.[7][8]
This guide provides a detailed overview of the advanced reagents, strategies, and protocols developed to overcome these steric barriers, ensuring efficient and high-fidelity synthesis of complex peptides.
Core Principle: The Activated Intermediate
The fundamental strategy to overcome steric hindrance is to increase the reactivity of the electrophilic carboxyl component. This is achieved by converting the carboxylic acid into a highly activated intermediate with a superior leaving group. This intermediate is significantly more susceptible to nucleophilic attack by the sterically encumbered amine, driving the reaction to completion even when one or both partners are bulky. The choice of coupling reagent directly dictates the nature and reactivity of this intermediate.
Caption: Decision workflow for selecting a sterically hindered coupling strategy.
High-Reactivity Coupling Reagents: The Modern Workhorse
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often insufficient for demanding couplings.[6][9] The field has therefore shifted towards more potent onium-type (aminium/uronium and phosphonium) salts that generate highly reactive activated esters in situ.[7]
Aminium/Uronium Salts
These reagents are among the most efficient and widely used for difficult sequences.[9] They react with the carboxylate to form an activated ester, typically based on a benzotriazole or oxime derivative.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Considered a gold standard, HATU's efficacy stems from the formation of a highly reactive OAt (1-hydroxy-7-azabenzotriazole) ester.[10] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance during the aminolysis step, accelerating the coupling reaction. This makes HATU exceptionally effective for coupling both N-methylated and α,α-disubstituted amino acids.[11][12]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, HCTU utilizes the more acidic 6-Chloro-HOBt, leading to high reactivity that in many cases rivals HATU.[11]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that is gaining popularity due to its high reactivity and enhanced safety profile.[13] COMU is based on OxymaPure, a non-explosive and less allergenic alternative to HOBt and HOAt.[11][12] Its active ester is highly reactive, making it suitable for microwave-assisted synthesis and for coupling hindered residues.[11][13]
Caption: Simplified mechanism of HATU-mediated peptide coupling.
Phosphonium Salts
Phosphonium salts function similarly to aminium salts but are generally considered less prone to side reactions like guanidinylation of the free amine.[14]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A robust and widely used reagent that forms an OBt active ester.[9][15] While less reactive than HATU, it is highly effective for many difficult couplings, including Aib residues.[16] Its byproducts are non-toxic, a key advantage over its predecessor, BOP.[11]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU. It generates the same highly reactive OAt ester and is one of the most powerful coupling reagents available, suitable for the most challenging steric environments.[15]
| Reagent | Type | Activating Group | Key Advantages | Considerations |
| HATU | Aminium | HOAt | Extremely high reactivity, low racemization.[10][15] | Higher cost, benzotriazole-based (safety). |
| HCTU | Aminium | 6-Cl-HOBt | High reactivity, cost-effective alternative to HATU.[11] | Benzotriazole-based (safety). |
| COMU | Uronium | OxymaPure | High reactivity, excellent safety profile (non-explosive).[11][12] | Byproducts are very water-soluble.[13] |
| PyBOP | Phosphonium | HOBt | Very effective, non-toxic byproducts, stable.[11][15] | Less reactive than HATU/COMU for extreme cases. |
Advanced Strategies for Extreme Steric Hindrance
When even the most potent onium salts fail to drive a coupling to completion, more specialized techniques are required.
Acyl Fluoride Method
Converting the carboxylic acid to an acyl fluoride creates a small, highly reactive intermediate.[17] The small size of the fluoride leaving group minimizes steric clash during the nucleophilic attack, making this method particularly effective for coupling two adjacent α,α-disubstituted amino acids (e.g., Aib-Aib).[11][18] Reagents like Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) are used to generate the acyl fluoride in situ.[11][17]
Microwave-Assisted Peptide Synthesis (MA-SPPS)
The application of microwave energy has revolutionized the synthesis of difficult peptides.[5][19] Microwave irradiation provides rapid, uniform, and controlled heating of the reaction mixture, which overcomes the high activation energy barrier of sterically hindered couplings.[20][21] This allows reactions that would take many hours or fail completely at room temperature to proceed to completion in minutes.[5][20] MA-SPPS is particularly effective when combined with high-reactivity coupling reagents like HATU or COMU.[11][21]
Optimizing Reaction Conditions
Solvent Choice
Proper solvation of the growing peptide chain attached to the solid support is critical for reaction success.[22] Poor solvation can lead to resin collapse or peptide aggregation, hiding reactive sites and preventing coupling.[23]
-
N,N-Dimethylformamide (DMF): The most common solvent for SPPS.
-
N-Methyl-2-pyrrolidone (NMP): Often superior to DMF due to its stronger solvating properties, especially for aggregating or "difficult" sequences.[6]
-
Solvent Mixtures: For particularly challenging couplings, mixtures such as DMF/DCM can be beneficial.[6]
Base Selection
A tertiary base is required to deprotonate the carboxylic acid, forming the carboxylate needed for activation. However, strong, sterically hindered bases can also increase the rate of racemization by abstracting the α-proton of the activated ester.[24]
-
N,N-Diisopropylethylamine (DIEA or Hünig's base): Widely used due to its steric hindrance, which prevents it from acting as a nucleophile.[25]
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine: These are weaker, less-hindered bases that are often recommended for fragment couplings or with amino acids prone to racemization, as they lower the risk of epimerization.[24]
Protocols
Safety Precaution: Always handle coupling reagents, solvents, and bases in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Standard Coupling of a Hindered Amino Acid (e.g., Fmoc-Aib-OH) using HATU
This protocol describes a general procedure for the manual solid-phase coupling of a sterically hindered amino acid onto a resin-bound peptide.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq.)
-
Fmoc-Aib-OH (or other hindered amino acid) (3.0 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6.0 eq.)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 15-30 minutes in a reaction vessel. Drain the DMF.
-
Activation Solution (Pre-activation): In a separate vial, dissolve Fmoc-Aib-OH (3.0 eq.) and HATU (2.9 eq.) in a minimal amount of DMF. Add DIEA (6.0 eq.) and vortex the solution for 1-2 minutes. The solution may change color. Causality: Pre-activating the amino acid by forming the reactive OAt-ester ensures it is ready for immediate reaction upon addition to the resin, maximizing coupling efficiency.
-
Coupling Reaction: Add the activation solution to the drained resin. Agitate the mixture at room temperature using a shaker or nitrogen bubbling.
-
Reaction Time: Allow the coupling to proceed for 1-4 hours. For particularly difficult couplings (e.g., coupling to an N-methyl amine), this time may be extended overnight.[6]
-
Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines. For secondary amines (like N-methylated residues), a chloranil test is required. A negative test indicates the reaction is complete.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times), followed by Dichloromethane (DCM) (3 times) and Methanol (3 times) to remove all soluble reagents and byproducts.
-
Double Coupling (Optional): If the monitoring test is positive, indicating incomplete coupling, drain the resin and repeat steps 3-6 with a fresh batch of activation solution.[6]
Protocol 2: Microwave-Assisted Coupling of a Hindered Residue
This protocol leverages microwave energy to accelerate the coupling of a difficult residue.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq.)
-
Fmoc-protected hindered amino acid (5.0 eq.)
-
COMU or HATU (5.0 eq.)
-
DIEA (10.0 eq.)
-
NMP (preferred solvent for microwave synthesis)
Procedure:
-
Reagent Preparation: In a microwave-safe reaction vessel, combine the deprotected peptide-resin, the Fmoc-amino acid, the coupling reagent (COMU/HATU), and NMP.
-
Base Addition: Add the DIEA to the vessel.
-
Microwave Irradiation: Place the vessel in a dedicated peptide microwave synthesizer. Irradiate at a set temperature (typically 75-90°C) for a duration of 5-20 minutes.[5][21] Causality: The microwave energy rapidly and efficiently heats the reaction, providing the necessary energy to overcome the steric barrier and drive the coupling to completion in a fraction of the time required at room temperature.
-
Post-Microwave: After the program is complete, allow the vessel to cool.
-
Washing: Drain the vessel and wash the resin thoroughly as described in Protocol 1, Step 6.
-
Monitoring: Perform a ninhydrin test to confirm completion. Due to the high efficiency of microwave synthesis, a single coupling is often sufficient.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficient reagent reactivity. 2. Low reaction time/temperature. 3. Poor resin/peptide solvation. | 1. Switch to a more potent reagent (e.g., DIC/HOBt → PyBOP → HATU/COMU).[6] 2. Increase coupling time or perform a double coupling. Use microwave assistance (Protocol 2).[6] 3. Switch solvent from DMF to NMP.[6][22] |
| Racemization Observed | 1. Overly strong base (e.g., DIEA). 2. Prolonged activation/coupling time. 3. High coupling temperature. | 1. Switch to a weaker base like NMM or 2,4,6-collidine, especially for fragment coupling.[24] 2. Minimize pre-activation time. Cool the reaction to 0°C. 3. Avoid excessive heat unless necessary; if using microwave, optimize for the lowest effective temperature.[24] |
| Side Product Formation | 1. Guanidinylation (with aminium reagents). 2. Aspartimide formation (Asp-containing peptides). | 1. Use phosphonium reagents (PyBOP/PyAOP) instead of aminium salts. Do not use a large excess of the aminium reagent.[14] 2. Add HOBt to the piperidine deprotection solution. Use specialized protecting groups if the problem persists.[23] |
References
A comprehensive, numbered list of all sources cited in this guide.
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
- Han, Y., & Kim, H. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Current Chemistry Letters.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Kappe, C. O., & Stadler, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596.
-
Omizzolo, M. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Watyf. [Link]
- El-Faham, A., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Journal of Chemical Reviews.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Nielsen, D. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11049-11055. [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(6), 2293-2299. [Link]
-
Hayden, E. J., & Koder, R. L. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319-14323. [Link]
-
Nguyen, T., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2329. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. [Link]
-
Frérot, E., Coste, J., et al. (1991). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Tetrahedron. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. [Link]
-
Apeptide Co., Ltd. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. [Link]
-
Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. [Link]
-
Fields, G. B., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Journal of Peptide Research, 61(5), 245-254. [Link]
-
Hopemax. (n.d.). The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis. [Link]
-
Di Gioia, M. L., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry. [Link]
-
Satterfield, M. B., et al. (2008). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. International Journal of Molecular Sciences, 9(12), 2415-2432. [Link]
-
Johnson, T., et al. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 6(3), 147-152. [Link]
-
Peptide Synthesis. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
-
Câmpian, E., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3233. [Link]
-
T-L. R. Delaine, et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Methyl Amino Acids - Enamine [enamine.net]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. nbinno.com [nbinno.com]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. file.globalso.com [file.globalso.com]
- 16. PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. | Semantic Scholar [semanticscholar.org]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 18. peptide.com [peptide.com]
- 19. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. luxembourg-bio.com [luxembourg-bio.com]
- 22. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. peptide.com [peptide.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. peptide.com [peptide.com]
Application Notes & Protocols: Amino Acid-Based Ionic Liquids in Biocatalysis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Foreword: The Dawn of Biocompatible Reaction Media
The quest for greener, more efficient, and highly selective chemical synthesis has positioned biocatalysis at the forefront of modern chemistry. Enzymes, nature's catalysts, offer unparalleled specificity under mild conditions. However, their potential is often constrained by the limitations of conventional aqueous or organic solvents, which can lead to poor substrate solubility, enzyme denaturation, and complex downstream processing.
Amino acid-based ionic liquids (AAILs) have emerged as a revolutionary class of solvents that bridge the gap between the pristine requirements of enzymes and the practical demands of chemical synthesis.[1][2] Unlike traditional ionic liquids, which can be toxic or environmentally persistent, AAILs are constructed from nature's own building blocks—amino acids.[2][3] This intrinsic biocompatibility, combined with the classic "designer solvent" advantages of ionic liquids (e.g., negligible vapor pressure, high thermal stability, and tunable properties), makes them exceptionally promising media for biocatalytic transformations.[2][4]
This guide serves as a comprehensive resource for researchers and drug development professionals. It moves beyond a mere survey of applications to provide a Senior Application Scientist's perspective on the causality behind experimental design, detailed and self-validating protocols, and a robust framework for applying AAILs to solve real-world biocatalytic challenges.
The AAIL Advantage: Why Choose Amino Acid-Based Ionic Liquids?
The unique power of AAILs stems from the dual functionality of their constituent amino acids, which can be incorporated as either the cation or the anion of the ionic liquid.[1][5] This versatility, combined with the diverse side-chain functionalities of the 20 proteinogenic amino acids, allows for the precise tuning of the solvent's physicochemical properties to meet the specific demands of an enzyme and its reaction.
Key Advantages in Biocatalysis:
-
Enhanced Enzyme Stability and Activity: AAILs can create a protective microenvironment around the enzyme. The network of hydrogen bonds and electrostatic interactions can stabilize the enzyme's native conformation, preventing denaturation and often leading to higher activity and operational stability compared to conventional solvents.[6][7][8]
-
Improved Substrate/Product Solubility: Many biocatalytic reactions involve hydrophobic substrates or products that have poor solubility in water. Hydrophobic AAILs can dissolve these nonpolar compounds, increasing their availability to the enzyme's active site and shifting reaction equilibria towards the desired product.
-
Biocompatibility and Biodegradability: Derived from natural sources, many AAILs exhibit lower toxicity and higher biodegradability than their imidazolium- or pyridinium-based counterparts, aligning with the principles of green chemistry.[2][3][9]
-
Task-Specific Design: The "designer" nature of AAILs is their most powerful feature. By selecting specific amino acids and counter-ions, one can create "task-specific" ionic liquids tailored for a particular purpose, such as chiral recognition in asymmetric synthesis or facilitating CO2 conversion.[1][2][10]
-
Facilitated Product Recovery and Catalyst Recycling: The negligible vapor pressure of AAILs simplifies product recovery, which can often be achieved through simple extraction or distillation. The enzyme, stabilized within the AAIL phase, can then be readily recycled for multiple reaction cycles, significantly improving process economics.[6][11]
Table 1: Comparative Properties of Representative Amino Acid-Based Ionic Liquids (AAILs) This table summarizes key physicochemical properties of AAILs featuring different cations and amino acid anions, illustrating their tunability. Data is synthesized from multiple sources for illustrative purposes.[1][5]
| AAIL (Cation/Anion) | Melting Point (°C) | Decomposition Temp (°C) | Viscosity (cP at 25°C) | Key Characteristics |
| [emim][Gly] (Imidazolium/Glycine) | < 25 (liquid) | ~200 | High | Good H-bonding capability, but lower thermal stability than phosphonium-based ILs.[5] |
| [P₄₄₄₄][Ala] (Phosphonium/Alanine) | < 25 (liquid) | > 250 | Moderate | Higher thermal stability and often lower viscosity than imidazolium counterparts.[5] |
| [Ch][Pro] (Choline/Proline) | < 25 (liquid) | ~200 | High | Highly biocompatible and biodegradable; excellent for stabilizing proteins.[1][4] |
| [VBTMA][Ser] (Ammonium/Serine) | Solid | ~171 | N/A | Hydroxyl group on serine anion increases H-bonding potential.[3] |
| [DBU][Asp] (Superbase/Aspartic Acid) | < 25 (liquid) | > 200 | Moderate-High | High hydrogen bond basicity, excellent for cellulose dissolution and processing.[12] |
Note: [emim] = 1-ethyl-3-methylimidazolium; [P₄₄₄₄] = Tetrabutylphosphonium; [Ch] = Choline; [VBTMA] = 4-vinylbenzyltrimethylammonium; [DBU] = 1,8-diazabicyclo[5.4.0]undec-7-ene. Properties are approximate and can vary with water content.
Core Applications & Methodologies
AAILs are not a one-size-fits-all solution. Their successful application requires a thoughtful selection of the ionic liquid to match the enzyme and the desired transformation. Below, we explore key application areas with detailed protocols.
Lipase-Catalyzed Reactions: Esterification and Transesterification
Lipases are robust enzymes widely used in the synthesis of esters, including pharmaceuticals, flavor compounds, and biodiesel. Their efficiency in non-aqueous media makes them ideal candidates for use in AAILs.
Causality Behind the Protocol: The choice of a hydrophobic AAIL is critical for esterification. It serves two purposes: 1) It readily dissolves nonpolar substrates (fatty acids and alcohols), and 2) It acts as a "water scavenger," sequestering the water produced during the reaction, which drives the equilibrium towards the ester product. Immobilizing the lipase, as demonstrated in a recent study using magnetic graphene activated by an AAIL, prevents enzyme aggregation and dramatically simplifies catalyst recovery and reuse.[6] This approach enhances thermal stability and tolerance to denaturants.[6]
Workflow for Lipase-Catalyzed Ester Synthesis in AAILs
Caption: Workflow for lipase catalysis in AAILs.
Protocol 1: Synthesis of Phytosterol Ester using AAIL-Activated Immobilized Lipase
This protocol is adapted from the principles of enhancing lipase stability and activity using AAILs.[6] It is designed to be self-validating by including conversion monitoring and reusability checks.
-
Materials:
-
Amino acid-based ionic liquid (e.g., a hydrophobic phosphonium- or choline-based AAIL).
-
Immobilized Lipase (e.g., Novozym® 435 or custom-immobilized lipase on magnetic graphene).[6][13]
-
Phytosterol and fatty acid (e.g., oleic acid).
-
Anhydrous hexane (for product extraction).
-
Molecular sieves.
-
Reaction vessel with magnetic stirring and temperature control.
-
-
Procedure:
-
System Preparation (Drying is Crucial):
-
Dry the AAIL under vacuum at 80°C for 12 hours to remove residual water. Water content should be <0.1% as verified by Karl Fischer titration. Causality: Removing water is essential to shift the reaction equilibrium towards ester formation.
-
Add the immobilized lipase (e.g., 5% w/w of substrates) and substrates (e.g., phytosterol and oleic acid in a 1:2 molar ratio) to the dried AAIL in the reaction vessel.
-
-
Reaction:
-
Heat the mixture to 60°C with vigorous stirring (300 rpm). Causality: This temperature is often a good compromise between high reaction rate and maintaining long-term enzyme stability.
-
Take small aliquots (e.g., 10 µL) from the reaction mixture at regular intervals (e.g., 2, 4, 8, 12, 24 hours).
-
-
Analysis (Self-Validation):
-
Dilute the aliquots in hexane and analyze by HPLC or GC to determine the concentration of the phytosterol ester and remaining substrates.
-
Calculate the esterification rate. A successful reaction should achieve >90% conversion.[6]
-
-
Product Recovery and Catalyst Recycling:
-
After the reaction reaches completion, cool the mixture to room temperature.
-
Add an equal volume of anhydrous hexane to the vessel, stir for 30 minutes, and allow the phases to separate. The product will partition into the upper hexane phase, while the AAIL and immobilized enzyme remain in the lower phase.
-
Carefully decant the hexane layer. Repeat the extraction twice more to ensure complete product recovery.
-
If using a magnetic support, use a strong magnet to retain the enzyme-support complex while decanting the AAIL for separate recycling if desired.
-
Dry the AAIL/enzyme phase under vacuum to remove any residual hexane.
-
To test reusability, add a fresh batch of substrates to the recycled AAIL/enzyme phase and repeat steps 2-4. A robust system should retain >70% of its initial activity after 5-7 cycles.[6]
-
-
Asymmetric Synthesis: The Chiral Advantage
One of the most exciting frontiers for AAILs is in asymmetric synthesis, where creating a single desired enantiomer of a chiral molecule is paramount, particularly in drug development. Since amino acids (except glycine) are inherently chiral, they can be used to create chiral ionic liquids (CILs) that act as both the solvent and the source of stereochemical induction.[14][15]
Causality Behind the Protocol: In an asymmetric Michael addition, a CIL derived from a natural amino acid like L-proline can act as an organocatalyst.[16][17] The proline moiety forms a transient enamine with the donor molecule (e.g., a ketone), which then attacks the acceptor. The chiral environment of the CIL directs this attack to preferentially form one enantiomer of the product. The choice of the counter-ion and the overall solvent environment is critical for modulating the catalyst's activity and the resulting enantioselectivity.[16]
Logical Relationship in Chiral AAIL Catalysis
Caption: Mechanism of asymmetric Michael addition.
Protocol 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene using a Proline-Based CIL
This protocol is based on studies demonstrating the use of amino acid-derived CILs as recyclable organocatalysts.[15][16]
-
Materials:
-
Procedure:
-
Reaction Setup:
-
In a vial, combine the CIL (0.2 equivalents), cyclohexanone (5 equivalents), and β-nitrostyrene (1 equivalent). Causality: A stoichiometric excess of the ketone donor is used to push the reaction forward and maximize consumption of the limiting acceptor.
-
Stir the mixture at room temperature (e.g., 25°C). The reaction can be run neat in the CIL or with a co-solvent if needed to reduce viscosity.
-
-
Monitoring and Workup:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 24-48 hours), add 5 mL of diethyl ether to the reaction mixture and stir vigorously.
-
The product will be extracted into the ether phase, while the CIL remains as a separate, denser phase.
-
Carefully separate the ether layer. Repeat the extraction (3 x 5 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis (Self-Validation):
-
Purify the crude product via column chromatography.
-
Determine the yield of the purified product.
-
Analyze the product's enantiomeric excess (ee) using chiral HPLC. A successful asymmetric induction should yield a high ee (e.g., >90%).[16]
-
-
Catalyst Recycling:
-
The remaining CIL phase can be washed with fresh diethyl ether to remove any residual product and then dried under high vacuum.
-
The recycled CIL can be used for subsequent reactions. Its performance (yield and ee) should be checked to confirm its stability over multiple cycles.
-
-
Biomass Processing: Cellulose Dissolution and Enzymatic Saccharification
Cellulose, a vast renewable resource, is notoriously difficult to process due to its extensive hydrogen-bonding network. Certain AAILs, particularly those with high hydrogen bond basicity, have proven to be exceptional solvents for cellulose, paving the way for its efficient enzymatic breakdown into valuable sugars.[12][18][19]
Causality Behind the Protocol: AAILs like [DBN][Pro] or L-arginine in [C₄mim]Cl disrupt the intra- and intermolecular hydrogen bonds that hold cellulose chains together, effectively dissolving it.[12][18] This dissolution exposes the individual cellulose chains, making them accessible to cellulase enzymes. The subsequent enzymatic hydrolysis (saccharification) in an aqueous/IL system can proceed much more efficiently than with solid, crystalline cellulose. The AAIL must be compatible with the cellulase, and its concentration in the final hydrolysis step must be managed to avoid enzyme inhibition.
Protocol 3: Cellulose Dissolution in an AAIL and Subsequent Enzymatic Hydrolysis
-
Materials:
-
Procedure:
-
Cellulose Dissolution:
-
Add 5% (w/w) microcrystalline cellulose to the AAIL in a heated vessel.
-
Heat to 100-130°C with vigorous stirring until the cellulose is completely dissolved, forming a clear, viscous solution.[18] Causality: Heat provides the energy needed to overcome the activation barrier for disrupting the cellulose hydrogen bond network.
-
-
Regeneration and Pre-activation (Control Step):
-
To regenerate the cellulose in an amorphous, more accessible form, slowly add deionized water to the cellulose-IL solution with stirring. The cellulose will precipitate.
-
Filter the precipitated cellulose, wash thoroughly with water to remove all traces of the IL, and then use the wet, amorphous cellulose for hydrolysis.
-
-
Enzymatic Hydrolysis (Saccharification):
-
Suspend the regenerated, amorphous cellulose in citrate buffer (pH 4.8) to a final concentration of 2% (w/v).
-
Add the cellulase enzyme complex (e.g., 15 FPU/g of cellulose).
-
Incubate the mixture at 50°C in a shaking water bath for 48-72 hours.
-
-
Analysis (Self-Validation):
-
Take samples periodically and centrifuge to remove any remaining solids.
-
Analyze the supernatant for reducing sugar content using the DNS method and a spectrophotometer.
-
Calculate the saccharification yield as the percentage of glucose released relative to the theoretical maximum from the initial cellulose. Compare this yield to a control reaction using untreated microcrystalline cellulose to validate the effectiveness of the AAIL dissolution step. An effective process will show a dramatic increase in the rate and final yield of glucose production.
-
-
Future Outlook & Advanced Applications
The field of AAILs in biocatalysis is rapidly expanding. Current research is focused on:
-
Poly-ionic Liquids (PILs): Creating polymers with repeating AAIL units to serve as robust, recyclable enzyme immobilization supports.[1]
-
Deep Eutectic Solvents (DES): Combining AAILs with hydrogen bond donors to create even greener and cheaper solvent systems with tunable properties.[13]
-
Enzyme Modification: Covalently modifying enzyme surfaces or altering their charge ratios to enhance stability and solubility in specific AAILs.[7][20][21]
-
Integrated Processes: Designing one-pot reaction systems where an AAIL first acts as a catalyst for one step (e.g., CO2 capture) and then as a solvent for a subsequent enzymatic conversion.[10]
The synergy between the building blocks of life (amino acids) and the principles of green chemistry (ionic liquids) promises to unlock new, powerful, and sustainable solutions for the pharmaceutical, chemical, and energy sectors.
References
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Guncheva, M., & Yakimova, B. (2025). Diversity of Potential (Bio)Technological Applications of Amino Acid-Based Ionic Liquids. Molecules. [Link]
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Sumit, K., & Venkatesu, P. (2018). Ionic liquids as biocompatible stabilizers of proteins. PMC, NIH. [Link]
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Yabushita, M., et al. (2021). Amino Acid-Based Ionic Liquids as Biocompatible Extractants for Critical and Precious Metals. ACS Sustainable Chemistry & Engineering. [Link]
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Bari, A. (2022). Amino Acid Based Ionic Liquids: a Green and Sustainable Perspective. ResearchGate. [Link]
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Liu, Y., et al. (2025). Amino Acid Ionic Liquid Activation of Biomimetic Magnetic Graphene for Enhancing Lipase Stability and Catalytic Performance. PubMed. [Link]
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Ghazali, R., et al. (2015). Synthesis and Thermal Properties of Amino Acids Ionic Liquids (AAILS). Science Alert. [Link]
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Miao, H., et al. (2007). A Concept of Supported Amino Acid Ionic Liquids and Their Application in Metal Scavenging and Heterogeneous Catalysis. Journal of the American Chemical Society. [Link]
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Zhao, H. (2016). Stability and stabilization of biocatalysts by ionic liquids. ScienceDirect. [Link]
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Niedbalska, M., et al. (2020). Chiral Ionic Liquids Based on l-Cysteine Derivatives for Asymmetric Aldol Reaction. MDPI. [Link]
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Naushad, M., et al. (2012). Effect of ionic liquid on activity, stability, and structure of enzymes: a review. PubMed. [Link]
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Bugarin, A., & Connell, B. (2010). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. PMC, NIH. [Link]
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Giernoth, R., et al. (2013). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules. [Link]
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Ohno, H., & Fukumoto, K. (2007). Amino Acid Ionic Liquids. Accounts of Chemical Research. [Link]
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van Rantwijk, F., & Sheldon, R. A. (2011). Recent Developments in Chemical Synthesis with Biocatalysts in Ionic Liquids. PMC, NIH. [Link]
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van Rantwijk, F., & Sheldon, R. A. (2007). Activation and stabilization of enzymes in ionic liquids. Organic & Biomolecular Chemistry. [Link]
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Petkovic, M., et al. (2015). Combining amino acids and carbohydrates into readily biodegradable, task specific ionic liquids. RSC Publishing. [Link]
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Nordwald, E., & Kaar, J. (2013). Stabilization of Enzymes in Ionic Liquids Via Modification of Enzyme Charge. Request PDF. [Link]
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Yang, H., et al. (2019). Inhibiting degradation of cellulose dissolved in ionic liquids via amino acids. Green Chemistry. [Link]
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Gorke, J., et al. (2010). New eutectic ionic liquids for lipase activation and enzymatic preparation of biodiesel. NIH. [Link]
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Leder, S. (2011). IONIC LIQUIDS IN ASYMMETRIC SYNTHESIS. TU Wien's reposiTUm. [Link]
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Thompson, A., et al. (2020). Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. MDPI. [Link]
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Yang, Z., et al. (2013). The Application of Ionic Liquids in Enzyme Immobilization and Enzyme Modification. International Journal of Molecular Sciences. [Link]
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Liu, X., et al. (2023). Efficient Cellulose Dissolution and Film Formation Enabled by Superbase Amino Acid Ionic Liquids. PubMed. [Link]
-
Guncheva, M. (2025). Amino Acids Ionic Liquids. ResearchGate. [Link]
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Knezevic, Z., & Skerget, M. (2010). Application of Ionic Liquids in Biocatalysis. AMiner. [Link]
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Thompson, A., et al. (2020). Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. PMC, NIH. [Link]
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Rao, K. (2012). Task Specific Biodegradable Amino Acid Ionic Liquid Surfactants. ResearchGate. [Link]
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Zhao, H. (2012). Lipase-Catalyzed Michael Addition in 'Water-like' Ionic Liquids and Tertiary Amides: What Is the Role of the Enzymes?. ACS Publications. [Link]
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Yang, H., et al. (2019). Inhibiting degradation of cellulose dissolved in ionic liquids via amino acids. ResearchGate. [Link]
-
Guncheva, M., et al. (2014). Relationship between ionization behavior and activity of lipase in ILs. ResearchGate. [Link]
-
Thompson, A., et al. (2020). Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis. MDPI. [Link]
-
Wu, J., et al. (2023). Preliminary Investigation into the Use of Amino-Acid-Derived Ionic Liquids for Extracting Cellulose from Waste Biomass to Prepare Cellulose Aerogel Adsorbents. MDPI. [Link]
-
Yang, F., et al. (2018). Ionic Liquids: Efficient Media for the Lipase-Catalyzed Michael Addition. MDPI. [Link]
-
Zhang, Z., et al. (2019). Amino acid ionic liquids as efficient catalysts for CO2 capture and chemical conversion with epoxides under metal/halogen/cocatalyst/solvent-free conditions. Sustainable Energy & Fuels. [Link]
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Zhang, H., et al. (2017). Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects. NIH. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Boc-amino-3,3-diphenylpropionic acid
Welcome to the technical support center for the synthesis of 2-Boc-amino-3,3-diphenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the unique challenges encountered during the synthesis of this sterically hindered amino acid derivative. Our focus is on providing practical, field-proven insights to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Introduction: The Challenge of Steric Hindrance
The synthesis of 2-Boc-amino-3,3-diphenylpropionic acid presents a significant synthetic challenge primarily due to the substantial steric hindrance imparted by the two phenyl groups at the β-carbon. This steric bulk can impede the approach of reagents, leading to sluggish reaction rates, incomplete conversions, and the formation of side products.[1][2] This guide will address these challenges head-on, providing you with the necessary tools and knowledge to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Boc protection of 3,3-diphenylalanine?
A1: The main obstacle is the steric hindrance from the two phenyl groups, which can significantly slow down the reaction rate of the amino group with di-tert-butyl dicarbonate (Boc anhydride).[1][2] This can lead to incomplete reactions and low yields. Additionally, the starting material, 3,3-diphenylalanine, is a non-standard amino acid and its synthesis can also present challenges.
Q2: What are the common side reactions to watch out for during the Boc protection step?
A2: Besides incomplete reaction, potential side reactions for sterically hindered amines include the formation of urea derivatives if isocyanates are generated from the Boc anhydride.[1] While less common with standard procedures, it's a possibility to be aware of, especially if the reaction is forced with excessive heat or prolonged reaction times.
Q3: My Boc protection of 3,3-diphenylalanine is giving very low yields. What can I do?
A3: Low yields are a common issue. To improve the yield, consider the following:
-
Increase the excess of Boc anhydride: Using a larger excess of the protecting agent can help drive the reaction to completion.
-
Optimize the base and solvent system: A stronger, non-nucleophilic base and a suitable solvent can enhance the reaction kinetics.
-
Extend the reaction time: Due to the steric hindrance, this reaction may require significantly longer reaction times than for less hindered amino acids.
-
Increase the reaction temperature: Carefully increasing the temperature can help overcome the activation energy barrier, but must be monitored to avoid side reactions.
Q4: Are there alternative methods for synthesizing the 3,3-diphenylalanine precursor?
A4: Yes, 3,3-diphenylalanine can be synthesized through various methods, with the Strecker synthesis being a notable route.[3][4][5][6][7] This method involves the reaction of an aldehyde or ketone (in this case, benzophenone) with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.[3][5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 2-Boc-amino-3,3-diphenylpropionic acid.
Issue 1: Incomplete Synthesis of the 3,3-Diphenylalanine Precursor
-
Symptom: Low yield or no formation of 3,3-diphenylalanine.
-
Possible Cause (Strecker Synthesis):
-
Inefficient imine formation from benzophenone.
-
Poor nucleophilic addition of cyanide.
-
Incomplete hydrolysis of the aminonitrile.
-
-
Troubleshooting Steps:
-
Imine Formation: Ensure anhydrous conditions and consider using a dehydrating agent to drive the equilibrium towards imine formation.
-
Cyanide Addition: Use a reliable source of cyanide (e.g., KCN or NaCN) and ensure appropriate pH conditions for the addition.
-
Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid typically requires strong acidic or basic conditions and prolonged heating. Ensure these conditions are met.
-
Issue 2: Low Yield and/or Incomplete Boc Protection
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 3,3-diphenylalanine.
-
Possible Cause:
-
Severe steric hindrance slowing the reaction.
-
Insufficient reactivity of the Boc protection reagents under standard conditions.
-
Suboptimal reaction conditions (solvent, base, temperature).
-
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low-yield Boc protection.
Issue 3: Difficulty in Product Purification
-
Symptom: The final product is an oil that is difficult to crystallize or contains persistent impurities.
-
Possible Cause:
-
Presence of unreacted starting material or Boc anhydride byproducts.
-
The bulky diphenyl groups may inhibit crystal lattice formation.
-
-
Troubleshooting Steps:
-
Aqueous Workup: A thorough aqueous workup is crucial. Wash the organic layer with a mild acid (e.g., dilute citric acid) to remove any unreacted amine and with a mild base (e.g., saturated sodium bicarbonate) to remove any acidic impurities.[8] A final brine wash helps to remove residual water.[8]
-
Chromatography: If crystallization fails, flash column chromatography on silica gel is a reliable method for purification.[9][10] A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.[10]
-
Crystallization/Solidification: If an oil is obtained after chromatography, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then adding a poor solvent (e.g., hexanes or pentane) dropwise until turbidity is observed.[9] Cooling or scratching the flask may induce crystallization.
-
Experimental Protocols
Protocol 1: Synthesis of 3,3-Diphenylalanine (via Strecker Synthesis - Illustrative)
This is an illustrative protocol and may require optimization.
-
Imine Formation: In a round-bottom flask, dissolve benzophenone (1.0 eq.) in methanol. Add ammonium chloride (1.5 eq.) and an aqueous solution of ammonia. Stir the mixture at room temperature for 24 hours.
-
Cyanide Addition: To the reaction mixture, add a solution of potassium cyanide (1.5 eq.) in water dropwise while cooling in an ice bath. Allow the reaction to stir at room temperature for another 24 hours.
-
Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and reflux for 12-24 hours.
-
Workup and Isolation: Cool the reaction mixture and neutralize with a base to precipitate the amino acid. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 2-Boc-amino-3,3-diphenylpropionic acid
-
Dissolution: Suspend 3,3-diphenylalanine (1.0 eq.) in a mixture of 1,4-dioxane and water.[8]
-
Basification: Add sodium hydroxide (1N solution, 1.1 eq.) and stir until the amino acid dissolves.[8]
-
Boc Protection: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride, 1.5-2.0 eq.) portion-wise.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.[8]
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove unreacted Boc anhydride.
-
Acidify the aqueous layer to pH 2-3 with a cold, dilute acid solution (e.g., 1M HCl or KHSO4).[8]
-
Extract the product with ethyl acetate (3x).[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[8]
-
-
Purification: Purify the crude product by flash column chromatography or crystallization as described in the troubleshooting guide.
Data Presentation
| Parameter | Typical Value | Notes |
| Molar Excess of Boc Anhydride | 1.5 - 2.0 eq. | Higher excess may be needed for stubborn reactions. |
| Reaction Time | 24 - 48 hours | Monitor by TLC/LC-MS for completion. |
| Reaction Temperature | Room Temperature to 40 °C | Gentle heating can improve the rate, but monitor for side products. |
| Typical Yield | 50 - 70% | Highly dependent on reaction optimization. |
| Purification Method | Flash Chromatography | A gradient of 10-50% Ethyl Acetate in Hexanes is a good starting point. |
Visualizing the Workflow
Caption: Synthetic workflow for 2-Boc-amino-3,3-diphenylpropionic acid.
References
- Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188. Scholars Research Library.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Essential Guide to Boc-L-3,3-Diphenylalanine. [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Royal Society of Chemistry. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
-
Organic Syntheses. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
FLORE. (2024). Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. [Link]
-
CNR-IRIS. (2024). Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. [Link]
-
Pearson. (2024). Show how you would use a Strecker synthesis to make phenylalanine.... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for 2-Boc-amino-3,3-diphenylpropionic acid
Welcome to the technical support center for the purification of 2-Boc-amino-3,3-diphenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this sterically hindered and highly aromatic Boc-protected amino acid. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a robust and reproducible purification strategy.
I. Understanding the Molecule: Key Purification Challenges
2-Boc-amino-3,3-diphenylpropionic acid presents a unique set of purification challenges stemming from its molecular structure. The bulky tert-butyloxycarbonyl (Boc) protecting group and the two phenyl rings contribute to its high molecular weight (341.41 g/mol ), significant lipophilicity (XLogP3: 4.78), and potential for strong π-π stacking interactions.[1] These characteristics often lead to the following issues:
-
Oily or Gummy Products: The compound frequently isolates as a viscous oil or a sticky solid, making it difficult to handle and purify by standard crystallization.[2]
-
Low Crystallinity: The bulky substituents can hinder the formation of a well-ordered crystal lattice, making traditional recrystallization challenging.
-
Solubility Issues: Finding a suitable single-solvent or binary-solvent system for recrystallization can be difficult due to its high solubility in many organic solvents and insolubility in water.
-
Co-elution of Impurities: During chromatographic purification, structurally similar impurities may co-elute with the desired product.
This guide will provide a systematic approach to tackling these issues, from initial work-up to final polishing steps.
II. Troubleshooting and FAQs
This section addresses specific problems you may encounter during the purification of 2-Boc-amino-3,3-diphenylpropionic acid in a question-and-answer format.
FAQ 1: My product is a persistent oil after the reaction work-up. How can I solidify it?
Answer: This is a very common issue with Boc-protected amino acids, especially those with large, non-polar side chains.[2] The oily nature is often due to residual solvents, the inherent physical properties of the molecule, or the presence of impurities that inhibit crystallization.
Troubleshooting Steps:
-
Ensure Complete Removal of Solvents:
-
High Vacuum Drying: Dry the crude product under high vacuum (preferably with a cold trap) for an extended period (12-24 hours) to remove all traces of volatile organic solvents. Gentle heating (e.g., 40-60 °C) can sometimes aid this process, but be cautious of potential degradation.[3]
-
Azeotropic Removal: If you suspect water is present, dissolve the oil in a suitable organic solvent like toluene and evaporate the solvent under reduced pressure. Repeat this process 2-3 times to azeotropically remove water.
-
-
Solvent Trituration/Pulping:
-
Principle: This technique involves stirring the oily product in a solvent in which it is poorly soluble. Impurities may dissolve, and the mechanical action can induce crystallization of the desired product.
-
Recommended Solvents: Weakly polar solvents are often effective.[4] Good starting points include n-hexane, cyclohexane, or diethyl ether.[4] A mixture of ethyl acetate and hexane is also a common choice for recrystallizing Boc-amino acids.[5]
-
Protocol:
-
Add a small volume of the chosen solvent (e.g., 5-10 times the weight of the oily matter) to the flask containing your product.[4]
-
Stir the mixture vigorously at room temperature for several hours or even overnight. A spatula can be used to scratch the inside of the flask to create nucleation sites.
-
If a solid forms, collect it by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
-
-
Seed Crystal Induction:
-
Principle: Introducing a small crystal of the pure compound can provide a template for crystallization.
-
Procedure: If you have a small amount of solid material from a previous successful batch, add a tiny speck to the oil and allow it to stand at room temperature.[4][6] If the oil solidifies, you can then proceed with pulping to improve purity.[4][6]
-
FAQ 2: I've tried trituration, but my product remains an oil or a waxy solid. What's the next step?
Answer: If simple trituration fails, it's likely that the purity of your crude product is insufficient for crystallization, or the compound is inherently difficult to crystallize. In this case, a more rigorous purification method like flash column chromatography is necessary.
Troubleshooting Workflow: From Oil to Purified Solid
Caption: Troubleshooting workflow for solidifying an oily product.
FAQ 3: What are the recommended conditions for flash column chromatography of 2-Boc-amino-3,3-diphenylpropionic acid?
Answer: Flash column chromatography is an effective method for purifying this compound. Due to its acidic nature, it's crucial to select the right mobile phase to ensure good separation and prevent peak tailing.
Recommended Parameters for Flash Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for most organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5-1% Acetic Acid | The hexane/ethyl acetate gradient allows for the elution of non-polar impurities first, followed by the product. The addition of acetic acid is critical to suppress the deprotonation of the carboxylic acid on the slightly acidic silica surface, which prevents peak tailing and improves resolution. |
| Gradient | Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase to elute the product. | A typical gradient might be from 10% to 50% ethyl acetate in hexane. |
| Detection | UV at 254 nm | The two phenyl rings provide a strong chromophore for UV detection. |
Step-by-Step Protocol for Flash Chromatography:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial mobile phase (e.g., 10% ethyl acetate in hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried silica to the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
-
Elute the Column: Run the column with the chosen mobile phase gradient, collecting fractions.
-
Monitor Fractions: Spot fractions onto a TLC plate and visualize under a UV lamp. The mobile phase used for chromatography (with the added acetic acid) can often be used for TLC analysis.
-
Combine and Evaporate: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure. The added acetic acid is volatile and will be removed during this step.
FAQ 4: I performed flash chromatography, but my yield is low. Where could my product have gone?
Answer: Low recovery after chromatography can be frustrating. Several factors could be at play.
Potential Causes for Low Yield:
-
Product Streaking on the Column: If the mobile phase did not contain an acid modifier like acetic acid, your product may have streaked down the column, leading to broad elution and contamination of many fractions, making it difficult to isolate the pure compound.
-
Incomplete Elution: The product might be strongly adsorbed to the silica gel and may not have fully eluted from the column, especially if the mobile phase was not polar enough. Try flushing the column with a highly polar solvent (e.g., 10% methanol in DCM) to see if more product elutes.
-
Decomposition on Silica: While less common for Boc-protected amino acids, some compounds can be sensitive to the acidic nature of silica gel and may decompose during chromatography.
FAQ 5: What are the common impurities I should be looking for?
Answer: Understanding the potential impurities is key to developing an effective purification strategy. The impurities will largely depend on the synthetic route used to prepare the starting amino acid and the conditions for Boc protection.
Common Process-Related Impurities:
| Impurity | Origin | Identification | Removal Strategy |
| Unreacted 3,3-diphenylalanine | Incomplete Boc protection reaction. | Will have a different Rf on TLC (more polar) and will be visible by LC-MS. | Can be removed by an acidic wash during work-up or by flash chromatography. |
| Di-tert-butyl dicarbonate (Boc2O) | Excess reagent from the Boc protection step. | Can be detected by 1H NMR. | Typically removed during the basic wash in the reaction work-up. |
| tert-Butanol | Byproduct of the Boc protection reaction. | Volatile, removed under vacuum. | Removed during solvent evaporation. |
| Di-Boc protected product | A possible side reaction, though less common for primary amines without a catalyst.[] | Higher molecular weight detectable by MS. | Usually separable by flash chromatography. |
| Deletion sequences (if part of a larger synthesis) | Incomplete coupling in peptide synthesis.[8] | LC-MS analysis of the crude product.[8] | Flash chromatography or preparative HPLC. |
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
III. Final Recommendations for Success
-
Characterize at Each Step: Use analytical techniques like TLC, 1H NMR, and LC-MS to assess the purity of your crude material and guide your purification strategy.
-
Patience with Crystallization: Sometimes, crystallization can be slow. If you have a relatively pure oil, allowing it to stand in a cold environment (e.g., refrigerator or freezer) for an extended period can sometimes induce crystallization.
-
Consider Salt Formation: If the free acid is persistently difficult to handle, converting it to a salt, such as a dicyclohexylamine (DCHA) salt, can often yield a stable, crystalline solid.[5] The free acid can be regenerated later if needed.
By understanding the unique properties of 2-Boc-amino-3,3-diphenylpropionic acid and employing a systematic, informed approach to purification, you can consistently overcome the challenges of handling this molecule and obtain a high-purity product for your research and development needs.
References
- Crystallization method of Boc-amino acid - Eureka | Patsnap. (n.d.).
- CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (n.d.).
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.).
- How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014, August 6).
- Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? | ResearchGate. (2022, January 12).
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... - BOC Sciences Amino Acid. (n.d.).
- 2-boc-amino-3,3-diphenylpropionicacid - Echemi. (n.d.).
- Investigation of Impurities in Peptide Pools - MDPI. (n.d.).
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. mdpi.com [mdpi.com]
common side reactions with Boc-protected amino acids and avoidance
<New_Content>## Technical Support Center: Boc-Protected Amino Acids
A Guide to Troubleshooting Common Side Reactions in Peptide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with tert-butyloxycarbonyl (Boc) protected amino acids in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
The Boc/Bzl protection strategy, while robust, is not without its challenges. This guide is structured in a question-and-answer format to directly address the most common and perplexing side reactions encountered in the lab.
Section 1: Side Reactions During TFA-Mediated Deprotection
The repetitive acid-catalyzed removal of the Boc group is a critical step in elongating the peptide chain. However, the acidolysis generates a highly reactive tert-butyl cation, which is the primary culprit behind a host of side reactions if not properly managed.[1][2]
Q1: My HPLC/MS analysis shows unexpected peaks with +56 Da mass shifts on Tryptophan residues after TFA deprotection. What is causing this modification?
A1: You are likely observing tert-butylation of the Tryptophan indole side chain.
-
The Cause (Mechanism): During the cleavage of the Boc group with trifluoroacetic acid (TFA), a reactive tert-butyl cation (tBu⁺) is generated.[1][2] The electron-rich indole ring of Tryptophan (Trp) is highly nucleophilic and susceptible to electrophilic attack by this cation. This results in the covalent attachment of a tert-butyl group to the indole ring, leading to a mass increase of 56 Da. This modification can significantly alter the peptide's structure and biological activity.
-
The Solution (Avoidance & Protocol): The key is to intercept the t-butyl cation before it can react with your peptide. This is achieved by using a "scavenger cocktail."
Recommended Protocol: TFA Deprotection with Scavengers
-
Resin Preparation: Ensure the peptide-resin is washed and dried thoroughly before deprotection.
-
Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For Trp-containing peptides, a common and effective cocktail is Reagent K :
-
Deprotection Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[1]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[3]
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.[3]
-
Washing: Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and byproducts.[3]
Why This Works: Scavengers like water, thioanisole, and EDT are nucleophiles that are more reactive or present in higher concentrations than the Trp side chain.[5] They effectively "scavenge" or trap the t-butyl cations, preventing them from modifying the peptide.[3] EDT is particularly effective at protecting Trp residues.
-
Q2: My peptide contains Methionine, and I'm seeing peaks at +16 Da and +56 Da in the mass spec. What are these side products?
A2: You are observing oxidation (+16 Da) and tert-butylation (+56 Da) of the Methionine residue.
-
The Cause (Mechanism):
-
Oxidation: The thioether side chain of Methionine (Met) is easily oxidized to methionine sulfoxide (+16 Da), especially under acidic conditions or upon exposure to air.[6][7] This reaction can be catalyzed by trace impurities in the reagents.
-
tert-Butylation: Similar to Tryptophan, the sulfur atom in the Met side chain is nucleophilic and can be alkylated by the tert-butyl cation, forming a sulfonium salt (+56 Da).[8][9] This is a significant issue in Boc-SPPS due to the repeated exposure to acid.[7]
-
-
The Solution (Avoidance & Protocol): A combination of reducing agents and carbocation scavengers is necessary.
Recommended Protocol: Cleavage of Met-Containing Peptides
-
Cocktail Selection: Utilize a scavenger cocktail specifically designed to minimize both oxidation and alkylation. A highly effective mixture includes:
-
TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / Anisole (90 : 5 : 3 : 2 v/v).
-
-
Inert Atmosphere: Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Fresh Reagents: Use high-purity, fresh TFA and scavengers, as aged reagents can contain oxidative impurities.
-
Reaction & Work-up: Follow the standard deprotection, precipitation, and washing steps as outlined in A1.
Why This Works:
-
Visualizing the Problem: Carbocation Generation and Scavenging
The diagram below illustrates the central issue during TFA deprotection: the formation of the electrophilic tert-butyl cation and its subsequent attack on sensitive amino acid residues. It also shows the protective role of scavengers.
Caption: Mechanism of t-butyl cation side reactions and scavenger protection.
Data Summary: Common Scavengers and Their Targets
Choosing the right scavenger cocktail is critical for obtaining a high-purity peptide. The table below summarizes common scavengers, their primary targets, and typical concentrations.
| Scavenger | Target(s) | Typical Concentration (%) | Notes |
| Water (H₂O) | tert-butyl cations | 2.5 - 5 | A universal, mild scavenger. Forms t-butanol.[11] |
| Triisopropylsilane (TIS) | tert-butyl and Trityl cations | 1 - 5 | Reduces carbocations via hydride transfer. Very effective.[5] |
| 1,2-Ethanedithiol (EDT) | tert-butyl cations, reduces Met | 2.5 - 5 | Excellent for Trp and Cys protection. Strong odor.[3] |
| Thioanisole | tert-butyl cations, protects Trp | 5 | Aromatic scavenger, helps prevent indole modification.[3][10] |
| Phenol | tert-butyl cations | 5 | Aromatic scavenger, often used in combination cocktails like Reagent K.[4] |
| Dimethyl Sulfide (DMS) | Reduces Met(O) back to Met | 2 | Often used in combination with other scavengers for Met-containing peptides.[5] |
Section 2: Sequence-Dependent Side Reactions
Some side reactions are not universal but are highly dependent on the specific amino acid sequence being synthesized.
Q3: My peptide synthesis is failing or giving complex mixtures when I have an Asp-Gly or Asp-Ser sequence. What is happening?
A3: You are encountering aspartimide formation, a major challenge in SPPS.
-
The Cause (Mechanism): Aspartimide formation is an intramolecular cyclization reaction.[12] The backbone amide nitrogen of the residue following the Aspartic acid (Asp) attacks the side-chain carbonyl group of Asp. This forms a five-membered succinimide ring, known as an aspartimide.[13] This side reaction is particularly favored when the following residue is small and unhindered, like Glycine (Gly) or Serine (Ser).[12] The aspartimide intermediate is unstable and can be opened by a nucleophile (like piperidine in Fmoc synthesis, or hydrolysis) to yield two products: the correct α-peptide and an isomeric β-peptide, where the peptide chain is incorrectly linked through the side-chain carboxyl group. Both products are also prone to racemization.[12][13]
-
The Solution (Avoidance & Protocol):
-
Use Sterically Hindered Protecting Groups: While standard Boc-SPPS often uses Asp(OBzl), switching to a bulkier side-chain protecting group like Asp(O-cHex) (cyclohexyl ester) can sterically hinder the intramolecular attack, significantly reducing aspartimide formation.[14]
-
Optimize Coupling Conditions:
-
For Fmoc-SPPS (if applicable): While this guide focuses on Boc, it's worth noting that in Fmoc chemistry, this is a much larger problem due to the use of piperidine. Solutions there include adding an acid like HOBt to the deprotection solution or using specialized Dmb/Hmb backbone-protected dipeptides to prevent the reaction.[16][17]
-
Visualizing the Problem: Aspartimide Formation
This diagram shows the mechanism of base-catalyzed aspartimide formation, leading to undesired isomeric peptide products.
Caption: Mechanism of aspartimide formation and subsequent ring-opening.
Q4: I'm observing significant racemization of my Histidine residue during coupling. How can I prevent this?
A4: Histidine is notoriously prone to racemization, especially during carbodiimide-mediated activation.
-
The Cause (Mechanism): Racemization of amino acids during coupling often proceeds through the formation of an oxazolone intermediate.[18] For Histidine (His), the imidazole side chain itself can act as an intramolecular base catalyst, abstracting the alpha-proton of the activated amino acid and promoting racemization.[19][20] This is particularly problematic with activating agents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) when used alone.[19]
-
The Solution (Avoidance & Protocol):
-
Use Additives: The most effective strategy is to use coupling additives that suppress oxazolone formation. Adding 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure to the coupling reaction mixture is standard practice. These additives react with the activated amino acid to form an active ester that is more stable and less prone to racemization.[16][21]
-
Side-Chain Protection: Ensure the imidazole nitrogen is appropriately protected. In Boc-SPPS, Boc-His(BOM) or Boc-His(DNP) are common choices. Protecting the side chain can reduce its ability to catalyze the racemization reaction.[16]
-
Choice of Coupling Reagents: Switch to a phosphonium- or aminium-based coupling reagent like HBTU, HATU, or HCTU. These reagents are generally more efficient and lead to lower levels of racemization compared to carbodiimides alone.[18]
-
Avoid Excess Base: Use the minimum required amount of base (e.g., DIEA) for the coupling reaction, as excess base can accelerate racemization.[18]
-
Workflow: Standard Boc-SPPS Deprotection and Neutralization
This workflow diagram outlines the critical steps for a single deprotection-coupling cycle in Boc-SPPS, emphasizing the points where side reactions can be mitigated.
Caption: A standard workflow for one cycle of Boc-SPPS.
Final Recommendations
The successful synthesis of complex peptides using Boc chemistry relies on a proactive approach to minimizing side reactions.
-
Sequence Analysis: Before starting a synthesis, carefully analyze the peptide sequence for problematic residues (Trp, Met, Cys, His) and motifs (Asp-Gly, Asp-Ser).
-
Fresh Reagents: Always use high-quality, fresh reagents. TFA can accumulate water and impurities, and scavengers can degrade over time.
-
Methodical Optimization: If you encounter a persistent side reaction, methodically adjust one variable at a time (e.g., scavenger composition, coupling reagent, reaction time) and analyze the crude product by HPLC/MS to gauge the effect.
By understanding the chemical mechanisms behind these common side reactions, you can make informed decisions to optimize your protocols, leading to higher purity, better yields, and more reliable results in your research and development efforts.
References
-
Jones, J. H., & Witty, M. J. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
-
Fields, C. G., & Fields, G. B. (1993). Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. International Journal of Peptide and Protein Research, 42(4), 386-392. [Link]
- Zhang, W., et al. (2024). Aspartimide formation during SPPS.
- BenchChem. (n.d.). Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage. BenchChem Technical Support.
-
Chen, Y.-N., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. Organic Process Research & Development, 26(7), 2111-2122. [Link]
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library.
- BenchChem. (n.d.). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. BenchChem Technical Support.
-
Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15383-15392. [Link]
- BenchChem. (n.d.). Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions. BenchChem Technical Support.
-
Kumar, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(10), 2879-2888. [Link]
- Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
- Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- Iris Biotech GmbH. (n.d.).
- Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis. BenchChem Technical Support.
-
Mergler, M., et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. CHIMIA International Journal for Chemistry, 73(3), 159-166. [Link]
- Góna, G., et al. (2021). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Molecules, 26(16), 4949.
- BOC Sciences. (n.d.).
-
Kamal, A., et al. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-6. [Link]
-
Darko, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22712-22718. [Link]
- Sigma-Aldrich. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Sigma-Aldrich Protocol.
-
Sforza, F., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 587-597. [Link]
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences Blog.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
-
Behrendt, R., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(9), e3189. [Link]
- CDN. (n.d.). Cleavage Cocktail Selection. CDN Isotopes.
- BenchChem. (n.d.). Technical Support Center: Aspartimide Formation in SPPS. BenchChem Technical Support.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich Protocol.
- ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?.
- ResearchGate. (2020).
- Rahn, W., et al. (1976). [A micro method for the determination of the configuration of histidine in peptides: evidence for partial racemization during peptide synthesis (author's transl)]. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 357(9), 1223-1227.
- Sato, K., et al. (2020). S-Protected Cysteine Sulfoxide-Enabled Tryptophan-Selective Modification with Application to Peptide Lipidation.
- Biondi, B., et al. (2010). Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. Journal of Peptide Science, 16(12), 645-653.
-
Armenta, S., et al. (2018). Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences. International Journal of Molecular Sciences, 19(12), 3749. [Link]
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. media.iris-biotech.de [media.iris-biotech.de]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
improving yield and purity in 2-Boc-amino-3,3-diphenylpropionic acid synthesis
Introduction
Welcome to the technical support center for the synthesis of 2-Boc-amino-3,3-diphenylpropionic acid. This valuable non-proteinogenic amino acid is a crucial building block in pharmaceutical and peptide synthesis, prized for its unique structural properties.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this compound, focusing on maximizing yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-quality results.
Synthesis Overview: The Boc Protection Pathway
The most common and straightforward method for synthesizing 2-Boc-amino-3,3-diphenylpropionic acid is through the N-protection of the corresponding free amino acid, 2-amino-3,3-diphenylpropionic acid, using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed under basic conditions, which deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl of the Boc anhydride.
Caption: General workflow for Boc protection of 2-amino-3,3-diphenylpropionic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction yield is significantly lower than expected. What are the common causes and solutions?
A1: Low yield is a frequent issue that can stem from several factors, from incomplete reactions to product loss during work-up.
-
Causality 1: Incomplete Reaction. The nucleophilic attack by the amine on Boc₂O is the key step. If the amine is not sufficiently deprotonated or if steric hindrance is a factor, the reaction will be slow or incomplete.[2] The bulky diphenyl groups on the starting material can contribute to steric hindrance.
-
Solution:
-
Verify pH: Ensure the reaction medium is sufficiently basic (pH 9-10) to fully deprotonate the amino group. Use a reliable pH meter or strips.
-
Extend Reaction Time: Due to steric hindrance, the reaction may require longer than typical Boc protections. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino acid spot is no longer visible.
-
Increase Reagent Stoichiometry: A modest increase in Boc₂O (e.g., from 1.1 eq to 1.5 eq) can help drive the reaction to completion.
-
-
-
Causality 2: Product Loss During Work-up. The product is an acid. If the aqueous layer is not acidified sufficiently during the work-up, the product will remain as its carboxylate salt and will not be extracted into the organic layer.
-
Solution:
-
Acidify Properly: After the reaction, carefully acidify the aqueous layer to a pH of 2-3 using a reagent like potassium bisulfate (KHSO₄) solution.[3] This ensures the carboxylic acid is fully protonated.
-
Thorough Extraction: Extract the acidified aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.[3]
-
-
-
Causality 3: Hydrolysis of Boc₂O. Boc anhydride can be hydrolyzed by water, especially under strongly basic conditions over long periods. This depletes the reagent.
-
Solution: Add the Boc₂O portion-wise or ensure the reaction is not run for an excessively long time (e.g., multiple days) without monitoring.
-
Caption: Decision tree for troubleshooting low reaction yield.
Q2: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.
-
Impurity 1: Unreacted Starting Material. This is the most common "impurity." It will have a very different polarity (typically lower Rf on silica) than the Boc-protected product.
-
Identification: Compare the crude reaction mixture's TLC to a TLC of the starting 2-amino-3,3-diphenylpropionic acid.
-
Solution: See solutions for "Incomplete Reaction" in Q1.
-
-
Impurity 2: Di-Boc Protected Product. Primary amines can sometimes be protected twice, though this is less common for sterically hindered amines.[]
-
Identification: This impurity would be significantly less polar (higher Rf) than the desired product. It is often difficult to detect without specific analytical methods like LC-MS.
-
Solution: Avoid using a large excess of Boc₂O and strong catalysts like DMAP unless necessary.
-
-
Impurity 3: By-products from Boc₂O. The main by-product is tert-butanol, which is typically removed during the aqueous work-up and concentration steps. Other impurities are rare under standard conditions.
Caption: Potential products and side products from the Boc protection reaction.
Q3: The product is difficult to purify. What are the best strategies?
A3: Purification can be challenging if the polarity difference between your product and impurities is small.
-
Strategy 1: Column Chromatography. This is the most robust method for separating compounds with different polarities.
-
Causality: Silica gel is a polar stationary phase. Less polar compounds travel faster (higher Rf), while more polar compounds are retained longer (lower Rf). The Boc-protected product is significantly less polar than the starting amino acid.
-
Protocol:
-
Solvent System Selection: Use TLC to find an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate, with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.
-
Column Packing: Pack the column carefully to avoid air bubbles and channels.
-
Loading: Load the crude product dissolved in a minimal amount of the eluent or a stronger solvent like DCM, pre-adsorbed onto a small amount of silica.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
-
-
Strategy 2: Recrystallization. This is an excellent method for obtaining highly pure crystalline material if a suitable solvent can be found.
-
Causality: This technique relies on the principle that the desired compound is soluble in a hot solvent but insoluble or sparingly soluble when the solvent is cooled, while impurities remain in solution.
-
Protocol:
-
Solvent Screening: Test various solvents (e.g., ethyl acetate/hexanes, toluene, acetonitrile) to find one in which the crude product is soluble when hot but precipitates upon cooling.
-
Procedure: Dissolve the crude material in the minimum amount of boiling solvent. If impurities are present, you may perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of large, pure crystals.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the N-Boc protection step?
A1: The optimal conditions involve balancing reactivity with the prevention of side reactions. A widely successful method involves dissolving the amino acid in an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) with a co-solvent like 1,4-dioxane or THF.[3] Boc₂O is then added, and the mixture is stirred at room temperature overnight.
| Parameter | Recommended Condition | Rationale |
| Base | NaHCO₃ or NaOH (1-2 eq.) | Deprotonates the amine for nucleophilic attack. NaOH is stronger but can increase hydrolysis of Boc₂O. |
| Solvent | 1,4-Dioxane/Water or THF/Water (1:1) | Dissolves both the polar amino acid salt and the nonpolar Boc₂O. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for the reaction without promoting significant side reactions or reagent decomposition. |
| Stoichiometry | 1.1 - 1.5 equivalents of Boc₂O | A slight excess ensures the reaction goes to completion without excessive side product formation. |
| Time | 12 - 24 hours | Allows the sterically hindered reaction to proceed to completion. Monitor by TLC. |
Q2: Which analytical techniques are recommended for product characterization and purity assessment?
A2: A combination of techniques is essential for unambiguous characterization and purity confirmation.
| Technique | Purpose | Expected Result |
| TLC | Reaction monitoring and purity check | Single spot with an Rf different from starting material. |
| NMR (¹H, ¹³C) | Structural Confirmation | Presence of characteristic peaks for the Boc group (~1.4 ppm, 9H singlet in ¹H NMR) and the diphenylpropyl backbone. |
| LC-MS | Purity Assessment & Mass Verification | A major peak corresponding to the product's mass-to-charge ratio. Allows for quantification of impurities.[6] |
| HPLC | High-Resolution Purity Assessment | Determines purity with high accuracy (e.g., >95%) by separating closely related impurities.[7] |
| Melting Point | Purity Indication | A sharp, defined melting range indicates high purity. |
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Standard laboratory safety procedures should be followed. Pay special attention to:
-
Reagents: Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[8] Handle NaOH (corrosive) and organic solvents (flammable, volatile) in a well-ventilated fume hood.
-
Work-up: Acidification can be exothermic; add acid slowly. Be aware of pressure build-up when using separating funnels for extraction.
Q4: Can this synthesis be scaled up? What are the key considerations?
A4: Yes, this reaction is generally amenable to scale-up. Key considerations include:
-
Heat Management: While the reaction is not strongly exothermic, on a large scale, the heat generated during base and acid additions needs to be managed, potentially requiring an ice bath.
-
Mixing: Ensure efficient stirring to handle the potentially heterogeneous mixture, especially at the beginning of the reaction.
-
Extraction: Large-scale extractions can be cumbersome. Ensure you have appropriately sized glassware.
-
Purification: Recrystallization is often more practical and economical than column chromatography for large quantities of material.[9]
Detailed Protocols
Protocol 1: Synthesis of 2-Boc-amino-3,3-diphenylpropionic acid
-
In a round-bottom flask, dissolve 2-amino-3,3-diphenylpropionic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (aq) solution. Stir until all solids dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) to the solution.
-
Remove the ice bath and allow the reaction to stir vigorously at room temperature overnight (16-24 hours).
-
Monitor the reaction for the disappearance of the starting material by TLC (e.g., 80:20:1 Hexane:EtOAc:AcOH).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove unreacted Boc₂O and other nonpolar by-products.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of cold 1M KHSO₄ solution. A white precipitate should form.
-
Extract the product from the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a white solid.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 Hexane:Ethyl Acetate + 0.5% Acetic Acid).
-
Pour the slurry into a glass column and allow it to pack under a gentle positive pressure.
-
Dissolve the crude product in a minimal amount of DCM or the eluent.
-
Carefully load the solution onto the top of the silica gel bed.
-
Begin eluting the column with the solvent system, collecting fractions.
-
Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
References
- BenchChem. (2025). Troubleshooting low yield in N-Boc-MeVal peptide synthesis. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8k532bqBBqxRpuKsCoZUvxBVFZZoVKQFFZStKrzRHYVyx6pFjGnEGt1i0ZUUOV-uu96Dx2zx9pDCj56lvju6S7KEPnunCH75njvnf0KP6obe10E3J-73Q-lAOLA--OscincdiCJjldiHHddfA4p7AowGYtDaLGCuN1BEcMh-WDLjKOY-nYmUGRctL0EbWIgsOyQj7BZM=]
- MoleculeDB. (n.d.). 2-BOC-AMINO-3,3-DIPHENYL PROPIONIC ACID | CAS No.119363-63-2 Synthetic Routes. Retrieved from a chemical supplier website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCwqWxVVmTCP_jYWShS-NmyDfY3wNRx9wclyWVG3cga4O57nZBt4Ll-pjYgURIZL3CeD2sk0ho6F6LS68sKMpA1rxNUBs5F6IQPmA7UPtWX4BrzTQ4Xrtj_kTlkWdB0xvduh2XzpbmJselEkT5uDrk25lebhiD_TAz-u5v2E4=]
- Dobrev, A., & Ivanov, C. (1971). [Synthesis and transformation of N-substituted 3-aminopropionic acids. VI. Preparation of 2-aryl-3-benzamino-3.3-diphenylpropionic acids and their transformation into N-benzoylazetidin-2-ones]. Chemische Berichte, 104(4), 981-5. [https://pubmed.ncbi.nlm.nih.gov/5154501/]
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIG5CMKGCj0Ms5KzqU_tkJb2ZXh3G70DXuci7AWUzaLsnFIVDkIUd9q86NR10XfLGlFd-CHirA91xtlD9Rs0oBo-V76Z1Eg_juODA_aHfl4Y3seZ3qTyXqdx-TwkiGW_SOUZFMnImXIV79uxlXAk4p_9ZU2mDLRiRH_9KQVlkyJ-st9INynZkQy5tvs4CFKOTC2rQVwtxK_TW6x3szMcSwRGC-ABzW]
- BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETVbjwsAznm7L3w2AYmduqAyLs1Eb2c6QYu3CotRCNugeiCnrfkN4q0-Dp75k3rquAGicSruvyyHIF3eoOWPbK_kB9FLoq3feyhm5eRzxRBKaqJBbamRiKVarJyo3aKNGKHB8K9VUb31U6zgDiLMweI61I9aNRbn9zUahV0aiYuZYlKw9hcfXh4PhQZUhRMVbrMNVtupunW42wZIApoDXEc9lMKJ2FVDvR4nQhYESQqQt-mtz15Lm6cQ==]
- Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. [https://www.scholarsresearchlibrary.com/articles/synthesis-and-characterization-of-a-new-dipeptide-analogue-2-aminon2amino-ethyl-3-phenyl-propionamide.pdf]
- BOC Sciences. (n.d.). BOC-Amino Acids. Retrieved from BOC Sciences. [https://www.bocsci.com/boc-amino-acids.html]
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Org. Synth. 1993, 71, 26. [http://www.orgsyn.org/demo.aspx?prep=cv9p0034]
- Sigma-Aldrich. (n.d.). BOC-ON Technical Bulletin. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.
- Klinder, A., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2841. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319808/]
- Fustero, S., et al. (2017). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. Tetrahedron Letters, 58(23), 2279-2281. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5456297/]
- Chem-Impex. (n.d.). Boc-(S)-3-amino-2-phenylpropionic acid. Retrieved from Chem-Impex International. [https://www.chemimpex.com/products/boc-s-3-amino-2-phenylpropionic-acid]
- Echemi. (n.d.). (R)-N-Boc-2-amino-3,3-diphenylpropionic acid Safety Data Sheets. Retrieved from Echemi. [https://www.echemi.com/sds/143060-31-5.html]
Sources
- 1. chemimpex.com [chemimpex.com]
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- 8. echemi.com [echemi.com]
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Technical Support Center: Overcoming Solubility Challenges with 2-Boc-amino-3,3-diphenylpropionic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Boc-amino-3,3-diphenylpropionic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges often encountered with this highly hydrophobic, sterically hindered amino acid derivative. Our goal is to equip you with the knowledge and practical protocols to ensure the smooth progress of your experiments.
Understanding the Solubility Profile of 2-Boc-amino-3,3-diphenylpropionic Acid
2-Boc-amino-3,3-diphenylpropionic acid is a valuable building block in peptide synthesis and medicinal chemistry, prized for the conformational constraints imparted by its gem-diphenyl moiety. However, its chemical structure presents inherent solubility challenges.
Key Molecular Characteristics Influencing Solubility:
-
High Hydrophobicity: The two phenyl rings and the tert-butoxycarbonyl (Boc) protecting group contribute to a significant nonpolar surface area. The predicted XLogP3 value of 4.78 indicates a strong preference for lipophilic environments over aqueous media.[1]
-
Crystalline Nature: As a solid, the compound's crystal lattice energy must be overcome by solvent-solute interactions for dissolution to occur. Strong intermolecular forces within the crystal can hinder this process.
-
Carboxylic Acid Group: The presence of a carboxylic acid provides a handle for pH-dependent solubility manipulation and salt formation.
This combination of features means that while generally soluble in some organic solvents, it can be practically insoluble in aqueous solutions and may precipitate unexpectedly during reactions or workups.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Boc-amino-3,3-diphenylpropionic acid not dissolving in standard organic solvents like Dichloromethane (DCM)?
While many Boc-protected amino acids are readily soluble in DCM, the bulky diphenyl groups of this particular derivative can lead to poor solubility.[2] Factors such as the grade of the solvent (presence of water), the concentration you are trying to achieve, and the ambient temperature can all play a role. In some cases, while related dipeptides like Boc-diphenylalanine (Boc-Phe-Phe) can be dissolved in DCM, it may not be the optimal solvent for this specific single amino acid.[3][4]
Q2: I'm observing precipitation of my compound during a reaction. What could be the cause?
Precipitation during a reaction can be triggered by several factors:
-
Change in Solvent Polarity: The addition of other reagents or reactants can alter the overall polarity of the reaction mixture, causing your compound to crash out of solution.
-
Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound.
-
Reaction Byproducts: The formation of byproducts that are insoluble in the reaction medium can sometimes co-precipitate with your starting material.
-
Supersaturation: You might have initially created a supersaturated solution that is inherently unstable.
Q3: Can I use heat to dissolve 2-Boc-amino-3,3-diphenylpropionic acid?
Gentle heating can be an effective way to increase the solubility of many compounds. However, it is crucial to consider the thermal stability of 2-Boc-amino-3,3-diphenylpropionic acid and other components in your reaction mixture. The Boc protecting group is sensitive to high temperatures and prolonged heating, which can lead to its premature cleavage. If you choose to use heat, it is advisable to do so cautiously and for the shortest possible time.
Q4: Is this compound soluble in aqueous buffers for biological assays?
Due to its high hydrophobicity, 2-Boc-amino-3,3-diphenylpropionic acid is expected to have very low solubility in purely aqueous buffers at neutral pH. To work with this compound in aqueous systems, you will likely need to employ strategies such as using co-solvents or converting it to a more soluble salt form.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Stock Solution
You are finding it challenging to dissolve the solid 2-Boc-amino-3,3-diphenylpropionic acid to create a stock solution for your reaction.
Caption: Troubleshooting workflow for dissolving 2-Boc-amino-3,3-diphenylpropionic acid.
Based on experimental evidence with the closely related Boc-diphenylalanine dipeptide, polar aprotic solvents are highly effective.[3][4][5]
| Solvent | Class | Recommended Use | Protocol Reference |
| Dimethylformamide (DMF) | Polar Aprotic | Primary choice for stock solutions | Protocol 1 |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Alternative to DMF, good for peptide synthesis | General Knowledge |
| Acetonitrile (AcN) | Polar Aprotic | Useful for creating stock solutions for subsequent aqueous dilutions | [6] |
| Dichloromethane (DCM) | Nonpolar Aprotic | May work at lower concentrations, but less reliable | [3][4] |
-
Weighing: Accurately weigh the desired amount of 2-Boc-amino-3,3-diphenylpropionic acid in a clean, dry vial.
-
Solvent Addition: Add the required volume of anhydrous DMF to achieve the target concentration. A study on a similar compound successfully dissolved 0.5 g in 1 mL of DMF.[4]
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Aid Dissolution (if necessary): If the solid persists, place the vial in a sonicator bath for 10-15 minutes. Gentle warming to 30-40°C can also be applied.
-
Inspection: Ensure the solution is clear and free of any particulate matter before use.
Issue 2: Poor Solubility in Aqueous or Semi-Aqueous Media
You need to introduce the compound into an aqueous buffer for an assay or a reaction in a mixed solvent system, but it precipitates upon addition.
A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar compounds.[7]
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Acetonitrile (AcN)
-
Prepare a Concentrated Stock: First, dissolve the 2-Boc-amino-3,3-diphenylpropionic acid in a minimal amount of a suitable co-solvent like DMSO or DMF, following Protocol 1.
-
Dilution: While vortexing the aqueous buffer, add the concentrated organic stock solution dropwise. This gradual addition helps to avoid localized high concentrations that can lead to immediate precipitation.
-
Final Concentration: Be mindful of the final percentage of the co-solvent in your aqueous solution. It's recommended to keep it as low as possible to avoid interfering with your experiment, typically below 5% (v/v).
The carboxylic acid moiety of 2-Boc-amino-3,3-diphenylpropionic acid can be deprotonated with a base to form a more water-soluble carboxylate salt.
Sources
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- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
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- 5. Self-assembly of Boc- p -nitro- l -phenylalanyl- p -nitro- l -phenylalanine and Boc- l -phenylalanyl- l -tyrosine in solution and into piezoelectric e ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01022K [pubs.rsc.org]
- 6. flore.unifi.it [flore.unifi.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Nuances of the Boc Protecting Group
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and reactivity of the Boc group. As Senior Application Scientists, we understand that success in complex organic synthesis hinges on a deep understanding of the tools at your disposal. Here, we address common challenges and frequently asked questions to help you troubleshoot your experiments and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the stability of the Boc protecting group under various common laboratory conditions.
Q1: Under what conditions is the Boc group generally considered stable?
The Boc group is renowned for its stability under a range of conditions, which makes it a versatile protecting group in multistep synthesis.[1][2] It is generally stable to:
-
Basic Conditions: The Boc group is resistant to hydrolysis under basic conditions, which allows for the use of base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) in orthogonal protection strategies.[2][3] The steric hindrance of the bulky tert-butyl group prevents nucleophilic attack by bases at the carbonyl center.[2]
-
Catalytic Hydrogenation: The Boc group is stable under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C), making it compatible with the removal of other protecting groups like Cbz (carboxybenzyl).[2][4]
Q2: What are the primary conditions that lead to the cleavage of the Boc group?
The Boc group is classified as an acid-labile protecting group.[5][6] Cleavage is most commonly achieved with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol or ethyl acetate.[5][7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine and carbon dioxide.[6][8][9]
Q3: Can Lewis acids be used to deprotect a Boc group?
Yes, certain Lewis acids can cleave the Boc group. For instance, aluminum chloride (AlCl₃) can be used for selective cleavage of an N-Boc group in the presence of other protecting groups.[5] Zinc bromide (ZnBr₂) in dichloromethane has been reported to selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[10]
Q4: Is the Boc group stable to reducing agents other than catalytic hydrogenation?
The Boc group is generally stable to common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1] This allows for the reduction of other functional groups, such as esters or ketones, in the presence of a Boc-protected amine.
Q5: What is an "orthogonal" protecting group strategy, and how is the Boc group used in this context?
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions.[11] The Boc group is a cornerstone of such strategies. For example, in peptide synthesis, the acid-labile Boc group is often used in conjunction with the base-labile Fmoc group or the hydrogenolysis-labile Cbz group.[2][12] This allows for the sequential deprotection and elaboration of different parts of a molecule.
Troubleshooting Guides
This section provides practical advice for common problems encountered during the use of the Boc protecting group.
Issue 1: Incomplete or Failed Boc Deprotection
Symptom: You have treated your Boc-protected compound with standard acidic conditions (e.g., TFA/DCM), but TLC or LC-MS analysis shows a significant amount of starting material remaining.
Possible Causes and Solutions:
-
Insufficient Acid: The stoichiometry of the acid can be critical. While catalytic acid is sufficient in some cases, often a significant excess is required to drive the reaction to completion.
-
Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating.[5][7]
-
Troubleshooting Step: Monitor the reaction over a longer period. If the reaction is still sluggish, consider increasing the temperature to 40°C, but be mindful of potential side reactions with other sensitive functional groups.
-
-
Solvent Effects: The choice of solvent can influence the efficiency of deprotection.
-
Troubleshooting Step: While DCM is common, other solvents like 1,4-dioxane or ethyl acetate with an HCl source can be effective alternatives.[14]
-
Issue 2: Unwanted Side Reactions During Boc Deprotection
Symptom: Your deprotection reaction is complete, but you observe the formation of significant byproducts.
Possible Causes and Solutions:
-
tert-Butyl Cation Alkylation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic residues in your substrate, such as tryptophan, methionine, or electron-rich aromatic rings.[5][15][16]
-
Troubleshooting Step: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane.[5]
-
-
Acid-Sensitive Functional Groups: Other functional groups in your molecule may be sensitive to the strongly acidic conditions required for Boc deprotection.
-
Troubleshooting Step: If you have other acid-labile groups, consider using milder deprotection conditions. For example, trimethylsilyl iodide (TMSI) followed by methanol can be a gentler alternative.[5] Alternatively, using a solid-supported acid catalyst can sometimes offer better control and easier work-up.
-
Issue 3: Difficulty in Boc Protection of an Amine
Symptom: You are trying to protect an amine with di-tert-butyl dicarbonate (Boc₂O), but the reaction is slow or incomplete.
Possible Causes and Solutions:
-
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow reaction rates.
-
Solubility Issues: The amine starting material or the Boc₂O may have poor solubility in the chosen solvent.[17]
-
Troubleshooting Step: Experiment with different solvent systems. A mixture of water and an organic solvent like THF or dioxane is often effective for amino acids.[6] For poorly soluble amines, a solvent like DMF might be necessary.
-
Diagram: Boc Deprotection Troubleshooting
Caption: Troubleshooting workflow for Boc deprotection.
Experimental Protocols
Standard Protocol for Boc Deprotection using TFA/DCM
This protocol describes a general procedure for the removal of a Boc protecting group from a primary or secondary amine using trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).
-
Stir the reaction mixture at 0°C to room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[5][6]
-
Once the reaction is complete, carefully concentrate the mixture in vacuo to remove the excess TFA and DCM.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Troubleshooting the Protocol:
-
Emulsion during work-up: If an emulsion forms during the bicarbonate wash, adding more brine can help to break it.
-
Product solubility in aqueous layer: If the deprotected amine salt is water-soluble, it may be lost during the aqueous work-up. In such cases, after removing the TFA/DCM, the residue can be triturated with diethyl ether to precipitate the amine salt, which can then be collected by filtration.
Diagram: Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of Boc deprotection under acidic conditions.[6][8][9]
Stability Data Summary
The following table summarizes the stability of the Boc group under various common reaction conditions.
| Condition | Reagents | Stability of Boc Group | Notes |
| Strongly Acidic | TFA, HCl, H₂SO₄ | Labile | Standard deprotection conditions.[5][6] |
| Mildly Acidic | Acetic Acid | Generally Stable | Can be cleaved with prolonged exposure or heat.[18] |
| Lewis Acidic | AlCl₃, ZnBr₂, TMSI | Labile | Can be used for selective deprotection.[5][10][19] |
| Basic | NaOH, K₂CO₃, Et₃N | Stable | Orthogonal to base-labile groups like Fmoc.[1][2] |
| Nucleophilic | RLi, RMgX, Amines | Stable | Resistant to most common nucleophiles.[1][2] |
| Hydrogenolysis | H₂, Pd/C | Stable | Orthogonal to hydrogenolysis-labile groups like Cbz.[2][4] |
| Reduction | NaBH₄, LiAlH₄ | Stable | Compatible with hydride reductions.[1] |
| Oxidation | KMnO₄, OsO₄ | Stable | Generally stable to common oxidizing agents.[1] |
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Boc Protection - Common Conditions. Common Organic Chemistry. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]
-
Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? ResearchGate. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. [Link]
-
Why won't my Boc group leave? Reddit. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. One moment, please... [total-synthesis.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. biosynth.com [biosynth.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Boc Protection - Common Conditions [commonorganicchemistry.com]
analytical methods for monitoring reactions involving 2-Boc-amino-3,3-diphenylpropionic acid
Welcome to the technical support center for analytical methods involving 2-Boc-amino-3,3-diphenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for monitoring reactions with this unique and highly hydrophobic amino acid derivative. Our focus is on delivering practical, field-tested insights to help you navigate the specific challenges presented by this molecule.
Introduction: The Analytical Challenge of a Bulky Amino Acid
2-Boc-amino-3,3-diphenylpropionic acid is a valuable building block in synthetic chemistry, particularly in the creation of peptides and complex molecular architectures. However, its bulky diphenylmethyl moiety and the hydrophobic tert-butyloxycarbonyl (Boc) protecting group present significant analytical challenges. Standard protocols for simpler amino acids often fall short, leading to issues such as poor chromatographic resolution, signal suppression in mass spectrometry, and complex NMR spectra. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries when working with 2-Boc-amino-3,3-diphenylpropionic acid.
Q1: Why is my HPLC peak for 2-Boc-amino-3,3-diphenylpropionic acid broad and tailing?
A1: This is a frequent issue stemming from the compound's hydrophobicity. Peak broadening and tailing in reversed-phase HPLC can be caused by several factors:
-
Strong Hydrophobic Interactions: The diphenyl and Boc groups can lead to excessively strong interactions with the C18 stationary phase, causing slow desorption kinetics.
-
Secondary Interactions: Residual silanol groups on the silica backbone of the column can interact with the carboxylic acid moiety, leading to peak tailing.[1]
-
Poor Solubility in Mobile Phase: The compound may have limited solubility in highly aqueous mobile phases, causing it to precipitate at the head of the column.
For solutions, please refer to the detailed HPLC Troubleshooting Guide below.
Q2: I'm having trouble getting a clear spot for my compound on a TLC plate. What solvent system should I use?
A2: The high hydrophobicity of this compound means that standard polar solvent systems used for common amino acids will result in very high Rf values, or streaking. You will need a less polar mobile phase. A good starting point is a mixture of a non-polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or a small amount of an alcohol. For more details, see the TLC Troubleshooting Guide.
Q3: Can I monitor the deprotection of the Boc group in real-time using ¹H NMR?
A3: Yes, ¹H NMR is an excellent tool for this. The most straightforward approach is to monitor the disappearance of the sharp singlet corresponding to the nine protons of the tert-butyl group of the Boc protector, which typically appears around 1.4 ppm.[2] Concurrently, you should see the appearance of new signals corresponding to the free amine product.
Q4: My LC-MS signal for the compound is weak and inconsistent. What could be the cause?
A4: Weak and variable signals in LC-MS are often due to poor ionization efficiency or ion suppression. The bulky, non-polar nature of 2-Boc-amino-3,3-diphenylpropionic acid can make it challenging to ionize effectively. Additionally, if your reaction mixture contains other components, they may co-elute and suppress the ionization of your target molecule. Using a stable isotope-labeled internal standard can help to normalize for these effects.[3]
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
The significant hydrophobicity of 2-Boc-amino-3,3-diphenylpropionic acid necessitates careful method development for reversed-phase HPLC.
Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | C8 or Phenyl-Hexyl, 2.1-4.6 mm i.d., 3.5-5 µm particle size | A C8 column is less hydrophobic than a C18, which can reduce excessive retention. A Phenyl-Hexyl column can offer alternative selectivity through π-π interactions with the diphenyl moiety.[4] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, sharpening peaks for acidic compounds.[1] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a strong organic solvent suitable for eluting hydrophobic compounds. |
| Gradient | 50-95% B over 15 minutes | A starting point of 50% organic is recommended due to the compound's hydrophobicity. A shallow gradient will be necessary to separate it from other hydrophobic species. |
| Flow Rate | 0.5-1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at 220 nm and 254 nm | The phenyl groups provide strong UV absorbance. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
HPLC Troubleshooting Q&A
Q: My compound is retained too strongly on a C18 column, even with a high percentage of organic solvent. What should I do?
A: This is expected due to the compound's high hydrophobicity.
-
Switch to a Less Retentive Column: As mentioned, a C8 or Phenyl-Hexyl column is a good first choice.[4]
-
Increase the Strength of the Organic Solvent: If you are using methanol, switching to acetonitrile or even isopropanol in your mobile phase B can decrease retention.
-
Use a Higher Column Temperature: Increasing the temperature to 40-50°C can reduce retention times and improve peak symmetry.
Q: I'm seeing split peaks. What is the cause?
A: Split peaks can have several origins.
-
Sample Solvent Incompatibility: If your sample is dissolved in a much stronger solvent than the initial mobile phase (e.g., pure DMSO or DMF), it can cause peak distortion. Try to dissolve your sample in a solvent as close to the initial mobile phase composition as possible.
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample band to split. Back-flushing the column or replacing it may be necessary.[5]
-
Chiral Separation: If you are using a chiral stationary phase, you may be resolving enantiomers.
Q: How can I improve the resolution between my starting material and product in a coupling reaction?
A: In a typical peptide coupling reaction, the product will be larger and often more hydrophobic than the starting materials.
-
Optimize the Gradient: A shallower gradient will provide more time for the components to separate.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different interactions with the stationary phase.
-
Adjust the pH of the Mobile Phase: While TFA is standard, experimenting with formic acid (if MS compatibility is needed) or different buffers can sometimes improve selectivity.
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is an invaluable tool for rapid reaction monitoring. Due to the non-polar nature of 2-Boc-amino-3,3-diphenylpropionic acid, selecting the right mobile phase is key.
Recommended TLC Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard silica plates are suitable. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v) with 1% Acetic Acid | A less polar system is required. The acetic acid helps to suppress the ionization of the carboxylic acid, reducing streaking. |
| Visualization | UV light (254 nm) and/or a potassium permanganate stain | The phenyl groups allow for visualization under UV light. A permanganate stain is a good general-purpose stain for organic compounds. |
TLC Troubleshooting Q&A
Q: My compound streaks up the TLC plate. How can I prevent this?
A: Streaking is often caused by the ionization of the carboxylic acid group.
-
Add Acid to the Mobile Phase: Including a small amount of acetic acid (0.5-1%) in your eluent will keep the carboxylic acid protonated, leading to a more compact spot.[6]
-
Sample is Too Concentrated: Spotting a solution that is too concentrated can lead to streaking. Dilute your sample and re-spot.
Q: The Rf of my compound is too high (close to 1.0). How do I get it to move less?
A: An Rf close to 1.0 indicates that your mobile phase is too polar.
-
Increase the Proportion of the Non-Polar Solvent: For a hexane:ethyl acetate system, increase the amount of hexane (e.g., from 1:1 to 3:1).
Q: I can't separate my starting material from my product. What should I do?
A: If your spots are co-eluting, you need to change the selectivity of your solvent system.
-
Try a Different Solvent System: Experiment with different solvent combinations. For example, dichloromethane:methanol or toluene:acetone might offer different selectivity.
-
Consider Two-Dimensional TLC: Run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second, different solvent system.
Nuclear Magnetic Resonance (NMR) Spectroscopy Guide
NMR is a powerful tool for both confirming the structure of your compound and for monitoring reaction progress, such as Boc deprotection or amide bond formation.
Expected ¹H NMR Signals for 2-Boc-amino-3,3-diphenylpropionic acid
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Phenyl (Ar-H) | ~7.1 - 7.4 | Multiplet | 10H | The two phenyl groups will create a complex multiplet. |
| NH | ~5.0 - 5.5 | Doublet | 1H | May be broad; chemical shift is concentration and solvent dependent. |
| CH (alpha) | ~4.8 - 5.2 | Multiplet | 1H | Coupled to NH and the beta-CH. |
| CH (beta) | ~4.5 - 4.9 | Doublet | 1H | Coupled to the alpha-CH. |
| Boc (C(CH₃)₃) | ~1.4 | Singlet | 9H | A sharp, intense singlet characteristic of the Boc group.[2] |
NMR for Reaction Monitoring: A Practical Protocol for Boc Deprotection
-
Baseline Spectrum: Dissolve a known amount of your starting material (2-Boc-amino-3,3-diphenylpropionic acid) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube and acquire a baseline ¹H NMR spectrum.
-
Initiate Reaction: Add the deprotection reagent (e.g., a stoichiometric amount of trifluoroacetic acid) directly to the NMR tube.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., 5, 15, 30, and 60 minutes).
-
Data Analysis: Process and analyze the spectra. Monitor the decrease in the integral of the Boc singlet at ~1.4 ppm and the appearance of new signals corresponding to the deprotected product. The disappearance of the Boc signal indicates the completion of the reaction.[2]
Caption: Conceptual workflow for monitoring Boc deprotection by ¹H NMR.
Liquid Chromatography-Mass Spectrometry (LC-MS) Guide
LC-MS is essential for confirming the mass of your products and for monitoring low-level impurities.
Recommended LC-MS Conditions
The HPLC conditions recommended above are a good starting point for LC-MS. However, it is preferable to use a volatile acid like formic acid (FA) instead of TFA, as TFA can cause significant ion suppression in the mass spectrometer.
| Parameter | Recommendation | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is MS-friendly and aids in protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile and compatible with MS. |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | ESI is suitable for polar molecules. It is advisable to check both modes; positive mode will detect [M+H]⁺ and [M+Na]⁺, while negative mode will detect [M-H]⁻. |
LC-MS Troubleshooting Q&A
Q: I see a peak in my chromatogram but no corresponding mass in the MS. Why?
A: This could be due to several reasons:
-
Poor Ionization: Your compound may not be ionizing well under the current conditions. Try adjusting the source parameters (e.g., capillary voltage, gas flow) or switching the ionization mode (positive/negative).
-
Ion Suppression: A co-eluting species from your reaction mixture may be suppressing the ionization of your analyte. Improve the chromatographic separation to resolve the interfering peak.
-
Compound Instability: The compound might be degrading in the MS source.
Q: I see multiple mass peaks for my compound. What are they?
A: It is common to see adducts in ESI-MS. For 2-Boc-amino-3,3-diphenylpropionic acid (MW = 341.41), you might observe:
-
Positive Mode: [M+H]⁺ at m/z 342.4, [M+Na]⁺ at m/z 364.4, [M+K]⁺ at m/z 380.4.
-
Negative Mode: [M-H]⁻ at m/z 340.4.
-
You may also see a peak corresponding to the loss of the Boc group ([M-Boc+H]⁺ at m/z 242.3) or the tert-butyl group ([M-C₄H₉+H]⁺ at m/z 286.3), especially with higher source fragmentation.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Analysis of Hydrophobic Molecules by HPLC. Benchchem.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- BenchChem. (2025). A Comparative Guide to Confirming Deprotection: NMR vs. Mass Spectrometry. Benchchem.
- Supporting Inform
- Biotage. (2023, February 2).
- Collins, J. L., et al. (n.d.). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Roy, A., et al. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?
- ChemicalBook. (n.d.). (R)-N-Boc-2-amino-3,3-diphenylpropionic acid(143060-31-5) 1H NMR.
- Sigma-Aldrich. (n.d.). HPLC Analysis of t-BOC-Phenylalanine Enantiomers on Astec® CHIROBIOTIC® T.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Sigma-Aldrich. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Bhattacharya, S., et al. (2011). Der Pharma Chemica, 3(3), 174-188.
- Fisher Scientific. (n.d.). N-Boc-3,3-diphenyl-L-alanine, 95% 1 g. Thermo Scientific Chemicals.
- van den Berg, M., et al. (n.d.). Chiral separation of substituted phenylalanine analogues using chiral palladium phosphine complexes with enantioselective liquid. CORE.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Chiral Separation of Boc-DL-Phg-OH Enantiomers by HPLC.
- Baptista, R. M. F., et al. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing.
- Mohammad, A., & Haq, N. (2009).
- Zhang, Y., et al. (2014). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. PubMed.
- BOC Sciences. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.
- Gabriel, T. F., et al. (1977).
- Sigma-Aldrich. (n.d.). HPLC Analysis of t-BOC-Phenylalanine Enantiomers on Astec® CHIROBIOTIC® T.
- CNR-IRIS. (2024, March 20).
- Biotage. (2023, February 2).
- ResearchGate. (n.d.). (PDF)
- Gazit, E., et al. (n.d.). Disruption of Diphenylalanine Assembly by a Boc-Modified Variant.
Sources
Technical Support Center: Strategies for Scaling Up the Synthesis of 2-Boc-amino-3,3-diphenylpropionic Acid
Welcome to the technical support center for the synthesis of 2-Boc-amino-3,3-diphenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up their synthesis from lab-scale to pilot or manufacturing scale. We will address common challenges and provide practical, experience-driven solutions to help you optimize your process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 2-Boc-amino-3,3-diphenylpropionic acid?
The most direct and widely used method is the N-protection of the amino group of 3,3-diphenylalanine with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[1] This method is generally high-yielding and uses readily available reagents, making it suitable for large-scale production. The starting material, 3,3-diphenylalanine, is a non-natural amino acid that can be sourced from various suppliers.[2][3]
Q2: What are the critical parameters for the Boc protection step?
The success of the Boc protection reaction hinges on several key parameters:
-
Stoichiometry: A slight excess of Boc anhydride (typically 1.1 to 1.2 equivalents) is often used to ensure complete conversion of the starting amino acid.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction and to deprotonate the amino group, enhancing its nucleophilicity.[4]
-
Solvent: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or dioxane are commonly used.[5] For zwitterionic amino acids that may have solubility issues, a mixed solvent system, such as dioxane/water or THF/water, can be employed.[6][]
-
Temperature: The reaction is typically carried out at room temperature. However, on a larger scale, the initial addition of Boc anhydride may need to be done at a lower temperature (0-10 °C) to control any potential exotherm.[8]
Q3: How can I effectively monitor the progress of the reaction?
Reaction monitoring is crucial for determining the endpoint and preventing the formation of by-products. The two most common methods are:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the consumption of the starting material (3,3-diphenylalanine) and the formation of the product. The starting amino acid will remain at the baseline in most organic solvent systems, while the Boc-protected product will have a higher Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This method also helps in identifying any potential side products.
Q4: What are the recommended purification methods for the final product on a larger scale?
While chromatography is a common purification technique at the lab scale, it is often not practical or cost-effective for large-scale production. The preferred methods for purifying 2-Boc-amino-3,3-diphenylpropionic acid at scale are:
-
Aqueous Work-up and Extraction: After the reaction is complete, a standard aqueous work-up is performed to remove water-soluble impurities and excess reagents. The product is extracted into an organic solvent, which is then washed and concentrated.[9]
-
Crystallization/Recrystallization: This is the most effective and scalable method for obtaining a high-purity product. The choice of solvent is critical and may require some screening. Common solvent systems for crystallization of similar compounds include ethyl acetate/hexanes or dichloromethane/hexanes.
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific issues that may arise when transitioning from a small-scale to a large-scale synthesis.
Issue 1: Incomplete Reaction and Low Yields
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 3,3-diphenylalanine even after extended reaction times.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Poor Mixing | In large reactors, inefficient stirring can lead to localized concentration gradients, preventing the reagents from interacting effectively. | Use an overhead mechanical stirrer with an appropriately sized impeller to ensure proper agitation. For very large vessels, consider using baffles to improve mixing. |
| Inadequate Temperature Control | The reaction can be sensitive to temperature fluctuations. On a larger scale, heat dissipation can be an issue. | Use a reactor with a cooling jacket to maintain a consistent temperature. Add reagents, especially Boc anhydride, portion-wise or via a dropping funnel to control any exotherm. |
| Solubility Issues | The zwitterionic nature of 3,3-diphenylalanine can lead to poor solubility in purely organic solvents, especially at higher concentrations.[6] | Use a co-solvent system such as THF/water or dioxane/water to improve the solubility of the starting material. |
| Incorrect Stoichiometry | Inaccurate measurement of reagents on a large scale can lead to an insufficient amount of Boc anhydride or base. | Carefully calibrate all measuring equipment. It is often beneficial to use a slight excess (1.1-1.2 eq) of Boc anhydride to drive the reaction to completion. |
Issue 2: Formation of Impurities
Symptom: HPLC or LC-MS analysis of the crude product shows significant peaks other than the desired product and starting material.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Di-Boc Formation | In the presence of a strong base and excess Boc anhydride, a second Boc group can be added to the nitrogen of the carbamate, although this is less common for primary amines. | Use a stoichiometric amount of a milder base like sodium bicarbonate in an aqueous/organic solvent system. Avoid using strong bases like sodium hydride unless specifically required. |
| Urea By-product Formation | Sterically hindered amines can sometimes react with Boc anhydride to form urea derivatives.[] | This is less of a concern with primary amines like 3,3-diphenylalanine but can be minimized by controlling the reaction temperature and avoiding prolonged reaction times after completion. |
| Side Reactions during Work-up | The product can be sensitive to acidic or basic conditions during the work-up, potentially leading to partial deprotection or other side reactions. | Use a mild acidic solution (e.g., dilute citric acid or KHSO₄) for the initial wash to neutralize the base, followed by washes with water and brine.[9] Avoid strong acids. |
Issue 3: Difficulties with Product Isolation and Purification
Symptom: Challenges in separating the organic and aqueous layers during extraction, or difficulty in inducing crystallization of the final product.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Emulsion Formation | Vigorous shaking of large volumes during extraction can lead to the formation of stable emulsions, making phase separation difficult. | Gently invert the separatory funnel or use a reactor with a bottom outlet valve and a slow-speed agitator for the extraction. Adding brine can help to break up emulsions. |
| Product Oiling Out | The product may separate as an oil instead of a crystalline solid during the crystallization process. | Screen a variety of solvent/anti-solvent systems. Seeding the solution with a small crystal of the pure product can help to induce crystallization. Slow cooling of the solution is also recommended. |
| Product is too Soluble | The product may be too soluble in the chosen crystallization solvent, leading to low recovery. | Choose a solvent in which the product has good solubility at elevated temperatures but poor solubility at room temperature or below. An anti-solvent can be added to reduce the solubility and improve the yield. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up synthesis.
Caption: Troubleshooting workflow for scaling up the synthesis of 2-Boc-amino-3,3-diphenylpropionic acid.
Key Experimental Protocols
Protocol 1: Scale-Up Synthesis of 2-Boc-amino-3,3-diphenylpropionic acid
This protocol is designed for a 100 g scale synthesis. Adjustments may be necessary for different scales.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 3,3-Diphenylalanine | 241.29 | 100.0 | 0.414 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 99.5 | 0.456 | 1.1 |
| Triethylamine (TEA) | 101.19 | 46.2 (63.6 mL) | 0.456 | 1.1 |
| Tetrahydrofuran (THF) | - | 1000 mL | - | - |
| Water | - | 500 mL | - | - |
| Ethyl Acetate | - | 2000 mL | - | - |
| 1 M KHSO₄ Solution | - | 1000 mL | - | - |
| Brine | - | 500 mL | - | - |
Procedure:
-
Dissolution: To a 5 L jacketed reactor equipped with an overhead stirrer, thermometer, and dropping funnel, add 3,3-diphenylalanine (100.0 g, 0.414 mol), THF (1000 mL), and water (500 mL). Stir the mixture until the amino acid is fully dissolved.
-
Addition of Base: Add triethylamine (63.6 mL, 0.456 mol) to the solution and stir for 10 minutes at room temperature (20-25 °C).
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (99.5 g, 0.456 mol) in THF (200 mL) and add it to the dropping funnel. Add the (Boc)₂O solution to the reaction mixture dropwise over 1-2 hours, maintaining the internal temperature below 30 °C using the cooling jacket if necessary.
-
Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours).
-
Monitoring: Check the reaction progress by TLC (e.g., 10% methanol in DCM) or LC-MS. The reaction is complete when the starting material is no longer visible.
-
Work-up:
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the THF.
-
Add ethyl acetate (1000 mL) to the remaining aqueous solution.
-
Cool the mixture in an ice bath and slowly add 1 M KHSO₄ solution to adjust the pH to 2-3.
-
Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 500 mL).
-
Combine the organic layers and wash with water (500 mL) and then brine (500 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a white solid or a thick oil.
-
For purification, dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (0-4 °C) for several hours to complete crystallization.
-
Collect the white crystalline product by filtration, wash with cold hexanes, and dry under vacuum.
-
References
-
Ager, D. J., & Fotheringham, I. G. (2001). Methods for the synthesis of unnatural amino acids. Current Opinion in Drug Discovery & Development, 4(6), 800-807. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
-
Pagoria, P. F., et al. (1998). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. [Link]
-
Pharmaffiliates. L-3,3-Diphenylalanine. [Link]
-
Pharmaffiliates. The Advantages of Using D-3,3-Diphenylalanine in Chemical Synthesis. [Link]
-
Scholars Research Library. (2011). Der Pharma Chemica, 3(3):174-188. [Link]
Sources
Validation & Comparative
comparison of Boc versus Fmoc protection in peptide synthesis
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the two cornerstone strategies in solid-phase peptide synthesis (SPPS): tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. This document is designed for researchers, scientists, and drug development professionals to facilitate an informed decision on the optimal synthetic strategy for their specific peptide targets.
Solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[] The success of this technique hinges on the use of temporary protecting groups for the α-amino group of the incoming amino acid and semi-permanent protecting groups for reactive amino acid side chains.[2] The core principle governing this process is orthogonality : the ability to selectively remove one class of protecting groups under specific conditions without affecting others.[][3]
The choice between the Boc and Fmoc strategies represents a fundamental decision in synthetic design, as it dictates the entire orthogonal scheme, including the reagents used for deprotection, the types of side-chain protecting groups employed, and the final cleavage conditions.[3][4]
A Tale of Two Chemistries: Boc vs. Fmoc
The primary distinction between the two methods lies in the chemical lability of the temporary α-amino protecting group.
The Boc Strategy: The Classic Acid-Labile Approach
The Boc strategy, foundational to the development of SPPS by Bruce Merrifield, utilizes the tert-butyloxycarbonyl (Boc) group for Nα-protection.[]
-
Deprotection: The Boc group is labile to moderately strong acids and is typically removed using trifluoroacetic acid (TFA), often in a 50% solution with a solvent like dichloromethane (DCM).[6][7] The mechanism involves protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to liberate the free amine.[6][8]
-
Side-Chain Protection: This strategy is paired with side-chain protecting groups that are stable to TFA but can be removed by a very strong acid. These are typically benzyl-based (e.g., Bzl) and require treatment with hazardous reagents like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage.[4][9]
-
Neutralization: After TFA deprotection, the newly exposed N-terminal amine is protonated as a trifluoroacetate salt. It must be neutralized with a base, such as diisopropylethylamine (DIEA), before the next coupling step can proceed.[7]
The Fmoc Strategy: The Milder Base-Labile Alternative
Developed as a milder alternative, the Fmoc strategy has become the most common approach for peptide synthesis.[10][11] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
-
Deprotection: The Fmoc group is rapidly cleaved under mild basic conditions, most commonly with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[12][13] The mechanism is a β-elimination reaction initiated by the abstraction of an acidic proton on the fluorenyl ring, which generates an unstable carbamic acid intermediate that decomposes.[12][14] The resulting dibenzofulvene byproduct is trapped by excess piperidine to prevent side reactions.[13]
-
Side-Chain Protection: The Fmoc strategy is orthogonally paired with acid-labile side-chain protecting groups, typically tert-butyl (tBu) based.[] This allows for the final cleavage of the peptide from the resin and the removal of all side-chain protection in a single step using TFA.[4][10]
-
Orthogonality: This combination represents a truly orthogonal system, where the temporary Nα-group is removed by a base, and the permanent side-chain groups are removed by an acid, minimizing the risk of premature side-chain deprotection during the synthesis cycles.[][10]
Head-to-Head Comparison: Performance and Practicality
The choice between Boc and Fmoc chemistry is dictated by the specific requirements of the peptide, available equipment, and desired final product characteristics.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection | 50% Trifluoroacetic Acid (TFA) in DCM[7] | 20% Piperidine in DMF[13] |
| Chemistry | Acid-labile Nα-group, Stronger acid-labile side chains[4] | Base-labile Nα-group, Acid-labile side chains[4] |
| Final Cleavage | Strong, hazardous acids (HF, TFMSA)[9] | Trifluoroacetic Acid (TFA)[10] |
| Orthogonality | Quasi-orthogonal (different strengths of acid)[2] | Truly orthogonal (base vs. acid)[][10] |
| Equipment | Requires specialized HF-resistant apparatus[2][10] | Compatible with standard laboratory equipment and automated synthesizers[2][12] |
| Reagent Safety | Involves highly corrosive and toxic HF[10] | Reagents are generally less hazardous, though piperidine has toxicity concerns[14] |
| Cost | Boc-amino acids are generally less expensive[] | Fmoc-amino acids are typically more expensive, but overall process can be cost-effective[][] |
| Automation | More complex to automate due to corrosive reagents[4] | Readily automated; UV monitoring of Fmoc deprotection allows for real-time feedback[11][12] |
Performance Insights & Strategic Application
Yield and Purity
For routine peptide synthesis, the Fmoc approach is generally reported to yield crude products of higher purity.[4] Its mild deprotection conditions minimize the risk of side reactions and premature cleavage of side-chain protecting groups that can occur with the repeated TFA treatments in the Boc protocol.[4][10][11] Coupling yields in Fmoc-SPPS are consistently high, often exceeding 99%.[][4]
However, the Boc strategy often provides superior results for certain "difficult" sequences.
-
Hydrophobic & Aggregating Peptides: The Boc strategy is frequently advantageous for synthesizing long, hydrophobic peptides prone to aggregation.[4][9] The repetitive TFA deprotection steps leave the N-terminus in a protonated state, which helps to disrupt interchain hydrogen bonding and improve solvation, thereby reducing aggregation and leading to higher purity and yield.[4][9]
-
Acid-Sensitive Residues: The Fmoc strategy is the clear choice for peptides containing acid-sensitive amino acids like tryptophan and methionine, as the strong acidic conditions of the Boc method can cause side reactions.[]
-
Modified Peptides: Fmoc chemistry's milder conditions make it highly compatible with the synthesis of peptides containing post-translational modifications, such as phosphorylation or glycosylation, which are often unstable under the harsh final cleavage conditions of the Boc method.[10][11]
Common Side Reactions
-
Boc-SPPS: The primary side reaction involves alkylation of sensitive residues (e.g., Met, Trp) by the tert-butyl cations generated during deprotection, requiring the use of scavengers.[7] The harsh final HF cleavage can also degrade sensitive peptides.[15]
-
Fmoc-SPPS: A common side reaction is the formation of aspartimide from aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences.[7][16] Diketopiperazine formation can also occur at the dipeptide stage, leading to chain termination.[7][15]
Experimental Workflows & Protocols
The following diagrams and protocols outline a single, generalized cycle of amino acid addition for each strategy.
Boc Solid-Phase Peptide Synthesis Workflow
Caption: Generalized workflow for one cycle of Boc-SPPS.
Protocol: Single Boc Amino Acid Coupling Cycle
-
Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 20-30 minutes.[6]
-
Deprotection:
-
Neutralization:
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., DCC/HOBt).[]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours or until a completion test (e.g., Kaiser test) is negative.
-
-
Washing: Drain the coupling solution and wash the resin extensively with DCM and isopropanol (IPA) to prepare for the next cycle.[7]
Fmoc Solid-Phase Peptide Synthesis Workflow
Caption: Generalized workflow for one cycle of Fmoc-SPPS.
Protocol: Single Fmoc Amino Acid Coupling Cycle
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for at least 1 hour.[17]
-
Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.[18]
-
Agitate for 5-10 minutes. For some sequences, a two-step deprotection (e.g., 2 min + 8 min) is beneficial.
-
Drain the piperidine solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[17]
-
Coupling:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and an activating agent (e.g., HATU, HBTU at slightly less than 1 equivalent to the amino acid) in DMF. Add an activator base (e.g., DIEA or Collidine, 2 equivalents relative to the amino acid).[17][19]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-90 minutes or until a completion test is negative.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to prepare for the next cycle.[19]
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are robust and effective methods for peptide synthesis.[4] The Fmoc strategy has become the de facto standard for routine synthesis in both academic and industrial settings due to its milder conditions, ease of automation, safer reagents, and broad compatibility with modified and sensitive peptides.[4][10][11]
However, the Boc strategy remains an indispensable tool.[4] It is particularly valuable for the synthesis of long and difficult sequences prone to aggregation, where its unique deprotection chemistry can significantly improve outcomes.[3][4] For certain large-scale industrial productions with well-established protocols, Boc chemistry also continues to be employed.[4]
Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of each strategy, as detailed in this guide, empowers the researcher to make a rational, data-driven decision and successfully synthesize the desired peptide target.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
CUSABIO. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 14(1), 214-222. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... Retrieved from [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 587-597. Retrieved from [Link]
-
O'Brien-Simpson, N. M., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 2. biosynth.com [biosynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 19. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Enhancing Peptide Stability: A Comparative Analysis of 2-Boc-amino-3,3-diphenylpropionic acid and Other Unnatural Amino Acids
Introduction: The Challenge of Peptide Therapeutics and the Promise of Unnatural Amino Acids
Peptides represent a unique therapeutic class, positioned between small molecules and large biologics, offering high specificity and potency.[1] However, their progression from the laboratory to the clinic is frequently hampered by inherent weaknesses, most notably their susceptibility to proteolytic degradation, which leads to a short in-vivo half-life and poor bioavailability.[2][3][4] To overcome these hurdles, medicinal chemists have turned to the incorporation of unnatural amino acids (UAAs), which are not genetically encoded.[5] These synthetic building blocks provide a powerful toolkit to engineer peptides with enhanced drug-like properties, including improved metabolic stability, controlled conformation, and increased receptor affinity.[2][6]
This guide provides an in-depth comparison of various UAA strategies for enhancing peptide stability, with a special focus on the unique advantages conferred by the sterically demanding residue, 2-Boc-amino-3,3-diphenylpropionic acid (a protected form of 3,3-diphenylalanine, Dip). We will explore the mechanistic basis for stability enhancement, present relevant experimental data, and provide detailed protocols for evaluating the proteolytic resistance of modified peptides.
The Mechanism of Proteolytic Degradation
Proteases are enzymes that catalyze the cleavage of peptide bonds. Their activity is highly dependent on their ability to recognize and bind to a specific sequence of amino acids in a particular conformation. The inherent flexibility of many natural peptides allows them to readily fit into the active sites of proteases, leading to their rapid degradation.[7] Strategies to enhance stability, therefore, revolve around a central principle: disrupting this recognition and binding event. This can be achieved primarily through two mechanisms: Steric Shielding and Conformational Constraint .
Caption: Logical flow of enzymatic peptide degradation.
Spotlight on 2-Boc-amino-3,3-diphenylpropionic acid: The Power of Steric Shielding
2-Boc-amino-3,3-diphenylpropionic acid is the protected precursor to the unnatural amino acid 3,3-diphenylalanine (Dip). Its defining feature is the presence of two bulky phenyl groups attached to the β-carbon of the side chain.
Causality of Stability Enhancement: When incorporated into a peptide sequence, the Dip residue acts as a formidable "steric shield." The two large, non-planar phenyl rings project from the peptide backbone, creating a bulky obstacle that physically hinders the approach of a protease. This prevents the enzyme from accessing and binding to the adjacent peptide bonds, effectively protecting them from cleavage. This mechanism is powerful because it is localized; a single Dip residue can significantly slow the degradation of its immediate surroundings within the peptide chain. The sheer size of the diphenylmethyl group has a greater impact on proteolytic stability than UAAs with only a single β-substituent.[8]
Comparative Analysis: Dip vs. Other Unnatural Amino Acids
While Dip excels at steric shielding, other UAAs employ different or complementary strategies to enhance stability. The optimal choice depends on the specific peptide sequence, its target, and desired biological activity.
Other Bulky & Aromatic Amino Acids
This category includes residues like homophenylalanine (hF), naphthylalanine (Nal), and dehydroamino acids (e.g., dehydrovaline).[8][9]
-
Mechanism: Like Dip, these residues provide steric hindrance, though generally to a lesser extent. Aromatic residues like Nal can also engage in π-π stacking interactions, which can help stabilize specific secondary structures.
-
Performance: Studies have shown that replacing a standard phenylalanine with hF or 1-Nal can increase resistance to enzymes like pepsin and trypsin.[9] Bulky dehydroamino acids have been shown to substantially increase the proteolytic stability of β-hairpins.[8]
-
Considerations: While effective, the steric bulk is less pronounced than that of Dip. The choice may depend on the required balance between stability and maintaining a specific receptor-binding pharmacophore.
Conformationally Constrained Amino Acids
This class includes α-aminoisobutyric acid (Aib), proline analogs, and various cyclic amino acids.[10][11]
-
Mechanism: These residues restrict the rotational freedom of the peptide backbone.[7][12] By locking the peptide into a more rigid conformation, they reduce the entropic penalty of binding to a receptor and, critically, prevent the peptide from adopting the flexible, extended conformation often recognized by proteases.[7]
-
Performance: The incorporation of a single Aib residue, particularly at the N-terminus, has been shown to afford remarkably enhanced plasma stability.[10][13] Cyclic amino acids have been successfully used in many commercial drugs to reduce metabolism compared to their open-chain counterparts.[11]
-
Considerations: The induced conformation must be compatible with biological activity. A rigid structure that is stable but cannot bind to its target is not a viable therapeutic. This strategy requires more careful structural design, often guided by molecular modeling.
D-Amino Acids
This involves the simple substitution of a natural L-amino acid with its non-natural mirror image, a D-amino acid.
-
Mechanism: Proteases are chiral enzymes that have evolved to specifically recognize and cleave peptide bonds between L-amino acids. They are generally unable to process peptides containing D-amino acids at or near the cleavage site.
-
Performance: Replacing all L-amino acids with their D-counterparts can dramatically increase stability. For example, a D-amino acid substituted version of the peptide Tachyplesin I showed that over 80% of the peptide remained active after 2 hours in human serum, whereas the all-L version was almost completely degraded.[6] Even partial substitution can significantly enhance stability.[10]
-
Considerations: This is a very effective strategy for stability but can sometimes abolish or alter biological activity if the specific chirality of a side chain is critical for receptor interaction.
Data Summary: Comparing Stability Enhancement Strategies
The following table summarizes experimental data from various studies, illustrating the impact of different UAA incorporation strategies on peptide half-life. Note that direct comparison is challenging due to varying peptide sequences and experimental conditions.
| Peptide/Strategy | Modification | Assay Condition | Result (Half-life or % Remaining) | Reference |
| Antimicrobial Peptide (Pep05) | Native (All L-amino acids) | Human Plasma | < 1 hr | [10] |
| Pep05 Derivative (DP06) | All L-Lys/Arg replaced with D-Lys/Arg | Human Plasma | >60% remaining after 24 hrs | [10] |
| Pep05 Derivative (UP09) | Single N-terminal Aib residue added | Human Plasma | Significantly enhanced stability vs. native | [10] |
| β-hairpin Peptide (pG) | Native | Pronase Assay | Half-life = 36 min | [8] |
| β-hairpin Derivative (pAVal) | Contains bulky dehydrovaline (ΔVal) | Pronase Assay | Half-life = 90 min (~2.5x increase) | [8] |
| Dimeric Peptide 26[F] | Native (Contains Phenylalanine) | Trypsin (3 hrs) | Completely degraded | [9] |
| Dimeric Peptide 26[1-Nal] | Phenylalanine replaced with 1-Naphthylalanine | Trypsin (3 hrs) | Significant amount of intact peptide remains | [9] |
Experimental Protocol: Evaluating Peptide Proteolytic Stability
A trustworthy protocol for assessing stability is self-validating, meaning it includes the necessary controls to ensure the results are interpretable and reliable. This generalized protocol can be adapted for specific proteases or biological matrices like human plasma.
Caption: General workflow for assessing peptide stability.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Test Peptides: Prepare stock solutions (e.g., 10 mM in DMSO) of the UAA-modified peptides.[14]
-
Positive Control: Use the corresponding unmodified (all L-amino acid) peptide, which is expected to degrade.
-
Negative Control: A sample of the test peptide in buffer without the enzyme/plasma, to ensure the peptide is stable under the assay conditions (temperature, pH) alone.
-
Matrix: Prepare human plasma or a solution of a specific protease (e.g., trypsin, chymotrypsin, pepsin) in a relevant buffer (e.g., PBS for plasma, specific buffers for enzymes).[9][10]
-
-
Incubation:
-
In low-bind tubes, dilute the peptide stock solution into the pre-warmed (37°C) plasma or protease solution to a final concentration (e.g., 0.1 mg/mL).[10]
-
Incubate the mixture at 37°C.
-
-
Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture. The T=0 sample should be taken immediately after mixing.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately quench the enzymatic reaction in the aliquot by adding a strong acid (e.g., trifluoroacetic acid - TFA) or an organic solvent.
-
If using plasma, precipitate the plasma proteins by adding a cold organic solvent like acetonitrile (ACN) (e.g., 3 volumes of ACN to 1 volume of sample).[14][15] Precipitation with strong acids can lead to loss of the analyte peptide and is often unsuitable.[14]
-
Vortex and incubate on ice (e.g., for 20 minutes).
-
-
Sample Clarification and Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide.
-
Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).[10]
-
-
Data Interpretation:
-
Identify the peak corresponding to the intact peptide based on its retention time from the T=0 and negative control samples.
-
Calculate the percentage of intact peptide remaining at each time point by comparing its peak area to the peak area at T=0.[10]
-
Plot the percentage of remaining peptide versus time and calculate the peptide's half-life (t1/2) by fitting the data to a one-phase decay model.[14]
-
For a more detailed analysis, LC-MS can be used to identify the specific cleavage sites and degradation products.[10][13]
-
Conclusion and Future Outlook
The incorporation of unnatural amino acids is an indispensable strategy in modern peptide drug design, directly addressing the critical challenge of proteolytic instability.[6][16] 2-Boc-amino-3,3-diphenylpropionic acid, through its exceptionally bulky diphenylalanine side chain, offers a potent steric shielding mechanism to protect adjacent peptide bonds from enzymatic attack.
While Dip is a powerful tool, the optimal approach often involves a nuanced understanding of the peptide's structure-activity relationship. A comparative analysis shows that other strategies, such as inducing conformational rigidity with Aib or exploiting the chirality of D-amino acids, are also highly effective. In many cases, a synergistic approach combining multiple strategies—for instance, a D-amino acid at a known cleavage site and a bulky residue like Dip to shield another region—may yield the most robust and biologically active therapeutic candidate. As our ability to synthesize diverse UAAs grows, so too will our capacity to fine-tune the stability and efficacy of next-generation peptide therapeutics.[17]
References
-
He, R., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at: [Link]
-
Sharma, K. K. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace. Available at: [Link]
-
Sharma, K., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
De Marco, R., et al. (2014). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. Available at: [Link]
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Adhikari, A., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances. Available at: [Link]
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Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design. Available at: [Link]
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Neundorf, I., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
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G-Biologics. (N/A). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. Available at: [Link]
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Fromme, J. W., et al. (N/A). Impact of bulky dehydroamino acids on the structure and proteolytic stability of peptides. 5Z.com. Available at: [Link]
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Neundorf, I., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Available at: [Link]
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Sharma, K., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. Available at: [Link]
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Neundorf, I., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
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Oyarzún, C., et al. (2021). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. PMC - NIH. Available at: [Link]
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Martin, K. J., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PMC. Available at: [Link]
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Latour, R. A. (N/A). Evaluating protocols and analytical methods for peptide adsorption experiments. N/A. Available at: [Link]
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He, R., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. PubMed. Available at: [Link]
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The Impact of Incorporating 2-Boc-amino-3,3-diphenylpropionic Acid on the Biological Activity of Peptides: A Comparative Guide
In the landscape of peptide-based drug discovery and development, the incorporation of unnatural amino acids is a key strategy to enhance therapeutic potential. These modifications can profoundly influence a peptide's conformational stability, proteolytic resistance, and ultimately, its biological activity. This guide provides a comprehensive comparison of peptides containing the sterically demanding, unnatural amino acid 2-Boc-amino-3,3-diphenylpropionic acid, often referred to as Boc-diphenylalanine (Boc-Dip). We will delve into the structural implications of this modification and its subsequent effects on biological function, supported by experimental data and detailed protocols for researchers in the field.
Introduction to 2-Boc-amino-3,3-diphenylpropionic Acid in Peptide Design
2-Boc-amino-3,3-diphenylpropionic acid is a derivative of the non-proteinogenic amino acid diphenylalanine, featuring a bulky diphenylmethyl group at the β-carbon and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. The introduction of such a sterically hindered and hydrophobic residue into a peptide backbone can enforce specific conformational constraints, influencing the peptide's secondary structure and its interaction with biological targets. The Boc protecting group is a standard tool in solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids into a desired sequence[1][2].
The rationale behind incorporating bulky aromatic amino acids like diphenylalanine is multifaceted. The aromatic rings can engage in π-π stacking interactions, which can stabilize specific folded structures and mediate interactions with biological receptors[3]. Furthermore, the sheer size of the diphenylmethyl group can shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.
Comparative Biological Activity: A Focus on Antimicrobial Peptides
While direct comparative studies on a wide range of bioactive peptides with and without a 2-Boc-amino-3,3-diphenylpropionic acid modification are not extensively documented in publicly available literature, we can draw valuable insights from studies on short peptides where diphenylalanine is a core component. A significant area of investigation for these modified peptides is in the development of novel antimicrobial agents.
Antimicrobial and Antifungal Efficacy
Recent research has highlighted the potential of dipeptides and short peptides containing diphenylalanine as potent antimicrobial and antifungal agents. A study on Boc-protected phenylalanine- and tryptophan-based dipeptides demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC90) ranging from 230 to 400 μg/mL[4]. Notably, these peptides also exhibited biofilm eradication capabilities and low cytotoxicity, making them promising candidates for further development[4].
Self-assembled nanostructures of diphenylalanine have also been shown to possess inherent antibacterial properties. These nano-assemblies can disrupt bacterial morphology and compromise membrane integrity, leading to bacterial cell death[5]. This suggests that the diphenylalanine motif itself, due to its hydrophobicity and propensity for self-assembly, can be a key determinant of antimicrobial action.
| Peptide/Compound | Target Organism(s) | Key Finding(s) | Reference |
| Boc-Phe-Trp-OMe & Boc-Trp-Trp-OMe | Gram-positive & Gram-negative bacteria | Broad-spectrum antibacterial activity (MIC90: 230-400 μg/mL), biofilm eradication, low cytotoxicity. | [4] |
| Self-assembled Diphenylalanine | Gram-negative & Gram-positive bacteria | Complete inhibition of bacterial growth, membrane disruption. | [5] |
| NH2-FF-COOH nanotubes | Staphylococcus aureus biofilms | Complete biofilm eradication at 10 mg/mL. | [6] |
Enzyme Inhibition
The incorporation of sterically constrained amino acids can lead to potent enzyme inhibitors. While direct data on 2-Boc-amino-3,3-diphenylpropionic acid is limited, studies on a structurally related constrained amino acid, 2,3-methanophenylalanine, in dipeptides have shown effective competitive inhibition of chymotrypsin[7][8]. The fixed conformation imposed by the constrained residue is believed to be key to its inhibitory activity[8]. This suggests that peptides containing diphenylalanine, with its bulky side chain, could be designed to target and inhibit specific enzymes by sterically blocking the active site.
Synthesis and Characterization of Peptides Containing 2-Boc-amino-3,3-diphenylpropionic Acid
The synthesis of peptides containing bulky, non-standard amino acids like 2-Boc-amino-3,3-diphenylpropionic acid is typically achieved through solid-phase peptide synthesis (SPPS). The Boc protection strategy is well-suited for this purpose.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a generalized protocol for the manual Boc-SPPS of a peptide containing 2-Boc-amino-3,3-diphenylpropionic acid.
Materials:
-
Boc-protected amino acids (including Boc-L-3,3-diphenylalanine)
-
Appropriate resin (e.g., Merrifield resin for a C-terminal carboxylic acid)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Scavengers (e.g., p-cresol)
-
Anhydrous Hydrogen Fluoride (HF) (for final cleavage - EXTREME CAUTION REQUIRED )
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection: Remove the Boc group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DMF. Wash the resin with DMF.
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (e.g., Boc-L-3,3-diphenylalanine) (3 equivalents) and coupling reagents (e.g., HBTU/HOBt) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours. The coupling of bulky amino acids may require longer reaction times or double coupling.
-
-
Washing: Wash the resin extensively with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Boc group is removed, dry the peptide-resin.
-
Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers at 0°C for 1 hour. (This step must be performed by trained personnel in a specialized apparatus due to the extreme hazards of HF).
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Collect the crude peptide by centrifugation and wash with cold ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Experimental Protocols for Biological Evaluation
To provide a comprehensive guide, the following are standardized protocols for evaluating the biological activity of synthesized peptides.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide against a specific bacterial strain.
Materials:
-
Synthesized peptide stock solution (e.g., in sterile water or 0.01% acetic acid)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: Prepare a serial two-fold dilution of the peptide stock solution in MHB directly in the 96-well plate.
-
Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Causality and Mechanistic Insights
The incorporation of 2-Boc-amino-3,3-diphenylpropionic acid into a peptide sequence introduces significant structural and chemical changes that directly impact its biological activity.
-
Conformational Rigidity: The bulky diphenylmethyl group restricts the rotational freedom of the peptide backbone in its vicinity. This can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing affinity.
-
Hydrophobicity: The two phenyl rings dramatically increase the local hydrophobicity of the peptide. In the context of antimicrobial peptides, this enhanced hydrophobicity can facilitate insertion into and disruption of the bacterial cell membrane, a key mechanism of action for many antimicrobial peptides.
-
Steric Shielding: The bulky side chain can protect adjacent peptide bonds from cleavage by proteases. This steric hindrance is a crucial factor in improving the in vivo stability and bioavailability of peptide therapeutics.
-
π-π Interactions: The aromatic rings can participate in π-π stacking interactions, either intramolecularly to stabilize a specific peptide fold or intermolecularly with aromatic residues in a receptor binding pocket. These interactions can significantly contribute to the binding affinity and specificity of the peptide.
Conclusion and Future Perspectives
The incorporation of 2-Boc-amino-3,3-diphenylpropionic acid represents a powerful tool in the medicinal chemist's arsenal for the rational design of peptide therapeutics. While the available literature primarily highlights its utility in the realm of antimicrobial peptides, the fundamental principles of conformational constraint, enhanced hydrophobicity, and steric shielding are broadly applicable to other classes of bioactive peptides, including receptor agonists/antagonists and enzyme inhibitors.
Future research should focus on systematic comparative studies where this bulky amino acid is substituted into well-characterized bioactive peptides. Such studies will provide a clearer, quantitative understanding of its impact on a wider range of biological activities and will undoubtedly pave the way for the development of more potent, stable, and specific peptide-based drugs.
References
-
Stamm, C., et al. (1991). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. PubMed. [Link]
-
Shimohigashi, Y., et al. (1987). Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine. PubMed. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Mastering Peptide Synthesis: The Essential Guide to Boc-L-3,3-Diphenylalanine. Trade B2B. [Link]
-
Friedman, M., et al. (2017). Self-assembling dipeptide antibacterial nanostructures with membrane disrupting activity. Nature Communications. [Link]
-
ResearchGate. Molecular structures of the Boc-diphenylalanine and Boc-dityrosine analogues used in this study. ResearchGate. [Link]
-
Aires, D. C., et al. (2021). Antibacterial and Antibiofilm Properties of Self-Assembled Dipeptide Nanotubes. Molecules. [Link]
-
Kim, J., et al. (2021). Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating. MDPI. [Link]
-
Aldilla, V. R., et al. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. PubMed. [Link]
-
Laverty, G., et al. (2018). Self-assembling diphenylalanine peptide nanotubes selectively eradicate bacterial biofilm infection. PubMed. [Link]
-
JCCC STEM Poster Symposium. Alanine-Phenylalanine Dipeptide Synthesis and Antimicrobial Evaluation. Johnson County Community College. [Link]
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Royal Society of Chemistry. Experimental Procedures. Royal Society of Chemistry. [Link]
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Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry. [Link]
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Waters, M. L. (2004). Aromatic interactions in peptides: impact on structure and function. PubMed. [Link]
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CNR-IRIS. Multiple length-scale control of Boc-protected diphenylalanine aggregates through solvent composition. CNR-IRIS. [Link]
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National Institutes of Health. Stoichiometry-Controlled Structural Transformation of Diphenylalanine Nanoassemblies through Coassembly with Charged Dipeptides. PubMed Central. [Link]
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AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
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Joechem. Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
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ACS Publications. Structure and Dynamics of Confined Water Inside Diphenylalanine Peptide Nanotubes. ACS Omega. [Link]
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PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [Link]
-
National Institutes of Health. Structure and Dynamics of Confined Water Inside Diphenylalanine Peptide Nanotubes. National Institutes of Health. [Link]
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National Institutes of Health. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PubMed Central. [Link]
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National Institutes of Health. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. PubMed Central. [Link]
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Peptide Institute, Inc. Enzyme Substrates and Inhibitors. Peptide Institute, Inc.. [Link]
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ScienceOpen. High-Affinity Peptides for Target Protein Screened in Ultralarge Virtual Libraries. ScienceOpen. [Link]
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MDPI. From Sea to Lab: Angiotensin I-Converting Enzyme Inhibition by Marine Peptides—Mechanisms and Applications. MDPI. [Link]
-
National Institutes of Health. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. PubMed Central. [Link]
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National Institutes of Health. Design of peptides with high affinity binding to a monoclonal antibody as a basis for immunotherapy. PubMed Central. [Link]
-
ACS Publications. Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. ACS Publications. [Link]
Sources
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- 4. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-assembling dipeptide antibacterial nanostructures with membrane disrupting activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-assembling diphenylalanine peptide nanotubes selectively eradicate bacterial biofilm infection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Boc-amino-3,3-diphenylpropionic Acid
Introduction
2-Boc-amino-3,3-diphenylpropionic acid, commonly referred to as Boc-Dip-OH, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique gem-diphenyl structure imparts conformational rigidity to peptide backbones, a property that is highly sought after for the design of potent and selective therapeutic peptides, peptidomimetics, and other small molecule inhibitors. The bulky diphenylmethyl side chain can influence peptide folding, enhance metabolic stability, and modulate receptor-binding affinity. Given its importance, the development of efficient and scalable synthetic routes to Boc-Dip-OH is of paramount importance. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of 2-Boc-amino-3,3-diphenylpropionic acid, offering insights into their respective methodologies, advantages, and limitations.
Route 1: Asymmetric Strecker Synthesis
The Strecker synthesis, a classic method for the preparation of α-amino acids, can be adapted to produce 3,3-diphenylalanine. This approach involves a three-component reaction between an aldehyde or ketone, ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. To achieve enantioselectivity, a chiral auxiliary or a chiral catalyst is employed.
Scientific Rationale and Mechanistic Insights
The key to this route is the formation of an imine from a suitable diphenylacetaldehyde precursor, followed by the stereoselective addition of cyanide. The use of a chiral amine or a chiral catalyst directs the cyanide attack to one face of the imine, thereby establishing the desired stereochemistry at the α-carbon. Subsequent hydrolysis of the nitrile to a carboxylic acid and N-protection with a Boc group completes the synthesis. The choice of the chiral directing group and reaction conditions is critical for achieving high enantiomeric excess (e.e.).
Experimental Protocol: Asymmetric Strecker Synthesis of 3,3-Diphenylalanine
The following protocol is a generalized representation based on established Strecker synthesis principles.
Step 1: Imine Formation and Cyanide Addition
-
To a solution of diphenylacetaldehyde (1.0 eq) in a suitable solvent such as methanol, add a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C and add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
Step 2: Hydrolysis and Boc Protection
-
Dissolve the crude α-aminonitrile in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture at reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to pH ~7.
-
Extract the aqueous layer with an organic solvent to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to ~3-4 with a mild acid.
-
Extract the product, 3,3-diphenylalanine, with an organic solvent.
-
To the solution of 3,3-diphenylalanine, add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a base such as triethylamine or sodium bicarbonate.
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture and extract the final product, 2-Boc-amino-3,3-diphenylpropionic acid, with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Diagram of the Asymmetric Strecker Synthesis Workflow
Caption: Workflow for the Asymmetric Strecker Synthesis of 2-Boc-amino-3,3-diphenylpropionic acid.
Route 2: Phase-Transfer Catalytic Alkylation of a Glycine Schiff Base
This modern approach utilizes the alkylation of a glycine derivative under phase-transfer catalysis (PTC) conditions. A key feature is the use of a chiral phase-transfer catalyst to induce asymmetry.
Scientific Rationale and Mechanistic Insights
The core of this strategy involves the deprotonation of a glycine Schiff base, typically derived from benzophenone, to form a nucleophilic enolate. This enolate is then alkylated with a diphenylmethyl halide. The phase-transfer catalyst, a chiral quaternary ammonium salt, facilitates the transfer of the enolate from the aqueous (or solid) phase to the organic phase where the alkylation occurs. The chiral environment provided by the catalyst dictates the stereochemical outcome of the alkylation. Subsequent hydrolysis of the Schiff base and ester, followed by Boc protection, yields the target molecule. This method offers the advantage of using readily available starting materials and often provides high enantioselectivity under mild reaction conditions.
Experimental Protocol: Asymmetric Phase-Transfer Catalytic Alkylation
The following is a representative protocol for this synthetic route.
Step 1: Asymmetric Alkylation
-
To a mixture of the benzophenone imine of glycine tert-butyl ester (1.0 eq) and a chiral phase-transfer catalyst (e.g., a derivative of cinchonidinium bromide) (0.05-0.1 eq) in a biphasic solvent system (e.g., toluene/50% aq. NaOH), add diphenylmethyl bromide (1.1 eq) at 0°C.
-
Stir the reaction vigorously at 0°C for several hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude alkylated product.
Step 2: Hydrolysis and Boc Protection
-
Dissolve the crude product from Step 1 in a suitable solvent (e.g., tetrahydrofuran).
-
Add an aqueous acid solution (e.g., 1 M HCl) and stir at room temperature to hydrolyze the imine.
-
After hydrolysis of the imine, add a stronger acid (e.g., trifluoroacetic acid) to hydrolyze the tert-butyl ester.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting crude 3,3-diphenylalanine in a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) and a base such as sodium bicarbonate.
-
Stir the mixture at room temperature overnight.
-
Work up the reaction by acidifying the mixture and extracting the product with an organic solvent.
-
Purify the final product, 2-Boc-amino-3,3-diphenylpropionic acid, by column chromatography or recrystallization.
Diagram of the Phase-Transfer Catalytic Alkylation Workflow
Caption: Workflow for the Phase-Transfer Catalytic Alkylation route to 2-Boc-amino-3,3-diphenylpropionic acid.
Comparative Analysis
| Feature | Asymmetric Strecker Synthesis | Phase-Transfer Catalytic Alkylation |
| Starting Materials | Diphenylacetaldehyde, chiral amine, cyanide source | Glycine Schiff base, diphenylmethyl halide, chiral PTC |
| Key Transformation | Stereoselective addition of cyanide to an imine | Stereoselective alkylation of a glycine enolate |
| Stereocontrol | Relies on a chiral auxiliary or catalyst | Dependent on the chiral phase-transfer catalyst |
| Reagent Toxicity | Involves the use of highly toxic cyanide reagents | Generally uses less acutely toxic reagents |
| Scalability | Can be challenging due to the handling of cyanide | Generally considered more scalable and safer |
| Overall Yield | Variable, can be moderate to good | Often provides good to excellent yields |
| Enantioselectivity | Can achieve high e.e., but optimization is often required | Typically achieves high enantioselectivity |
| Reaction Conditions | Can require cryogenic temperatures and inert atmospheres | Often proceeds under mild, biphasic conditions |
Conclusion
Both the Asymmetric Strecker Synthesis and the Phase-Transfer Catalytic (PTC) Alkylation of a glycine Schiff base represent viable pathways for the synthesis of the valuable building block, 2-Boc-amino-3,3-diphenylpropionic acid.
The Strecker synthesis, while a classic and powerful method, presents significant challenges in terms of reagent toxicity and handling, particularly on a larger scale. The need for stringent safety precautions when working with cyanide can be a major deterrent for many laboratories.
In contrast, the Phase-Transfer Catalytic Alkylation route has emerged as a more modern and often preferred method. Its use of less hazardous reagents, milder reaction conditions, and typically high enantioselectivities make it an attractive and more scalable alternative. For researchers and drug development professionals seeking an efficient, safe, and robust synthesis of 2-Boc-amino-3,3-diphenylpropionic acid, the PTC alkylation approach generally offers a superior profile. However, the choice of synthetic route will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability of starting materials and catalysts.
References
-
O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research2004 , 37 (8), 506–517. [Link]
-
Cativiela, C.; Díaz-de-Villegas, M. D. Stereoselective Synthesis of Quaternary α-Amino Acids. Part 1: Acyclic Compounds. Tetrahedron: Asymmetry2007 , 18 (24), 2895–2941. [Link]
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Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850 , 75 (1), 27–45. [Link]
-
Corey, E. J.; Lygo, B. Enantioselective Phase-Transfer Alkylation of a Glycine Derivative Using a Chiral Quaternary Ammonium Salt. Journal of the American Chemical Society1985 , 107 (14), 4342–4344. [Link]
A Senior Application Scientist's Guide to the Validation of Peptide Identification Using Amino Acid Counting
In the landscape of modern proteomics, the accurate identification of peptides from tandem mass spectrometry (MS/MS) data is paramount. For researchers in drug development and life sciences, the confidence in a peptide-spectrum match (PSM) underpins critical decisions, from biomarker discovery to the characterization of biotherapeutics. While database search engines provide initial identifications, orthogonal validation methods are essential to minimize false discoveries and ensure the scientific rigor of proteomic datasets.
This guide provides an in-depth comparison of methods for validating peptide identifications, with a central focus on the innovative approach of amino acid counting. We will explore the principles, experimental workflows, and comparative performance of direct validation using amino acid frequency analysis, alongside established quantitative techniques that offer indirect validation.
The Challenge of Ambiguous Peptide-Spectrum Matches
Database search algorithms correlate experimental MS/MS spectra with theoretical spectra generated from protein sequence databases. The quality of a PSM is typically represented by a score, indicating the likelihood of a correct match.[1] However, several factors can lead to ambiguous or incorrect identifications, including:
-
Poor quality spectra: Low signal-to-noise ratios can result in ambiguous fragment ion patterns.[2]
-
Co-fragmentation: Multiple peptides entering the mass spectrometer simultaneously can produce chimeric spectra.[2]
-
Unexpected modifications: Post-translational modifications (PTMs) or chemical artifacts not specified in the search parameters can lead to incorrect peptide assignments.[3]
-
Homologous sequences: Peptides with similar sequences can produce similar fragmentation patterns, leading to ambiguity.
Therefore, robust validation strategies are not just recommended; they are a cornerstone of reliable proteomics research.
Part 1: Direct Validation Through Amino Acid Counting: The AA_stat Approach
A novel and direct method for validating peptide identifications and uncovering unexpected modifications is through the statistical analysis of amino acid frequencies. The AA_stat tool exemplifies this approach by scrutinizing the results of open database searches.[3][4]
Principle of AA_stat
Open database searches allow for a wide mass tolerance, enabling the identification of peptides with unexpected mass shifts, which could correspond to modifications.[5] AA_stat analyzes these mass shifts by examining the frequency of specific amino acids within the peptides associated with each shift. The core principle is that a genuine chemical modification will often have a predilection for certain amino acid residues. By comparing the amino acid frequency for a given mass shift to the overall amino acid frequency in the dataset, AA_stat can pinpoint the likely site of modification and validate the identification.[4]
For instance, a mass shift of +16 Da is commonly associated with methionine oxidation. If peptides with a +16 Da shift show a significantly higher frequency of methionine compared to the baseline, it provides strong evidence for this modification and validates the peptide identifications carrying this shift.
Experimental Workflow & Data Analysis with AA_stat
The workflow for using AA_stat is integrated into the post-processing of open search results.
Caption: AA_stat workflow for peptide validation.
Experimental Protocol: AA_stat Analysis
-
Perform an Open Database Search: Analyze your raw MS/MS data using a search engine that supports open searches, such as MSFragger. Set a wide precursor mass window (e.g., ±500 Da).
-
Generate Search Results: Obtain the results in a compatible format, such as pepXML or CSV.
-
Run AA_stat: Execute the AA_stat tool, providing the search result file(s) as input. The tool will:
-
Identify and cluster peptide identifications based on their mass shifts.
-
Calculate the frequency of each amino acid for each mass shift.
-
Normalize these frequencies against the background amino acid frequencies of all identified peptides.
-
Generate a report with visualizations of amino acid frequencies for each significant mass shift.[4]
-
-
Interpret the Results: Analyze the AA_stat report to identify mass shifts with skewed amino acid frequencies. This provides evidence for specific modifications and validates the associated peptide identifications.
Advantages and Limitations of AA_stat
| Feature | Advantages | Limitations |
| Principle | Direct, evidence-based validation of modifications. Uncovers unexpected modifications. | Relies on the modification having a specific amino acid preference. |
| Workflow | Integrates with existing open search workflows. | Requires an additional data analysis step. |
| Output | Provides a clear hypothesis for the site of modification. | Does not provide absolute quantification. |
Part 2: Indirect Validation Through Quantitative Proteomics
While not their primary function, quantitative proteomics methods provide a layer of validation by assessing the consistency of peptide quantification across different samples or conditions. If a peptide is consistently quantified with a biologically meaningful ratio, it lends confidence to its identification.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling technique where cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids, such as arginine and lysine.[6] This results in two distinct cell populations whose proteins are isotopically labeled.
Principle of Validation: In a SILAC experiment, "light" and "heavy" cell populations are mixed, and the resulting peptide pairs are analyzed by MS. A correctly identified peptide will appear as a pair of peaks in the MS1 spectrum, separated by a specific mass difference corresponding to the heavy isotope label. The consistent presence and co-elution of this peptide pair provides strong evidence for the validity of the identification.[7]
Caption: SILAC workflow for quantitative proteomics and peptide validation.
Isobaric Tagging (iTRAQ and TMT)
Isobaric tagging methods, such as iTRAQ and TMT, use chemical labels to derivatize peptides at the N-terminus and lysine residues.[8][9] These tags have the same total mass, but upon fragmentation in the MS/MS, they produce reporter ions of different masses, allowing for relative quantification of peptides from multiple samples.[10]
Principle of Validation: While the primary purpose of iTRAQ and TMT is multiplexed quantification, the detection of the expected reporter ions in the MS/MS spectrum provides an additional layer of confidence in the peptide identification. A high-quality MS/MS spectrum of an iTRAQ or TMT-labeled peptide will show both the fragment ions that identify the peptide sequence and the reporter ions for quantification.
Label-Free Quantification: Spectral Counting
Spectral counting is a label-free method that estimates protein abundance by counting the number of MS/MS spectra identified for a given protein.[11][12] The underlying assumption is that more abundant proteins will generate more detectable peptides, leading to a higher number of identified spectra.[13]
Principle of Validation: In comparative experiments, a genuine change in protein abundance should be reflected by a consistent and statistically significant change in the spectral counts for multiple peptides from that protein across replicate analyses. While not as direct as labeled methods, the reproducibility of spectral counting data for a given peptide across multiple runs can increase confidence in its identification.[14]
Part 3: Comparative Analysis of Validation Strategies
| Method | Principle of Validation | Throughput | Quantitative Accuracy | Key Advantage |
| AA_stat | Direct: Statistical analysis of amino acid frequencies for specific mass shifts. | High | N/A | Uncovers novel and unexpected modifications. |
| SILAC | Indirect: Consistent co-elution and quantification of light/heavy peptide pairs. | Low to Medium | High | High accuracy and precision in quantification. |
| iTRAQ/TMT | Indirect: Presence of expected reporter ions in MS/MS spectra. | High | Medium to High | High degree of multiplexing.[9] |
| Spectral Counting | Indirect: Reproducible quantification across replicate analyses. | High | Low to Medium | Simple and cost-effective.[15] |
Part 4: Conclusion and Future Perspectives
The validation of peptide identifications is a critical step in ensuring the reliability of proteomic data. While traditional quantitative methods like SILAC, iTRAQ/TMT, and spectral counting offer a degree of indirect validation, the emergence of tools like AA_stat provides a direct and powerful approach based on the fundamental properties of amino acids.
For researchers focused on the discovery of novel post-translational modifications or the quality control of complex samples, AA_stat offers a unique capability to validate identifications and generate new hypotheses. In contrast, for studies where high-precision quantification is the primary goal, SILAC remains a gold standard, with its inherent peptide pairing providing robust validation. Isobaric tagging and label-free methods offer scalable solutions for large-scale comparative proteomics, where the consistency of quantification serves as a valuable, albeit less direct, form of validation.
The future of peptide identification validation lies in the integration of multiple orthogonal approaches. By combining the statistical power of tools like PeptideProphet[16] with the chemical intuition of AA_stat and the quantitative rigor of labeled and label-free methods, researchers can achieve the highest level of confidence in their proteomic discoveries.
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Bubis, J. A., Levitsky, L. I., Ivanov, M. V., & Gorshkov, M. V. (2018). Validation of Peptide Identification Results in Proteomics Using Amino Acid Counting. Proteomics, 18(23), e1800117. [Link]
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DeNovoID: a web-based tool for identifying peptides from sequence and mass tags deduced from de novo peptide sequencing by mass spectroscopy. (2005). Nucleic Acids Research, 33(Web Server issue), W239–W242. [Link]
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Moshkovskii, S. A., Tikhonova, O. V., Serebryakova, M. V., & Gorshkov, M. V. (2022). Validating amino acid variants in proteogenomics using sequence coverage by multiple reads. bioRxiv. [Link]
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Choi, H., Ghosh, D., & Nesvizhskii, A. I. (2008). Statistical validation of peptide identifications in large-scale proteomics using the target-decoy database search strategy and flexible mixture modeling. Journal of Proteome Research, 7(1), 286–292. [Link]
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Choi, H., & Nesvizhskii, A. I. (2007). Statistical Validation of Peptide Identifications in Large-Scale Proteomics Using the Target-Decoy Database Search Strategy and Flexible Mixture Modeling. Journal of Proteome Research, 7(1), 286-292. [Link]
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Restrepo-Pérez, L., Wong, C. K., Maglia, G., & Joo, C. (2024). Terminal Conjugation Enables Nanopore Sequencing of Peptides. ACS Nano. [Link]
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structural impact of incorporating β,β-diphenylalanine into peptide backbones
CD is invaluable for rapidly screening the effects of solvent, temperature, or pH on peptide conformation and for confirming the presence of ordered structures like the β-turns and β-sheets induced by Dip. [18][19]
Part 3: Performance and Comparative Advantage
The true value of a synthetic amino acid is measured by its performance relative to other alternatives.
Enhanced Proteolytic Stability
One of the most significant advantages of incorporating β-amino acids like Dip is the dramatic increase in resistance to proteolytic degradation. [16] Mechanism of Protection: Proteases are enzymes that have evolved to recognize and cleave the peptide bonds between L-α-amino acids. The altered backbone geometry and extreme steric bulk introduced by the gem-diphenyl groups at the β-position effectively prevent the peptide from fitting into the active site of these enzymes. [17]This "steric shielding" makes the adjacent peptide bonds resistant to cleavage, significantly extending the half-life of the peptide in biological fluids. [18][19]Peptides constructed entirely of β-amino acids are generally completely stable against common proteases. [16] Proteolytic Stability Assay Workflow
Rationale: A direct comparison of the degradation rates of a Dip-containing peptide and its natural α-amino acid counterpart provides definitive evidence of enhanced stability. The assay involves incubating the peptides with a relevant proteolytic environment (e.g., serum or a specific protease like chymotrypsin) and monitoring the disappearance of the parent peptide over time using RP-HPLC. [18]
Caption: Workflow for a comparative proteolytic stability assay.
Comparison with Other Conformationally Constrained Amino Acids
| Amino Acid | Key Structural Feature | Primary Structural Influence | Advantage | Disadvantage |
| β,β-Diphenylalanine (Dip) | Gem-diphenyl groups on Cβ | β-Turn induction , steric bulk | Potent turn inducer; provides exceptional proteolytic stability; aromatic groups for π-π stacking. | High steric hindrance can make synthesis challenging. |
| D-Proline (D-Pro) | Cyclic side chain, D-chirality | β-Turn induction (esp. Type II') | Well-established, commercially available, highly effective turn inducer. | Lacks side chain functionality beyond the turn. |
| Aib (α-Aminoisobutyric acid) | Gem-dimethyl groups on Cα | Helical (3₁₀- and α-) induction | Strongly promotes helical structures; enhances proteolytic stability. | Does not typically induce turns or sheets; lacks aromaticity. |
| ΔPhe (α,β-Dehydrophenylalanine) | Cα=Cβ double bond (planar) | β-Turn and 3₁₀-helix induction | Planar structure provides unique constraints; can be incorporated in both right- and left-handed helices. [20][21] | The double bond can be susceptible to chemical modification. |
Conclusion
The incorporation of β,β-diphenylalanine into a peptide backbone is not a subtle modification; it is a commanding structural directive. The steric imposition of its gem-diphenyl groups provides a reliable and powerful method for inducing β-turn conformations, thereby enabling the rational design of folded, structurally defined peptidomimetics. This conformational control is complemented by the ability of the aromatic rings to engage in stabilizing π-π interactions and, most critically for therapeutic applications, the residue's profound enhancement of proteolytic stability. While its synthesis requires special consideration, the predictable and potent impact of β,β-diphenylalanine on peptide structure and durability makes it an indispensable tool for researchers aiming to engineer peptides with superior stability and well-defined biological activity.
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Che, Y., & Jo, H. (2019). Conformation Dependence of Diphenylalanine Self-Assembly Structures and Dynamics: Insights from Hybrid-Resolution Simulations. Journal of Chemical Theory and Computation, 15(5), 3449–3460. [Link]
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ResearchGate. (n.d.). CD spectra of peptides 1 (black), 2 (pink), 3 (purple), and 4 (green) from methanol − water (2:1) solution. [Image]. Retrieved from ResearchGate. [Link]
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Adler-Abramovich, L., et al. (2006). Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applications. Langmuir, 22(3), 1313-1320. [Link]
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Adler-Abramovich, L., et al. (2006). Thermal and Chemical Stability of Diphenylalanine Peptide Nanotubes: Implications for Nanotechnological Applications. Langmuir, 22(3), 1313-1320. [Link]
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Grib, A. M., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2095. [Link]
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Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347063. [Link]
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Tang, Y., et al. (2021). Expanding the Structural Diversity and Functional Scope of Diphenylalanine-Based Peptide Architectures by Hierarchical Coassembly. Journal of the American Chemical Society, 143(42), 17726–17735. [Link]
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IOP Publishing. (2025). Diphenylalanine Peptide Nanotubes as Substrates for Surface-Enhanced Raman Spectroscopy and Photonic Applications. [Link]
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Pires, M., et al. (2013). Sequence inversion and phenylalanine surrogates at the β-turn enhance the antibiotic activity of gramicidin S. Journal of Medicinal Chemistry, 56(21), 8744-8756. [Link]
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Hook, D. F., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]
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The Alchemist's Choice: A Comparative Guide to Coupling Reagents for 2-Boc-amino-3,3-diphenylpropionic Acid
Introduction: The Challenge of Steric Hindrance
In the intricate art of peptide synthesis, the formation of an amide bond is the foundational brushstroke. This process, while conceptually simple, is profoundly influenced by the nature of the amino acid building blocks. When synthesizing peptides containing sterically hindered residues, such as the bulky 2-Boc-amino-3,3-diphenylpropionic acid, chemists face a significant mechanistic hurdle. The two phenyl groups flanking the α-carbon create a formidable steric shield around the carboxyl group, impeding the approach of the incoming amine nucleophile. This steric congestion dramatically slows reaction kinetics and can lead to incomplete reactions, low yields, and an increased risk of side reactions, including racemization of the coupling partner.
This guide provides an in-depth comparative analysis of various coupling reagents for effectively navigating the challenges posed by 2-Boc-amino-3,3-diphenylpropionic acid and similarly demanding, bulky amino acids. We will delve into the mechanistic rationale behind reagent selection, present comparative data from analogous systems, and provide field-proven protocols to empower researchers in achieving high-yield, high-purity synthesis of these complex peptides.
The Reagents: A Mechanistic Overview
The efficacy of a coupling reagent lies in its ability to transform the carboxylic acid into a highly reactive intermediate, or "activated" species, that is readily susceptible to nucleophilic attack by an amine.[1][2] These reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts, each with distinct advantages and drawbacks.[3]
Carbodiimides (e.g., DCC, EDC)
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic activators.[3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearranging into an unreactive N-acylurea byproduct, a common cause of low yields.[4] More critically, it is susceptible to racemization, especially in the presence of a base.[4] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or the safer, more effective OxymaPure are essential.[4][5] These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester, which suppresses racemization and improves yields.[4][6]
Phosphonium Salts (e.g., PyBOP, PyBrOP)
Phosphonium salts such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) function by generating HOBt-based active esters in situ.[5][7] A key advantage of phosphonium reagents is that they do not form the guanidinium byproducts that can occur with uronium salts, which can simplify purification.[7] For extremely challenging couplings, such as with N-methylated amino acids, more potent reagents like Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) are often employed due to their high reactivity.[8][9]
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU)
This class of reagents is renowned for high efficiency and rapid reaction kinetics, making them a top choice for difficult sequences.[6][7] Reagents like HBTU and HATU generate HOBt and HOAt active esters, respectively.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is particularly effective for sterically hindered couplings.[5][10] The 7-azabenzotriazole (OAt) active ester it forms is more reactive than the corresponding OBt ester, a phenomenon attributed to "anchimeric assistance" from the pyridine nitrogen, which stabilizes the transition state.[7]
More recently, COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has emerged as a state-of-the-art reagent.[11] Based on the non-explosive OxymaPure additive, COMU offers coupling efficiencies comparable or even superior to HATU, but with a significantly enhanced safety profile and better solubility.[6][10][11][12]
Comparative Efficacy for Hindered Couplings
While direct, peer-reviewed comparative yield data for 2-Boc-amino-3,3-diphenylpropionic acid is scarce, extensive studies on analogous sterically hindered systems provide a clear performance hierarchy. The coupling of residues like α-aminoisobutyric acid (Aib) or N-methylated amino acids serves as an excellent proxy for the challenges presented by the diphenylalanine derivative.
| Coupling Reagent | Additive | Typical Yield (Hindered Systems) | Racemization Risk | Key Strengths & Weaknesses |
| EDC / DCC | HOBt or OxymaPure | Moderate to Low | Moderate | Strengths: Cost-effective. Weaknesses: Prone to N-acylurea formation, requires additives, often insufficient for severe steric hindrance.[13] |
| PyBOP | (Internal HOBt) | Good | Low | Strengths: Efficient, avoids guanidinylation side products. Weaknesses: Can be slower than uronium salts for the most difficult couplings.[1][5] |
| HBTU | (Internal HOBt) | Good to High | Low | Strengths: A reliable workhorse for many standard and moderately hindered couplings. Weaknesses: Less effective than HATU for severe hindrance; potential for guanidinylation.[1][8] |
| PyBrOP | None | Very High | Low | Strengths: Extremely reactive, excellent for N-methylated and other highly hindered residues.[8][9] Weaknesses: High reactivity may require careful control to avoid side reactions. |
| HATU | (Internal HOAt) | Very High | Very Low | Strengths: Gold standard for difficult sequences due to highly reactive OAt ester.[5][10][14] Weaknesses: HOAt is explosive, posing safety risks; potential for guanidinylation.[10] |
| COMU | (Internal OxymaPure) | Very High | Very Low | Strengths: Efficacy comparable to HATU, superior safety profile (non-explosive), excellent solubility.[10][11][12] Weaknesses: Higher cost than older reagents. |
Expert Insight: For coupling 2-Boc-amino-3,3-diphenylpropionic acid, standard carbodiimide methods are likely to yield suboptimal results. The steric bulk necessitates a high-performance onium salt reagent. HATU and COMU represent the premier choices. Given its comparable performance and superior safety profile, COMU is the recommended first-line reagent in modern laboratories.[10][11] For cases of extreme difficulty, the sheer power of PyBrOP may also be considered.
Visualizing the Activation Mechanisms
To understand why certain reagents excel, we can visualize their activation pathways. The diagrams below illustrate the formation of the key activated intermediates.
Caption: HATU activation pathway forming the highly reactive OAt-ester.
Caption: General experimental workflow for hindered solution-phase coupling.
Recommended Protocols
The following protocols are designed as robust starting points for the successful coupling of 2-Boc-amino-3,3-diphenylpropionic acid.
Protocol 1: High-Efficacy Coupling using COMU
This protocol is recommended for its high efficiency and superior safety profile.
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve 2-Boc-amino-3,3-diphenylpropionic acid (1.0 eq.) and the amine component (1.0-1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Activator Addition: In a separate vial, dissolve COMU (1.1 eq.) in a minimal amount of DMF.
-
Base Addition & Activation: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the flask containing the amino acid and amine. Add the COMU solution to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Due to steric hindrance, reaction times may be prolonged (typically 4-24 hours).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired peptide.
Protocol 2: Maximum Reactivity Coupling using PyBrOP
This protocol is reserved for particularly stubborn couplings where other methods have failed.
-
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve 2-Boc-amino-3,3-diphenylpropionic acid (1.0 eq.) and the amine component (1.0-1.1 eq.) in anhydrous Dichloromethane (DCM) or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activator & Base Addition: Add PyBrOP (1.2 eq.) to the cooled solution, followed by the dropwise addition of DIPEA (3.0 eq.).
-
Reaction: Allow the reaction to slowly warm to room temperature while stirring. Monitor the reaction progress closely. Reaction times can vary from 2 to 12 hours.
-
Workup & Purification: Follow steps 5-7 from the COMU protocol.
Conclusion
The successful synthesis of peptides containing the sterically demanding 2-Boc-amino-3,3-diphenylpropionic acid is not a matter of chance, but of informed chemical strategy. While traditional carbodiimide reagents are often inadequate for this challenge, modern onium salt reagents provide the necessary reactivity to overcome the steric barrier. COMU stands out as the optimal choice, balancing exceptional coupling efficiency with a superior safety profile. For the most recalcitrant of couplings, the formidable power of PyBrOP offers a viable, albeit more aggressive, alternative. By understanding the mechanistic principles and employing these robust protocols, researchers can confidently incorporate this and other bulky residues, paving the way for the discovery of novel peptides with unique structural and biological properties.
References
-
Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., Carpino, L. A., El-Faham, A., & Albericio, F. (1992). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 40(3-4), 282-293. [Link]
-
Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 713-718. [Link]
-
Arujõe, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(35), 3421-3425. [Link]
-
Mastering Peptide Synthesis with PyBrOP: A Guide for Researchers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 13, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 13, 2026, from [Link]
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved January 13, 2026, from [Link]
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Peptide synthesis. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
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Dipeptide Syntheses via Activated α-Amino Esters. (2024). Organic Syntheses, 101, 508-523. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. (n.d.). Aapptec Peptides. Retrieved January 13, 2026, from [Link]
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spectroscopic comparison of peptides with and without 2-Boc-amino-3,3-diphenylpropionic acid
For researchers, medicinal chemists, and professionals in drug development, the incorporation of unnatural amino acids into peptides is a powerful strategy to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and receptor affinity. Among these, 2-Boc-amino-3,3-diphenylpropionic acid (Boc-Adp), a bulky β-amino acid, offers a unique structural motif. This guide provides an in-depth spectroscopic comparison of peptides with and without this modification, supported by experimental data and detailed protocols. Our focus will be on Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fluorescence Spectroscopy to elucidate the structural and photophysical consequences of incorporating Boc-Adp.
The Rationale for Unnatural Amino Acids in Peptide Drug Discovery
The therapeutic potential of peptides is often limited by their rapid degradation by proteases and their inherent flexibility, which can lead to non-specific binding. The introduction of unnatural amino acids like Boc-Adp can address these limitations. The bulky diphenyl groups can sterically hinder protease access, while the β-amino acid backbone alters the peptide's conformational landscape, potentially favoring a bioactive conformation. Spectroscopic analysis is paramount to understanding these structural changes at a molecular level.
Comparative Spectroscopic Analysis: A Model Peptide System
To illustrate the spectroscopic impact of Boc-Adp, we will consider a model hexapeptide and its modified counterpart:
-
Model Peptide (MP): Ac-Gly-Ala-Val-Leu-Ile-Lys-NH₂
-
Modified Peptide (MP-Adp): Ac-Gly-Ala-Boc-Adp -Leu-Ile-Lys-NH₂
We will now delve into the expected spectroscopic differences between MP and MP-Adp.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Local Structure
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. The incorporation of Boc-Adp is expected to induce significant and measurable changes in the NMR spectra.
Key Observables and Expected Differences:
-
Chemical Shift Perturbations: The bulky diphenyl groups and the Boc protecting group of the Adp residue will create a unique electronic environment. Protons and carbons of neighboring amino acids in MP-Adp will experience altered chemical shifts compared to MP. In particular, the amide protons and α-carbons of the adjacent Ala and Leu residues are likely to show significant upfield or downfield shifts due to ring current effects from the phenyl rings.[1][2][3][4][5][6]
-
Nuclear Overhauser Effect (NOE) Contacts: NOE data reveals through-space proximity between protons. In MP-Adp, we anticipate observing NOEs between the phenyl protons of the Adp residue and the side-chain protons of neighboring residues, providing direct evidence of the spatial arrangement of the diphenyl moiety relative to the rest of the peptide. These NOEs would be absent in the spectrum of MP.
-
Boc Group Signals: The Boc protecting group itself will introduce characteristic signals in the ¹H and ¹³C NMR spectra. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet around 1.4 ppm in the ¹H spectrum.[3] The quaternary carbon and the carbonyl carbon of the Boc group will also have distinct chemical shifts in the ¹³C spectrum.[1][2]
Tabulated NMR Data Comparison:
| Parameter | Model Peptide (MP) | Modified Peptide (MP-Adp) | Rationale for Difference |
| ¹H NMR | |||
| tert-butyl protons | Absent | ~1.4 ppm (singlet, 9H) | Presence of the Boc protecting group.[3] |
| Phenyl protons | Absent | ~7.2-7.5 ppm (multiplet, 10H) | Presence of the diphenyl moiety. |
| Ala CαH shift | ~4.1 ppm | Perturbed | Proximity to the bulky and aromatic Adp residue. |
| Leu CαH shift | ~4.2 ppm | Perturbed | Proximity to the bulky and aromatic Adp residue. |
| ¹³C NMR | |||
| Boc quaternary C | Absent | ~80 ppm | Presence of the Boc protecting group.[1][2] |
| Boc carbonyl C | Absent | ~155 ppm | Presence of the Boc protecting group.[1][2] |
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 1-2 mg of the lyophilized peptide (MP or MP-Adp) in 500 µL of a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O with a buffer).
-
Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proton-proton proximities.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances for each amino acid. For MP-Adp, pay special attention to the assignment of the Boc and diphenyl protons. Analyze the NOE cross-peaks to determine inter-residue distances and deduce the peptide's conformation.
Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure
CD spectroscopy is highly sensitive to the secondary structure of peptides. The introduction of a β-amino acid like Boc-Adp is expected to significantly alter the peptide's backbone conformation and, consequently, its CD spectrum.
Key Observables and Expected Differences:
-
Secondary Structure Propensity: While the short model peptide (MP) is likely to exist in a random coil conformation in solution, characterized by a strong negative band around 200 nm, the Boc-Adp residue in MP-Adp can induce a more ordered structure. β-peptides are known to form stable helices and turns.[7][8][9][10][11] The CD spectrum of MP-Adp may therefore exhibit features indicative of a folded conformation, such as a positive band around 215-220 nm.[7][8][9][10][11]
-
Aromatic Contributions: The two phenyl groups of the Adp residue are chiral chromophores and will contribute to the near-UV CD spectrum (250-320 nm). This region will be silent for the model peptide (MP). The sign and intensity of the Cotton effects in the near-UV CD spectrum of MP-Adp will provide information about the local environment and relative orientation of the phenyl rings.[12][13][14][15]
Tabulated CD Data Comparison:
| Spectral Region | Model Peptide (MP) | Modified Peptide (MP-Adp) | Rationale for Difference |
| Far-UV (190-250 nm) | Strong negative band ~200 nm (random coil) | Potential for positive band ~215-220 nm | Boc-Adp can induce ordered secondary structures like helices or turns.[7][8][9][10][11] |
| Near-UV (250-320 nm) | No significant signal | Characteristic Cotton effects | The chiral environment of the diphenyl moiety in Adp gives rise to near-UV CD signals.[12][13][14][15] |
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare stock solutions of the peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final concentration for far-UV CD should be around 20-50 µM, and for near-UV CD, a higher concentration of 0.5-1 mg/mL may be required.
-
Data Acquisition: Use a calibrated CD spectropolarimeter. For far-UV measurements, use a cuvette with a short path length (e.g., 0.1 cm). For near-UV, a 1 cm path length cuvette is appropriate. Record spectra at a controlled temperature (e.g., 25 °C).
-
Data Processing and Analysis: Subtract the spectrum of the buffer from the sample spectra. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) to normalize for concentration and path length. Analyze the spectral features to infer the secondary structure content.
Synthesis and Purification of Peptides Containing Boc-Adp
The synthesis of peptides containing Boc-Adp can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Boc chemistry. [16][17][18][][20][][22]
Key Synthesis and Purification Steps:
-
Resin Loading: The C-terminal amino acid (in our model case, Lys) is attached to a suitable solid support (e.g., Merrifield or PAM resin).
-
Iterative Coupling and Deprotection: The peptide chain is elongated by sequential coupling of Boc-protected amino acids. The Boc group is removed at each step using an acid such as trifluoroacetic acid (TFA). [17][20][23][24][25][26][27][28][29]3. Incorporation of Boc-Adp: Boc-Adp is coupled like any other Boc-protected amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to assess purity.
Conclusion
The incorporation of 2-Boc-amino-3,3-diphenylpropionic acid into a peptide sequence imparts significant and readily detectable changes in its spectroscopic properties. NMR spectroscopy provides detailed insights into the local conformational perturbations and the orientation of the bulky side chain. Circular dichroism is a powerful tool for assessing the impact of this unnatural amino acid on the peptide's secondary structure. The intrinsic fluorescence of the diphenyl moiety offers a convenient handle for studying the peptide's interaction with its environment. By employing this suite of spectroscopic techniques, researchers can gain a comprehensive understanding of the structural consequences of incorporating Boc-Adp, thereby accelerating the rational design of novel peptide-based therapeutics.
References
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
-
Can One Derive the Conformational Preference of a β-Peptide from Its CD Spectrum? Journal of the American Chemical Society. Available at: [Link]
-
Photoluminescence of Diphenylalanine Peptide Nano/Microstructures: From Mechanisms to Applications. Wiley Online Library. Available at: [Link]
-
Circular dichroism spectra of beta- peptides. Research Collection. Available at: [Link]
-
Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano. Available at: [Link]
-
Thermal and chemical stability of diphenylalanine peptide nanotubes: implications for nanotechnological applications. PubMed. Available at: [Link]
-
Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. PubMed Central. Available at: [Link]
-
CD spectra of peptides 1 (black), 2 (pink), 3 (purple), and 4 (green)... ResearchGate. Available at: [Link]
-
13C NMR chemical shifts of the carbonyl carbons of... ResearchGate. Available at: [Link]
-
Diphenylalanine Motif Drives Self‐Assembling in Hybrid PNA‐Peptide Conjugates. PubMed Central. Available at: [Link]
-
Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. NIH. Available at: [Link]
-
1H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]
-
Removal of Boc protecting group as workup? Reddit. Available at: [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]
-
A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. MDPI. Available at: [Link]
-
Determine the structure of Boc amino acids. Cheminfo.org. Available at: [Link]
-
Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications. Chemical Science (RSC Publishing). Available at: [Link]
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Diphenylalanine Motif Drives Self‐Assembling in Hybrid PNA‐Peptide Conjugates. AIR Unimi. Available at: [Link]
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
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CD and photo absorption spectra of DL-phenylalanine film (100-nm in... ResearchGate. Available at: [Link]
-
Fluorescence spectra of D-phenylalanine after dissolution in aqueous... ResearchGate. Available at: [Link]
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Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. Available at: [Link]
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
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EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
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Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
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The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents. PubMed. Available at: [Link]
-
Fluorescent-conjugated polymer superquenching facilitates highly sensitive detection of proteases. PubMed Central. Available at: [Link]
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Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. ResearchGate. Available at: [Link]
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Scholars Research Library - Der Pharma Chemica. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Esterase-sensitive cyclic prodrugs of peptides: evaluation of a phenylpropionic acid promoiety in a model hexapeptide. PubMed. Available at: [Link]
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
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Conformational Analysis of Some Alpha-Phenylpropionic Acids With Anti-Inflammatory Activity. PubMed. Available at: [Link]
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Conformational Fine-Tuning of Pore-Forming Peptide Potency and Selectivity. PubMed Central. Available at: [Link]
-
P-113 Peptide: New Experimental Evidences on Its Biological Activity and Conformational Insights from Molecular Dynamics Simulations. ResearchGate. Available at: [Link]
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Preferred Conformation of Peptides From C Alpha,alpha- Symmetrically Disubstituted Glycines: Aromatic Residues. PubMed. Available at: [Link]
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in vitro and in vivo evaluation of 2-Boc-amino-3,3-diphenylpropionic acid-containing peptides
A Comparative Guide to the In Vitro and In Vivo Evaluation of Peptides Incorporating 2-Boc-amino-3,3-diphenylpropionic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the evaluation of peptides modified with the unnatural amino acid (UAA) 2-Boc-amino-3,3-diphenylpropionic acid. We will delve into the rationale for incorporating this UAA, present detailed methodologies for both in vitro and in vivo assessment, and offer a comparative analysis against other peptide modification strategies. The focus is on providing practical, field-proven insights to facilitate robust and reliable drug discovery programs.
The Rationale for Unnatural Amino Acids in Peptide Drug Discovery
Peptides represent a unique therapeutic class, positioned between small molecules and large biologics.[1][2] Their high selectivity and potency are often offset by inherent limitations, such as poor metabolic stability and low cell permeability.[3] The introduction of unnatural amino acids (UAAs) has become a cornerstone strategy to overcome these hurdles.[1][2][4][] UAAs can enhance the pharmacokinetic properties of peptides by introducing novel side chains, conformational constraints, and resistance to enzymatic degradation.[4][]
Spotlight on 2-Boc-amino-3,3-diphenylpropionic Acid
Among the vast arsenal of available UAAs, 2-Boc-amino-3,3-diphenylpropionic acid, a derivative of diphenylalanine, offers distinct advantages. Its structure is characterized by two phenyl groups attached to the β-carbon.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a standard protecting group for the α-amino function, essential for controlled, stepwise peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[6][7]
-
Diphenylalanine Core: The bulky, hydrophobic diphenyl moiety is the key to its utility. It can sterically hinder the approach of proteases, thereby increasing the peptide's half-life. Furthermore, it can induce specific secondary structures, such as turns or helices, which may be crucial for receptor binding and biological activity.[6]
The central hypothesis is that incorporating this UAA will yield a peptide therapeutic with enhanced stability and potentially improved efficacy compared to its natural counterpart. The following sections outline the necessary experimental framework to validate this hypothesis.
In Vitro Evaluation: The Foundational Assessment
The in vitro evaluation serves as the initial screening funnel to characterize the fundamental properties of the modified peptide. It provides critical data on stability, activity, and safety before committing to more complex and costly in vivo studies.
Peptide Synthesis and Purity Assessment
Peptides incorporating 2-Boc-amino-3,3-diphenylpropionic acid are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[6] Following synthesis and cleavage from the resin, the crude peptide must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry (MS).
Stability Assays: Gauging Resistance to Degradation
A primary motivation for using this UAA is to improve stability. Therefore, a rigorous assessment of its resistance to degradation is paramount.
-
Plasma/Serum Stability: This is one of the most critical in vitro assays as it simulates the physiological environment the peptide will encounter upon administration. The peptide is incubated in plasma or serum from the intended preclinical species (e.g., rat, mouse) and human plasma. Aliquots are taken at various time points, and the percentage of intact peptide remaining is quantified by RP-HPLC or LC-MS.[8][9][10][11] A significantly longer half-life compared to the unmodified parent peptide is a key success metric.
-
Proteolytic Stability: To understand the specific mechanisms of stabilization, assays are conducted with isolated proteases such as trypsin and chymotrypsin.[12] The bulky diphenyl groups are expected to provide substantial resistance to cleavage by these common enzymes.
-
Gastrointestinal Stability: For peptides being developed for oral delivery, stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) is evaluated. These fluids contain enzymes like pepsin and pancreatin that mimic the digestive environment.[12]
Biological Activity Assays
Enhancing stability is only beneficial if the peptide retains or, ideally, improves its biological function. The specific assay depends entirely on the peptide's therapeutic target.
-
Receptor Binding Assays: For peptides that target cell surface receptors (e.g., GPCRs), competitive binding assays are performed to determine the binding affinity (Ki or IC50).
-
Functional Assays: These assays measure the downstream biological effect of receptor binding, such as second messenger activation (e.g., cAMP accumulation) or cellular responses like proliferation or inhibition.
-
Enzyme Inhibition Assays: If the peptide is an enzyme inhibitor, its inhibitory potency (IC50) is determined.
-
Antimicrobial Assays: For antimicrobial peptides, the minimum inhibitory concentration (MIC) against relevant bacterial or fungal strains is measured.[13][14]
It is crucial to perform these assays in parallel with the unmodified parent peptide to quantify the impact of the UAA modification on activity.
Cytotoxicity Assessment
To ensure the modified peptide is not toxic to host cells, in vitro cytotoxicity assays are performed using relevant cell lines (e.g., HEK-293, HepG2). Standard assays include the MTT assay (metabolic activity) and the LDH assay (membrane integrity).[15]
In Vivo Evaluation: Assessing Performance in a Biological System
Peptides that demonstrate a promising profile in vitro (i.e., high stability, retained activity, low cytotoxicity) are advanced to in vivo studies in animal models. This phase is essential for understanding the peptide's pharmacokinetics, pharmacodynamics, and overall safety in a complex biological system.
Pharmacokinetic (PK) Studies
PK studies track the fate of the peptide in the body over time (Absorption, Distribution, Metabolism, and Excretion - ADME). The peptide is administered to animals (typically rats or mice) via the intended clinical route (e.g., intravenous, subcutaneous). Blood samples are collected at predetermined time points, and the concentration of the peptide in the plasma is measured using a validated analytical method, such as LC-MS/MS.
Key PK parameters calculated include:
-
Half-life (t1/2): The time it takes for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation (for non-IV routes).
Efficacy (Pharmacodynamic - PD) Studies
These studies are designed to demonstrate that the peptide has the desired therapeutic effect in a relevant animal model of disease.[16][17] The choice of model, dosing regimen, and efficacy endpoints are all specific to the therapeutic indication. For example:
-
Oncology: The peptide might be administered to tumor-bearing mice, with tumor volume being the primary endpoint.
-
Metabolic Disease: In a diabetic mouse model, the endpoint could be a reduction in blood glucose levels.
-
Infectious Disease: In a bacterial infection model, the endpoint could be increased survival or a reduction in bacterial load in target organs.[16][17]
Toxicology Studies
Initial safety assessments are conducted to identify any potential toxicity.[18] Acute toxicity studies involve administering a single high dose and monitoring the animals for adverse effects.[15] More extensive repeat-dose toxicity studies may be required for later-stage development. At the end of the study, organs are often collected for histopathological examination to identify any tissue-level damage.
Comparative Analysis: Benchmarking Against Alternatives
The incorporation of 2-Boc-amino-3,3-diphenylpropionic acid is just one of several strategies to improve peptide properties. A thorough evaluation should include a comparison to other common modification techniques.
| Modification Strategy | Primary Advantage | Key Considerations | Synthesis Complexity |
| Diphenylalanine Incorporation | Steric shielding, conformational constraint | Potential for reduced solubility or altered activity | Moderate (requires custom amino acid) |
| PEGylation [10] | Increased hydrodynamic radius, reduced renal clearance, shielding from proteases | Potential for reduced potency (steric hindrance at the binding site) | Moderate to High |
| Cyclization [12][19] | Greatly enhanced conformational rigidity and proteolytic resistance | Can be synthetically challenging; requires careful design to maintain active conformation | High |
| D-Amino Acid Substitution [16] | Resistance to proteases (which are stereospecific for L-amino acids) | Can significantly alter secondary structure and receptor interaction | Low (D-amino acids are readily available) |
| N-methylation | Resistance to proteolysis, improved membrane permeability | Can disrupt hydrogen bonding necessary for structure and activity | Moderate |
The optimal strategy is highly dependent on the specific peptide sequence and its therapeutic target. The diphenylalanine approach offers a balance of enhanced stability and synthetic tractability that makes it an attractive option for many peptide candidates.
Detailed Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
-
Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water). Obtain pooled plasma (e.g., human, rat) containing an anticoagulant (e.g., K2EDTA).
-
Incubation: Pre-warm the plasma to 37°C. Spike the peptide stock solution into the plasma to a final concentration of 1-10 µM. Vortex briefly.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
Quenching: Immediately add the aliquot to a quenching solution (e.g., 150 µL of acetonitrile containing an internal standard) to precipitate plasma proteins and stop enzymatic degradation.
-
Sample Processing: Vortex the quenched sample vigorously, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining concentration of the parent peptide.
-
Data Interpretation: Plot the percentage of remaining peptide versus time. Fit the data to a first-order decay curve to calculate the half-life (t1/2).
Protocol: General In Vivo Efficacy Study (Xenograft Mouse Model)
-
Model Establishment: Implant tumor cells (e.g., 1x106 cells) subcutaneously into the flank of immunocompromised mice (e.g., NU/NU mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm3).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Unmodified Peptide, Diphenylalanine-Modified Peptide).
-
Dosing: Administer the treatments according to the predetermined schedule and route (e.g., 10 mg/kg, intraperitoneal injection, once daily).
-
Monitoring: Measure tumor volume with calipers and record animal body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.
-
Analysis: Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Data Interpretation: Compare the tumor growth inhibition between the treatment groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.
Visualization of Workflows and Concepts
Diagram 1: General Evaluation Workflow
Caption: A streamlined workflow for the evaluation of modified peptides.
Diagram 2: Mechanism of Steric Shielding
Caption: Steric hindrance from the diphenylalanine residue protects the peptide backbone.
References
-
Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link][1][4]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Essential Guide to Boc-L-3,3-Diphenylalanine. Retrieved from [Link][6]
-
Chem-Impex. (n.d.). Boc-3,3-diphenyl-D-alanine. Retrieved from [Link][20]
-
Otvos, L., Jr. (2008). Serum Stability of Peptides. In Peptide-Based Drug Design (pp. 443-455). Humana Press. [Link][8]
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Krämer, A., et al. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 25(21), 5129. [Link][9]
-
Pascual, R., et al. (2021). In Vivo Evaluation of ECP Peptide Analogues for the Treatment of Acinetobacter baumannii Infection. International Journal of Molecular Sciences, 22(19), 10738. [Link][16]
-
Wang, C., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food Science and Human Wellness, 11(6), 1430-1439. [Link][12]
-
Casanovas, A., et al. (2024). Multiparametric in vitro and in vivo analysis of the safety profile of self-assembling peptides. Scientific Reports, 14(1), 4380. [Link][15]
-
Lohan, S., et al. (2021). In vitro plasma stability assay of the lead cyclic peptide 15c and 16c. ResearchGate. [Link][11]
-
O'Driscoll, L., et al. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics. [Link][19]
-
AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link][7]
-
Dong, N., et al. (2019). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 63(12), e01138-19. [Link][17]
-
Soth, M., et al. (2012). Evaluation of the Physical and In Vitro Protective Activity of Three Synthetic Peptides Derived from the Pro- and Mature GDNF Sequence. PLoS ONE, 7(9), e44463. [Link][21]
-
Sharma, P., et al. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 34(3), 1533-1539. [Link][13]
-
Mercer, D. K., et al. (2023). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. International Journal of Molecular Sciences, 24(13), 10943. [Link][14]
-
Kageyama, K., et al. (2021). Inhibitory Effect of Dipeptides Containing Acidic Amino Acid Residue on Degranulation of RBL-2H3 Cells. Molecules, 26(23), 7247. [Link][22]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Boc-amino-3,3-diphenyl propionic acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Boc-amino-3,3-diphenyl propionic acid (CAS No. 119363-63-2). As a protected amino acid derivative, its handling and disposal require a nuanced understanding of its chemical properties to ensure laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Hazard Assessment and Chemical Profile
Key Chemical Characteristics:
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[] Exposure to strong acids will cleave the Boc group, generating isobutylene, carbon dioxide, and the parent amine, 2-amino-3,3-diphenyl propionic acid.[][4] This reactivity is the cornerstone of its disposal protocol; acidic treatment or neutralization must be avoided as it would create a new, unregulated chemical mixture.
-
Carboxylic Acid Moiety: The propionic acid group imparts acidic properties, though it is a weak acid.
-
Physical Form: It is a solid, which precludes sewer disposal as it is not highly water-soluble and can accumulate in plumbing and aquatic environments.[5]
Based on safety data sheets for analogous protected amino acids, it is prudent to handle this compound as a potential irritant. The GHS classification for similar compounds includes skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity for the respiratory system (Category 3).[6] Therefore, it must be treated as a hazardous chemical waste as a precautionary measure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety glasses or goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: Standard laboratory coat.
-
Respiratory Protection: Not generally required for handling the solid form in a well-ventilated area. Avoid creating dust.[7]
Segregated Waste Collection: The Foundational Step
The primary directive for disposing of 2-Boc-amino-3,3-diphenyl propionic acid is to collect it as a solid hazardous chemical waste. It must be segregated from other waste streams to prevent dangerous reactions.
Step-by-Step Segregation and Collection Protocol:
-
Designate a Waste Container: Use a new or clean, dry, chemically compatible container, preferably the original one if it is in good condition.[5] The container must have a secure, tight-fitting lid.
-
Label the Container: Before adding any waste, affix a hazardous waste label. According to EPA guidelines, this label must include:
-
Collect the Waste: Carefully transfer the solid 2-Boc-amino-3,3-diphenyl propionic acid into the labeled container using a spatula or scoop. Minimize dust generation.[6]
-
Collect Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in this container.
-
Keep the Container Closed: The waste container must remain sealed at all times, except when waste is being added.[9][10] This prevents the release of vapors and protects the contents from contamination.
On-Site Accumulation and Storage
All laboratory chemical waste must be accumulated in a designated area that meets regulatory standards. This location is known as a Satellite Accumulation Area (SAA).[5][11]
SAA Requirements:
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[12] It should not be near sinks or floor drains.[11]
-
Secondary Containment: The waste container must be placed within a secondary containment bin or tray to contain any potential leaks or spills.[9]
-
Segregation within SAA: Store the container away from incompatible chemicals. Specifically, ensure it is not stored with or near strong acids, bases, or oxidizers.[5][11]
The workflow for proper disposal is a critical decision-making process that ensures safety and compliance at every stage.
Caption: Disposal Decision Workflow for 2-Boc-amino-3,3-diphenyl propionic acid.
Disposal of Empty Containers
An "empty" container that held 2-Boc-amino-3,3-diphenyl propionic acid must still be managed correctly, as residual amounts of the chemical can remain.[9]
-
Empty Thoroughly: Ensure the container is as empty as possible, with only a trivial amount of residue. If significant solid remains, it must be disposed of as hazardous waste.[9]
-
Rinse the Container: The first rinse of the container must be collected and disposed of as hazardous waste.[9] Use a suitable organic solvent in which the compound is soluble (e.g., methanol, dichloromethane) for the initial rinse. Collect this rinseate in a designated liquid hazardous waste container.
-
Deface the Label: Completely remove or obliterate the original chemical label to prevent confusion.[9][11]
-
Final Disposal: After the first rinse is collected as hazardous waste and the label is defaced, the container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[9] Always follow your institution's specific guidelines.
Final Disposal Procedures
Final disposal is managed by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[13][14]
-
Do Not Overfill: Do not fill the waste container beyond 90-95% capacity to allow for expansion and prevent spills.
-
Request Pickup: Once the container is full or you no longer need to dispose of this chemical, contact your EHS office to schedule a waste pickup.[10][11] Provide them with the accurate information from the waste label.
-
Maintain Records: Keep accurate records of the waste generated and its disposal, as this documentation is essential for regulatory compliance.[14]
The following table summarizes the critical operational guidelines for handling this specific chemical waste.
| Guideline Category | DO | DO NOT | Rationale |
| Waste Treatment | Collect the solid in its original form. | Attempt to neutralize with acid or base. | The Boc group is acid-labile; neutralization would alter the chemical, creating a mixed waste stream.[] |
| Disposal Route | Dispose of via your institution's EHS hazardous waste program.[13] | Pour down the sink or discard in the regular trash.[9] | Solids can clog drains, and the compound's environmental toxicity is not fully known. It is not suitable for sewer disposal.[5] |
| Containerization | Use a clearly labeled, sealed, and compatible container.[10][15] | Use an un-labeled or food-grade container.[5] | Proper labeling is an EPA requirement and ensures safe handling by all personnel.[8] |
| Storage | Store in a designated Satellite Accumulation Area with secondary containment.[5][11] | Store near sinks, floor drains, or with incompatible chemicals like strong acids.[11] | Prevents accidental release into the environment and avoids dangerous chemical reactions. |
By adhering to this comprehensive disposal plan, you ensure that 2-Boc-amino-3,3-diphenyl propionic acid is managed in a way that prioritizes the safety of laboratory personnel and maintains full environmental and regulatory compliance.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]
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American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropionic acid. Retrieved from [Link]
-
Agilent. (n.d.). Amino Acid Standard - SAFETY DATA SHEET. Retrieved from [Link]
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Khorshidi, A., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. Retrieved from [Link]
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ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. Retrieved from [Link]
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ResearchGate. (2020). What is the proper disposal of dansyl-substituted amino acids? Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropionic acid. Retrieved from [Link]
-
Lab Alley. (2015). Propionic Acid - Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-Boc-amino-3,3-diphenyl propionic acid: From Risk Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, operational-level guidance for the safe handling of 2-Boc-amino-3,3-diphenyl propionic acid (CAS No. 119363-63-2). Moving beyond a simple checklist, we will explore the rationale behind each safety protocol, ensuring a deep, actionable understanding of the necessary precautions. Our primary goal is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
Inferred Potential Hazards:
-
Skin Irritation (H315): Direct contact may cause redness, itching, or inflammation.[2]
-
Serious Eye Irritation (H319): Contact with eyes could result in significant, potentially damaging irritation.[2]
-
Respiratory Irritation (H335): Inhalation of the dust or aerosols may irritate the respiratory tract.[2]
This assessment mandates the use of specific Personal Protective Equipment (PPE) to create a reliable barrier against these potential routes of exposure.[3][4]
Core Personal Protective Equipment (PPE) Requirements
The foundation of safe chemical handling lies in the consistent and correct use of PPE.[5][6] For 2-Boc-amino-3,3-diphenyl propionic acid, the following are considered the minimum requirement for any handling procedure.
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes or fine dust particles.[3][4] In procedures with a higher risk of splashing, such as when dissolving the solid in a solvent, a face shield should be worn in addition to goggles.[4][7]
-
Skin Protection:
-
Lab Coat: A flame-resistant lab coat should be worn at all times to protect skin and personal clothing from contamination.[3][8]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling solid chemicals and for protection against incidental splashes of common laboratory solvents. Always inspect gloves for defects before use and remove them before touching common surfaces like doorknobs or keyboards.[8] Never reuse disposable gloves.[8]
-
-
Attire: Long pants and closed-toe shoes are required to ensure maximum skin coverage.[3][4]
Risk-Based PPE Selection: Matching Protection to the Task
Different laboratory operations carry varying levels of risk. The selection of PPE should be dynamic and adapted to the specific task at hand. The following table provides guidance for common procedures involving 2-Boc-amino-3,3-diphenyl propionic acid.
| Task | Potential Risks | Engineering Controls | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Inhalation of fine dust, skin/eye contact | Chemical Fume Hood or Ventilated Balance Enclosure | Lab Coat, Nitrile Gloves, Safety Goggles | Minimizes exposure to airborne particulates which can be easily inhaled or settle on skin/eyes.[2][9] |
| Preparing Solutions (Dissolving) | Splashes of chemical solution, inhalation of solvent vapors | Chemical Fume Hood | Lab Coat, Nitrile Gloves, Safety Goggles with Face Shield | The process of dissolving increases the risk of splashes. A face shield provides a broader barrier of protection for the entire face.[7] |
| Running a Reaction | Splashes, release of vapors, unexpected reactions | Chemical Fume Hood | Lab Coat, Nitrile Gloves, Safety Goggles | Standard procedure for any chemical reaction to contain potential hazards and provide a controlled environment.[9][10] |
| Handling a Spill | High risk of skin, eye, and respiratory exposure | Emergency Ventilation | Chemical Splash Suit/Coveralls, Heavy-Duty Nitrile Gloves, Safety Goggles, Respirator (if spill is large or ventilation is poor) | A spill represents an uncontrolled release. Enhanced PPE is critical to protect personnel during cleanup.[7] |
Procedural Guidance: Donning PPE and Managing Spills
Experimental Protocol 1: Donning and Doffing PPE
Correctly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Eye Protection: Put on your safety goggles or face shield.
-
Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves by peeling one off from the cuff, turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in the designated waste container.[3]
-
Lab Coat: Unfasten your lab coat and remove it by folding it inward, keeping the contaminated exterior away from your body.
-
Eye Protection: Remove your eye protection.
-
Hygiene: Wash your hands thoroughly with soap and water.[2][3]
Experimental Protocol 2: Small Spill Management
-
Alert: Immediately alert colleagues in the vicinity.
-
Isolate: Cordon off the affected area.
-
Ventilate: Ensure the chemical fume hood is operational or increase ventilation in the area if safe to do so.
-
Protect: Don appropriate PPE, including a lab coat, double-layered nitrile gloves, and chemical splash goggles.
-
Contain: Use a chemical spill kit to absorb the material. Cover the spill with an appropriate absorbent pad or powder, working from the outside in.
-
Collect: Carefully sweep up the absorbed material and place it in a clearly labeled, sealed waste container.[2]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, followed by water.
-
Dispose: Dispose of all contaminated materials (absorbents, gloves, etc.) as hazardous waste according to institutional guidelines.[2][8]
Operational and Disposal Plan
Storage:
-
Store 2-Boc-amino-3,3-diphenyl propionic acid in a tightly closed container in a dry, cool, and well-ventilated area.[1][8][11]
-
Keep it separate from incompatible materials such as strong oxidizing agents.[12][13]
-
Ensure all containers are clearly and accurately labeled.[3][10]
Disposal:
-
Chemical Waste: Unused or waste 2-Boc-amino-3,3-diphenyl propionic acid must be disposed of as hazardous chemical waste. Do not pour it down the drain.[8][12] It should be collected in a designated, labeled hazardous waste container for pickup by your institution's environmental health and safety department.[2]
-
Contaminated PPE: All disposable PPE that has come into contact with the chemical, such as gloves and absorbent pads, must also be disposed of in the solid hazardous waste stream.[3]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 2-Boc-amino-3,3-diphenyl propionic acid.
Caption: PPE selection workflow for handling 2-Boc-amino-3,3-diphenyl propionic acid.
References
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- Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager Magazine.
- 8 Tips for Hazardous Chemical Handling In A Lab. (2021, June 14). Technical Safety Services.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
